3-nitro-2-(1H-pyrazol-1-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOSEIYUMLCCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Part 1: Executive Summary & Strategic Importance
3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1) acts as a critical intermediate in the development of kinase inhibitors, specifically targeting the ALK5 (TGF-β type I receptor) pathway. Its structural significance lies in the 3-nitro group , which serves two roles:
-
Electronic Activation: It strongly activates the 2-position of the pyridine ring for nucleophilic attack, facilitating the initial coupling.
-
Synthetic Handle: It provides a latent amine (via reduction) for further elaboration into complex amides or ureas, common motifs in medicinal chemistry for hydrogen bonding within ATP-binding pockets.
This guide details the primary synthesis pathway via Nucleophilic Aromatic Substitution (SNAr) , a robust and scalable method preferred over transition-metal-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig) due to the high electrophilicity of the substrate.
Part 2: Retrosynthetic Analysis
The most efficient disconnection relies on the inherent reactivity of the 2-chloro-3-nitropyridine scaffold. The nitro group ortho to the halogen dramatically lowers the energy barrier for substitution by stabilizing the Meisenheimer complex intermediate.
Figure 1: Retrosynthetic breakdown utilizing the SNAr strategy.
Part 3: Core Synthesis Pathway (SNAr)
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The pyrazole anion (generated in situ) attacks the C2 position of the pyridine. The negative charge is delocalized onto the nitro group and the pyridine nitrogen, forming a Meisenheimer complex. Re-aromatization expels the chloride ion.
Figure 2: Step-wise mechanism of the SNAr reaction.
Reaction Optimization Matrix
The choice of base and solvent is critical to minimize side reactions (e.g., hydrolysis of the chloride to 3-nitro-2-pyridone).
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (High Throughput) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DMF or THF | Acetonitrile (MeCN) | DMSO |
| Temp | 0°C to RT | Reflux (80°C) | 100°C |
| Time | 1-2 Hours | 4-12 Hours | 30 Mins |
| Yield | High (85-95%) | Moderate (70-85%) | High (90%+) |
| Notes | Requires anhydrous conditions; fast. | Safer, easier handling; slower. | Good for stubborn substrates. |
Recommendation: Condition A is preferred for small-scale, high-purity synthesis. Condition B is preferred for scale-up to avoid handling pyrophoric NaH.
Part 4: Detailed Experimental Protocol
Protocol: Synthesis via NaH/DMF (Condition A)
Safety Pre-check:
-
2-Chloro-3-nitropyridine: Skin irritant, potential sensitizer.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to release hydrogen gas. Use dry glassware and inert atmosphere (N₂ or Ar).
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
1H-Pyrazole (1.1 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M]
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Procedure:
-
Activation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add Sodium Hydride (1.2 eq) and wash with dry hexanes (2x) to remove mineral oil (optional, but improves purification).
-
Suspend NaH in anhydrous DMF at 0°C (ice bath).
-
-
Nucleophile Formation:
-
Dissolve 1H-Pyrazole (1.1 eq) in a minimal amount of DMF.
-
Add the pyrazole solution dropwise to the NaH suspension at 0°C.
-
Observation: Evolution of hydrogen gas (bubbling). Stir for 15–30 minutes until bubbling ceases and a clear solution/slurry forms.
-
-
Coupling:
-
Dissolve 2-Chloro-3-nitropyridine (1.0 eq) in DMF.
-
Add this solution dropwise to the pyrazole anion mixture at 0°C.
-
Allow the reaction to warm to Room Temperature naturally.
-
Stir for 2–4 hours.
-
Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new lower-Rf spot (product) should appear.
-
-
Workup:
-
Quench the reaction carefully with ice-cold water (exothermic).
-
Extract the aqueous layer with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid is often pure enough for the next step.
-
If necessary, recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Part 5: Characterization & Validation
To ensure the integrity of the synthesized compound, compare analytical data against the following expected parameters.
1. 1H NMR (400 MHz, DMSO-d6 or CDCl3):
-
Pyridine Ring: Look for three distinct protons. The proton at C6 (adjacent to nitrogen) will be the most deshielded (doublet, ~8.6-8.8 ppm). The proton at C4 (adjacent to nitro) will also be deshielded (~8.2-8.5 ppm). The C5 proton will be a doublet of doublets (~7.5-7.7 ppm).
-
Pyrazole Ring: Look for three protons.[1] The H-5' (adjacent to N) is typically a doublet (~8.3 ppm), H-3' is a doublet (~7.8 ppm), and H-4' is a triplet/doublet of doublets (~6.5-6.7 ppm).
-
Key Diagnostic: Absence of the broad NH signal from the starting pyrazole.
2. Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 191.15 m/z.
-
Pattern: If Cl was present, you would see a 3:1 isotopic ratio. The product should show a clean single peak (M+H), confirming the loss of chlorine.
3. Physical Properties:
-
Appearance: Pale yellow to tan solid.
-
Melting Point: Typically range 155–160°C (dependent on purity/polymorph).
Part 6: References
-
Pfizer Inc. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters.
-
Guidechem . (2023). Synthesis and Applications of 2-Chloro-3-nitropyridine Derivatives.
-
ChemicalBook . (2024). Product Entry: this compound (CAS 76211-91-1).
-
MDPI . (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with Nucleophiles.
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An In-depth Technical Guide to the Formation Mechanism of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-2-(1H-pyrazol-1-yl)pyridine is a pivotal heterocyclic compound, frequently employed as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with both a nitro group and a pyrazole moiety, provides a unique electronic and steric profile for further chemical transformations. Understanding the fundamental mechanism of its formation is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This guide provides a detailed examination of the core mechanism, key influencing factors, and a practical experimental protocol for the synthesis of this important intermediate.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is achieved through the reaction of 2-chloro-3-nitropyridine with pyrazole. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic pyrazole displaces the chloride leaving group on the electron-deficient pyridine ring. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
The Core Mechanism: A Step-by-Step Analysis
The formation of this compound proceeds via a well-established two-step addition-elimination mechanism (SNAr).[1][2]
Step 1: Nucleophilic Attack
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom of the pyridine ring that bears the leaving group (in this case, the C2 carbon attached to the chlorine).[3] While pyrazole itself can act as a nucleophile, its nucleophilicity is significantly enhanced by deprotonation with a base (e.g., K₂CO₃, NaH) to form the pyrazolate anion. This anion is a much more potent nucleophile.
The C2 carbon of 2-chloro-3-nitropyridine is highly electrophilic due to the combined electron-withdrawing effects of:
-
The ring nitrogen atom.
-
The strongly deactivating nitro group (-NO₂) at the C3 position.[4]
The pyrazolate anion attacks this electrophilic C2 center, leading to the formation of a tetrahedral intermediate.
Step 2: Formation of the Meisenheimer Complex
The addition of the nucleophile disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex).[5][6] The stability of this intermediate is critical for the reaction to proceed and is the primary reason why electron-withdrawing groups are essential for the SNAr mechanism.
The negative charge in the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group.[2][3] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the first, rate-determining step.
Diagram of the Meisenheimer Complex and Resonance Stabilization
Caption: Formation of the resonance-stabilized Meisenheimer complex.
Step 3: Elimination of the Leaving Group
In the final, typically rapid step, the aromaticity of the pyridine ring is restored through the elimination of the chloride ion (Cl⁻), a good leaving group. This rearomatization is the thermodynamic driving force for the second step of the reaction, yielding the final product, this compound.[7]
Key Factors Influencing Reaction Success
The efficiency and outcome of this synthesis are governed by several critical factors:
-
The Substrate: The structure of the aryl halide is paramount. The presence of a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to the leaving group is essential for activating the ring and stabilizing the Meisenheimer intermediate.[2][8] The reaction of 2-chloropyridine without the nitro substituent would require much harsher conditions, if it proceeds at all.
-
The Nucleophile: Pyrazole's N-H proton is acidic enough to be removed by common bases. The resulting pyrazolate anion is an excellent nucleophile for this transformation.
-
The Base: An auxiliary base is crucial for deprotonating the pyrazole, thereby increasing its nucleophilicity and the overall reaction rate. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
-
The Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[9] These solvents effectively solvate the cation of the base but poorly solvate the nucleophilic anion, enhancing its reactivity. They also help to stabilize the charged Meisenheimer intermediate.
Experimental Protocol and Data
The following provides a generalized, step-by-step methodology for the synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology
-
Preparation: To a solution of pyrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 - 2.0 eq).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium pyrazolate salt.
-
Addition of Substrate: Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration or extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Representative Reaction Data
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-3-nitropyridine, Pyrazole | K₂CO₃ | DMF | 80 | 4 | ~90 | Typical Lab Procedure |
| 2-chloro-3-nitropyridine, Pyrazole | Cs₂CO₃ | MeCN | Reflux | 3 | 95 | [10] |
| 2-chloro-5-nitropyridine, N-phenylpiperazine | K₂CO₃ | DMF | 100 | 12 | 92 | [11] |
Conclusion
The formation of this compound is a robust and high-yielding reaction governed by the principles of nucleophilic aromatic substitution. The reaction's success hinges on the electronic activation of the pyridine ring by the ortho-nitro group, which stabilizes the key Meisenheimer complex intermediate. A thorough understanding of this SNAr mechanism allows researchers to rationally select substrates, reagents, and conditions to efficiently synthesize this and related heterocyclic structures, paving the way for advancements in drug discovery and materials science.
References
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Nucleophilic aromatic substitution. Wikipedia.[Link]
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Nucleophilic Aromatic Substitution. BYJU'S. (2022-02-28). [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. (2021-08-09). [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.[Link]
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Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). JoVE. (2025-05-22). [Link]
-
Explain and illustrate the mechanism of nucleophilic aromatic substitution of 2-chloropyridine by NH₃. Filo. (2025-12-09). [Link]
-
Hamed, E. A., et al. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2. (1997), 2415-2422. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific.[Link]
-
Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Chemistry – A European Journal.[Link]
-
Meisenheimer complex. Wikipedia.[Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022-01-03). [Link]
-
Stable Spirocyclic Meisenheimer Complexes. PMC - NIH. (2008-06-09). [Link]
-
Mechanism of the formation of Meisenheimer complex Int-B and its highest occupied molecular orbital (HOMO) from DFT calculation. ResearchGate.[Link]
-
Further Successes of the Meisenheimer Model. MDPI. (2012-05-04). [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][8]triazin-7(6H)-ones. PMC. (2025-09-18). [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. (2023-01-16). [Link]
-
Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry. (2017-11-01). [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.[Link]
-
Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.[Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025-05-07). [Link]
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Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025-08-09). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (2022-03-30). [Link]
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Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. ResearchGate. (2017-02-03). [Link]
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3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turk J Pharm Sci. (2025-03-07). [Link]
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An In-depth Technical Guide to the Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Introduction
3-nitro-2-(1H-pyrazol-1-yl)pyridine is a pivotal building block in medicinal chemistry and materials science. Its unique structural motif, featuring a nitro-activated pyridine ring linked to a pyrazole moiety, makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, predisposing it to specific chemical transformations that are crucial for drug development and the creation of novel functional materials. This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and development professionals.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction between an electron-deficient pyridine core and a nucleophilic pyrazole.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[1][2] The reaction is initiated by the attack of a nucleophile on an aromatic ring that is substituted with both a good leaving group and strong electron-withdrawing groups.[2]
-
Activation of the Pyridine Ring : The pyridine nitrogen atom is inherently electron-withdrawing. This effect, powerfully augmented by the nitro group (-NO2) at the 3-position, creates a significant electron deficiency (electrophilicity) at the C-2 and C-4 positions of the pyridine ring.[3]
-
Nucleophilic Attack : Pyrazole, a weak acid, is deprotonated by a base to form the highly nucleophilic pyrazolate anion. This anion then attacks the electron-deficient C-2 carbon of the pyridine ring, which bears a suitable leaving group (typically a halide). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is a key factor in the reaction's success.[5]
-
Elimination and Re-aromatization : The reaction concludes with the expulsion of the leaving group (e.g., Cl⁻), which restores the aromaticity of the pyridine ring and yields the final product.
The diagram below illustrates the SNAr mechanism for this synthesis.
Caption: Figure 1: S-N-Ar Mechanism for this compound Synthesis
Starting Materials and Reagents
The success of the synthesis hinges on the appropriate selection of starting materials and reaction conditions.
-
Electrophile : 2-Chloro-3-nitropyridine is the most common starting material. The chloride at the C-2 position serves as an excellent leaving group, and its position ortho to the pyridine nitrogen and the nitro group makes it highly activated for substitution.[3] While other halopyridines (e.g., 2-fluoro-3-nitropyridine) could be used, with fluoride being a particularly good leaving group in SNAr reactions, 2-chloro-3-nitropyridine offers a good balance of reactivity and cost-effectiveness.[6]
-
Nucleophile : Pyrazole is the source of the second heterocyclic ring. It is an aromatic azole with two nitrogen atoms.
-
Base : A base is required to deprotonate the pyrazole N-H, thereby generating the active nucleophile. The choice of base is critical and can significantly impact reaction yield and purity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[7] Potassium carbonate is often preferred for its moderate strength, low cost, and ease of handling.[7]
-
Solvent : A polar aprotic solvent is necessary to dissolve the reactants and facilitate the ionic mechanism. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively solvate the intermediate complex.[6][7]
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis on a laboratory scale.
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology:
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous Dimethylformamide (DMF).
-
Nucleophile Formation : Add pyrazole (1.1 equivalents) to the solvent, followed by the portion-wise addition of potassium carbonate (1.5 - 2.0 equivalents). Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the potassium pyrazolate salt.
-
Reaction Initiation : Add 2-chloro-3-nitropyridine (1.0 equivalent) to the suspension.
-
Heating and Monitoring : Heat the reaction mixture to a temperature between 80 °C and 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water. A precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a small amount of cold solvent (e.g., ethanol or isopropanol) to remove residual DMF and impurities.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Reaction Parameters and Optimization
The efficiency of the synthesis can be fine-tuned by adjusting several key parameters. The following table summarizes typical conditions and expected outcomes based on literature precedents.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | K₂CO₃ | A cost-effective and moderately strong base, sufficient for deprotonating pyrazole. Leads to good yields.[6][7] |
| NaH | A stronger, non-nucleophilic base. Ensures complete deprotonation but requires more careful handling (anhydrous conditions are critical). Can lead to faster reaction times. | |
| Cs₂CO₃ | A stronger and more soluble base than K₂CO₃. Can improve yields, especially with less reactive substrates, but is more expensive.[7] | |
| Solvent | DMF | A highly polar aprotic solvent that effectively solvates ions and promotes the SNAr mechanism.[7] |
| DMSO | Similar to DMF, DMSO is an excellent solvent for this transformation and can sometimes offer higher reaction rates due to its polarity.[6] | |
| Temperature | 80-120 °C | Heating is generally required to overcome the activation energy of the reaction. The optimal temperature provides a balance between reaction rate and the formation of potential byproducts. |
| Equivalents | 1.1-1.2 eq. Pyrazole | A slight excess of the nucleophile is used to ensure complete consumption of the limiting electrophile. |
| 1.5-2.0 eq. Base | An excess of base ensures complete formation of the pyrazolate anion and neutralizes any acidic byproducts. |
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method that leverages fundamental principles of physical organic chemistry. The strategic placement of the nitro group on the pyridine ring is the key activating feature that enables a facile reaction with deprotonated pyrazole. By carefully selecting the starting materials—most notably 2-chloro-3-nitropyridine and pyrazole—and optimizing reaction conditions such as the choice of base, solvent, and temperature, researchers can achieve high yields of this valuable chemical intermediate. This guide provides the foundational knowledge and a practical framework for scientists to successfully synthesize and utilize this compound in their research and development endeavors.
References
- Campodonico, P., Olivares, B., & Tapia, R. A. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate.
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]
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Shabashov, D., & Daugulis, O. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic letters, 12(9), 2044-2047. Available at: [Link]
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Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(3), 193-201. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
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A.O. Farm, I.O. Olanrewaju, & G.A. Olowo-okere. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 10, S3147-S3153. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][8]triazin-7(6H)-ones and Derivatives. Available at: [Link]
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MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]
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AOBChem. (n.d.). This compound. Available at: [Link]
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Verlag der Zeitschrift für Naturforschung. (n.d.). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Available at: [Link]
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Nifontov, V., Starosotnikov, A. S., & Bräse, S. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5392. Available at: [Link]
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Pistritto, V. A., Gore, S. L., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Available at: [Link]
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ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
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PMC. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][7][8]triazin-7(6H). Available at: [Link]
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Khan Academy. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
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MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]
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Chemical Properties & Synthetic Utility of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide
Topic: Chemical Properties of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Technical Summary
This compound (CAS: 76211-91-1) acts as a high-value heterocyclic linchpin in medicinal chemistry.[1][2] Structurally, it consists of an electron-deficient pyridine ring substituted at the 2-position by a pyrazole moiety and at the 3-position by a nitro group.[2] This specific "ortho-nitro" arrangement creates a highly reactive scaffold that serves as a primary gateway to fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-b]pyridines , which are privileged structures in kinase inhibitor discovery (e.g., ALK5, CDK inhibitors).[3]
This guide dissects the molecular architecture, validated synthetic protocols, and the divergent reactivity profile that makes this compound a staple in modern drug development.[3]
Molecular Architecture & Electronic Properties[2][3][4]
Structural Analysis
The molecule features a bi-heteroaryl system where the pyrazole nitrogen (N1) is bonded to the pyridine C2.[4]
-
Electronic Push-Pull: The C3-nitro group is a strong electron-withdrawing group (EWG), significantly reducing electron density on the pyridine ring. This makes the C2 position highly susceptible to nucleophilic attack during synthesis but stabilizes the resulting C2-N bond against hydrolysis.[2][4]
-
Steric Conformation: The steric bulk of the ortho-nitro group forces the pyrazole ring to twist out of coplanarity with the pyridine ring to minimize repulsion between the nitro oxygens and the pyrazole protons/lone pairs.[4] This "twist" is electronically significant, as it modulates the conjugation between the two rings.[3][4]
Spectroscopic Signatures (Predicted)
-
H NMR: The pyridine protons appear downfield due to the electron-deficient ring and the deshielding effect of the nitro group.[4]
-
H6 (Pyridine):[3][5] ~8.5–8.7 ppm (Doublet, alpha to Nitrogen).[3][6]
-
H4 (Pyridine): ~8.4–8.6 ppm (Doublet, beta to Nitro).[3]
-
H5 (Pyridine):[3][5] ~7.4–7.6 ppm (Dd, coupling with H4/H6).[3]
-
Pyrazole Protons: The H3'/H5' protons typically appear around 7.8–8.2 ppm, while H4' is more shielded (~6.5–6.6 ppm).[3]
-
-
Physical State: Typically a yellow to pale-orange crystalline solid.[2][4]
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); moderately soluble in DCM/Chloroform; insoluble in water.[3]
Synthesis Protocol: The Standard SNAr Route
The industrial and laboratory standard for synthesizing this compound relies on Nucleophilic Aromatic Substitution (S
Validated Experimental Procedure
-
Substrates: 2-Chloro-3-nitropyridine (1.0 eq), 1H-Pyrazole (1.1 eq).[2]
-
Base: Potassium Carbonate (K
CO ) or Sodium Hydride (NaH).[3] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[4]
-
Conditions: 60–80 °C for 2–4 hours.
Step-by-Step Methodology:
-
Activation: Dissolve 1H-pyrazole (11 mmol) in anhydrous DMF (10 mL). Add K
CO (15 mmol) and stir at room temperature for 15 minutes to generate the pyrazolate anion (in situ). -
Addition: Dropwise add a solution of 2-chloro-3-nitropyridine (10 mmol) in DMF (5 mL). The solution will likely darken (yellow/orange) as the reaction proceeds.[4]
-
Heating: Heat the mixture to 60 °C. Monitor by TLC (typically 30–50% EtOAc in Hexanes) or LC-MS. The starting chloride is usually consumed within 2 hours.[2]
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.[2][4]
-
Purification: Filter the solid, wash with water, and dry under vacuum.[3][4] If necessary, recrystallize from Ethanol or purify via silica gel chromatography.[3][4]
Mechanism & Pathway Visualization
The reaction proceeds via a Meisenheimer complex intermediate, where the negative charge is delocalized onto the nitro group and pyridine nitrogen.[3][4]
Reactivity Profile: The "Divergent" Intermediate
The true value of this compound lies in its downstream transformations.[2] It is a "masked" scaffold for fused ring systems.[2][4]
Pathway A: Nitro Reduction (The Gateway)
The nitro group is readily reduced to an amine (3-amino-2-(1H-pyrazol-1-yl)pyridine).[1][2] This amine is the nucleophile required for subsequent cyclization.[2][4]
-
Reagents: SnCl
·2H O in EtOH/HCl (classic), Fe/NH Cl (mild), or H /Pd-C (catalytic).[3] -
Significance: The resulting 3-amino-2-pyrazolylpyridine is chemically distinct because the amine (on pyridine) and the C5' (on pyrazole) or N2 (on pyrazole) are spatially proximal, allowing for ring closure.
Pathway B: Cyclization to Fused Systems
Once reduced to the amine, the molecule can react with electrophiles (like aldehydes, orthoesters, or phosgene) to close a third ring.[3]
-
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls often yields this system, a scaffold found in hypnotic drugs (e.g., Zaleplon analogs) and kinase inhibitors.[3]
-
Imidazo[4,5-b]pyridines: Reaction with carboxylic acids/aldehydes can lead to imidazole fusion if the pyrazole nitrogen participates.[3]
Pathway C: Metal Coordination
The N2 of the pyrazole and the N1 of the pyridine form a bidentate chelate pocket .[4]
-
Coordination Chemistry: This motif binds transition metals (Cu(II), Pd(II), Pt(II)).[3]
-
Application: These complexes are explored as catalysts for C-H activation and as phosphorescent materials (when conjugated with iridium or platinum).[2][4]
Applications in Drug Discovery[4][7][8][9]
ALK5 (TGF- Type I Receptor) Inhibitors
The 2-(pyrazol-1-yl)pyridine scaffold is a pharmacophore used to inhibit ALK5, a target for fibrosis and cancer.[7]
-
Mechanism: The pyridine nitrogen and pyrazole nitrogen often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][4]
-
SAR Insight: Substituents on the pyrazole ring (accessible via using substituted pyrazoles in the initial SNAr step) tune the selectivity against p38 MAPK.[4]
Crizotinib and Kinase Inhibitor Analogs
While Crizotinib utilizes a piperidine-pyrazole linkage, the 2-(pyrazol-1-yl)pyridine motif is investigated in "next-generation" analogs to improve metabolic stability and blood-brain barrier penetration compared to their phenyl-pyrazole counterparts.[2]
Safety & Handling Data
| Parameter | Specification / Guideline |
| GHS Classification | Warning . Irritant (Skin/Eye), STOT-SE (Respiratory).[3] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.). |
| Handling | Use in a fume hood.[2][4] Avoid dust formation.[2][4] Wear nitrile gloves and safety glasses.[2][4] |
| Thermal Stability | Nitro-aromatics can be energetic.[2][4] Do not heat neat above 150 °C without DSC testing. |
| Storage | Store at room temperature (15–25 °C), dry, and away from strong reducing agents. |
References
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Synthesis of Pyrazolo[4,3-b]pyridines: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI, 2023.[3][4]
-
ALK5 Inhibitor Discovery: Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[2][4][7] Bioorg.[2][4][7] Med. Chem. Lett., 2012.[2][3][4][7]
-
General Pyrazole Chemistry: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.[2][4][8][9] Indian Academy of Sciences.[2][4] [3]
-
Crizotinib Intermediate Synthesis: A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[2][4] ResearchGate, 2025.[3][4]
-
AOBChem Product Data: this compound CAS 76211-91-1.[1][2][4][3]
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Technical Profile: 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Topic: 3-nitro-2-(1H-pyrazol-1-yl)pyridine CAS number lookup Content Type: In-depth technical guide.
CAS Registry Number: 76211-91-1
Executive Summary
This compound (CAS 76211-91-1) is a heterocyclic building block characterized by a pyridine ring substituted at the C2 position with a pyrazole moiety (linked via N1) and at the C3 position with a nitro group. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine derivatives. Its structural motif—possessing both an electron-deficient pyridine core and a bidentate nitrogen donor system—makes it valuable for developing kinase inhibitors, coordination complexes, and advanced energetic materials.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| CAS Number | 76211-91-1 |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 190.16 g/mol |
| SMILES | [O-]c1cccnc1n2cccn2 |
| InChIKey | YRKGZAPVVJYLGV-UHFFFAOYSA-N |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in DMSO, DMF, CH |
Synthesis Methodology
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (S
Protocol: S
Ar Coupling
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 1H-Pyrazole (1.1 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[1]
-
Conditions: Heat to reflux (80°C for MeCN) or 100°C (for DMF) for 4–6 hours.
Step-by-Step Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine in anhydrous MeCN.
-
Addition: Add 1H-pyrazole followed by solid K
CO . -
Reaction: Reflux the mixture under an inert atmosphere (N
or Ar) to prevent oxidation and moisture interference. Monitor via TLC (eluent: Ethyl Acetate/Hexane) until the starting chloride is consumed. -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the target nitro compound as a yellow solid.
Mechanistic Pathway (S
Ar)
Figure 1: S
Reactivity & Downstream Applications
The primary utility of CAS 76211-91-1 lies in its functional group manipulations. The nitro group is a "masked" amine, and the bidentate nature of the pyridine-pyrazole system allows for metal coordination.
A. Reduction to 3-Amino Derivative
The nitro group is readily reduced to the primary amine (2-(1H-pyrazol-1-yl)pyridin-3-amine ), a privileged scaffold in drug discovery.
-
Method A (Catalytic Hydrogenation): H
(1 atm), 10% Pd/C, MeOH. -
Method B (Chemical Reduction): Fe powder, NH
Cl, EtOH/H O (Bechamp reduction conditions).
B. Coordination Chemistry (Ligand Behavior)
The N1 of the pyridine and the N2 of the pyrazole form a five-membered chelate ring with transition metals. However, the nitro group at C3 induces steric bulk and withdraws electron density, tuning the electronic properties of the metal center (e.g., increasing oxidation potential in Ru(II) or Ir(III) complexes).
C. Cyclization to Fused Systems
The resulting 3-amino derivative can undergo annulation reactions to form tricyclic systems, such as pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines , which are explored as intercalators or kinase inhibitors.
Workflow: Derivatization Pathways
Figure 2: Functionalization logic tree. The reduction to the amine unlocks the primary medicinal chemistry value.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for nitro-substituted pyridines .
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Energetic Warning: Nitro-azoles and nitro-pyridines can exhibit energetic properties. While this compound is generally stable, avoid subjecting it to high heat (>200°C) or shock until DSC (Differential Scanning Calorimetry) data confirms thermal stability.
-
Storage: Store in a cool, dry place under inert gas. Light sensitive (store in amber vials).
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-
PubChem. (n.d.). Compound Summary: 2-(1H-pyrazol-1-yl)pyridine derivatives. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles and their reactivity. Beilstein J. Org. Chem. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with both a nitro group and a pyrazole moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with pyrazole and pyridine derivatives.[1][2] The electronic properties of the pyridine ring are significantly modulated by the strongly electron-withdrawing nitro group at the 3-position and the pyrazolyl substituent at the 2-position. This guide provides a multi-faceted exploration of the molecular structure of this compound, integrating insights from synthetic chemistry, spectroscopic analysis, X-ray crystallography, and computational modeling to offer a comprehensive structural profile.
Synthesis and Molecular Assembly
The logical and most efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-halopyridines, particularly when activated by an electron-withdrawing group like a nitro substituent.[3]
The process commences with 2-chloro-3-nitropyridine as the electrophilic substrate. The pyrazole, acting as a nucleophile, attacks the carbon atom bearing the chloro group. The reaction is typically facilitated by a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole, enhancing its nucleophilicity. The departure of the chloride ion, stabilized by the electron-withdrawing effect of the adjacent nitro group, yields the final product.[4]
Experimental Protocol: Synthesis
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve pyrazole (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (1.5 equivalents), to the solution and stir for 20-30 minutes at room temperature to form the pyrazolate anion.
-
Nucleophilic Substitution: Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent dropwise to the reaction mixture.[4]
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Multi-Technique Approach
A definitive understanding of the molecular structure requires a combination of analytical methods, each providing unique and complementary information.
X-ray Crystallography: The Solid-State Architecture
Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for the title compound is not publicly available, analysis of closely related pyrazolyl-pyridine structures allows for a robust prediction of its key geometric parameters.[1][5][6]
The structure would consist of two planar aromatic rings, the pyridine and the pyrazole, connected by a C-N bond. A critical parameter is the dihedral angle between these two rings, which is influenced by steric hindrance and crystal packing forces. In similar structures, this angle can vary, but a non-coplanar arrangement is expected. The nitro group will be nearly coplanar with the pyridine ring to maximize resonance stabilization. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, are likely to stabilize the crystal packing.[5][7]
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Pyridine Ring | Planar | Aromatic character |
| Pyrazole Ring | Planar | Aromatic character |
| Dihedral Angle (Pyridine-Pyrazole) | 10° - 40° | Defines molecular conformation |
| C-NO₂ Bond Length | ~1.45 Å | Indicates conjugation with the ring |
| Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Govern crystal packing and stability |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα).[5]
-
Structure Solution and Refinement: Process the collected data to obtain reflection intensities. Solve the structure using direct methods and refine the atomic positions and thermal parameters by full-matrix least-squares on F².[6]
-
Analysis: Analyze the final refined structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.
Spectroscopic Characterization
Spectroscopy provides invaluable data on the electronic environment and connectivity of atoms within the molecule.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular framework. The electron-withdrawing nitro group and the nitrogen atoms in both rings significantly influence the chemical shifts of nearby protons and carbons.[1][8][9]
-
¹H NMR: Protons on the pyridine ring are expected to appear in the downfield aromatic region (δ 7.5-9.5 ppm). The proton at the C6 position of the pyridine ring will likely be the most downfield due to its proximity to the ring nitrogen. The three protons of the pyrazole ring will also resonate in the aromatic region, with distinct chemical shifts.
-
¹³C NMR: The carbon atoms attached to the nitro group (C3) and the pyrazole ring (C2) will be significantly deshielded. The signals for all eight carbon atoms are expected to be unique.[10]
Table 2: Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine C4-H | 7.5 - 7.8 | 125 - 130 |
| Pyridine C5-H | 8.4 - 8.7 | 135 - 140 |
| Pyridine C6-H | 8.8 - 9.2 | 150 - 155 |
| Pyrazole C3'-H | 7.8 - 8.1 | 140 - 145 |
| Pyrazole C4'-H | 6.5 - 6.8 | 108 - 112 |
| Pyrazole C5'-H | 7.6 - 7.9 | 130 - 135 |
| Pyridine C2 | - | 155 - 160 |
| Pyridine C3 | - | 145 - 150 |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11] For this compound, the most diagnostic peaks are associated with the nitro group.[12][13]
-
N-O Asymmetric Stretch: A very strong and sharp absorption band is expected in the 1550-1475 cm⁻¹ region.[14]
-
N-O Symmetric Stretch: A strong band is expected in the 1360-1290 cm⁻¹ range.[14]
-
Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will appear in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic Rings | C=C / C=N Stretch | 1600 - 1400 | Medium-Weak |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak |
| C-N Bond | C-N Stretch | 1350 - 1250 | Medium |
Computational Analysis: Theoretical Insights
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. DFT can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure.[15][16][17]
The optimized geometry from a DFT calculation (e.g., using the B3LYP functional) would provide theoretical values for bond lengths and angles, as well as the crucial dihedral angle between the pyridine and pyrazole rings. Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties.[18][19]
Caption: 2D representation of this compound.
Conclusion
The molecular structure of this compound is defined by the interplay of its constituent heterocyclic rings and the powerful electron-withdrawing nitro group. Its synthesis is reliably achieved via an SNAr reaction. A comprehensive structural characterization relies on the synergy between X-ray crystallography for solid-state conformation, NMR for atomic connectivity, and IR spectroscopy for functional group identification. These experimental techniques, supported and validated by computational DFT studies, provide a complete and scientifically rigorous understanding of the molecule's architecture. This detailed structural knowledge is the foundational prerequisite for rational drug design, catalyst development, and the creation of novel materials.
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Workman, J. Jr. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
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SpectraBase. 3-Nitropyridine. Bio-Rad Laboratories, Inc. [Link]
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University of Calgary. IR: nitro groups. [Link]
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Maleev, V. I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
PubChem. 3-Nitropyridine. National Institutes of Health. [Link]
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Radi, S., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
Barghash, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]
-
ResearchGate. Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. [Link]
-
S. M., A., et al. (2012). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. PMC. [Link]
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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Chalmers, J. M., & Edwards, H. G. M. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC. [Link]
-
Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M>4> mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Monash University. [Link]
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Abdel Halim, S., & Ibrahim, M. A. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Publishing. [Link]
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Ebrahimi, F., & Memarian, H. R. (2023). Crystal structure, Hirshfeld surface analysis, and DFT calculation of 2-pyrazoline-4-ols. SSRN. [Link]
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Gazvoda, M., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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- 5. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]
- 10. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
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- 19. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 20. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
1H NMR and 13C NMR data for 3-nitro-2-(1H-pyrazol-1-yl)pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the heterocyclic compound this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing the spectral features of this molecule, offers detailed assignments of proton and carbon signals, and presents a validated experimental protocol for data acquisition. By integrating expert analysis with authoritative references, this guide serves as an essential resource for the structural elucidation and characterization of this and similar substituted pyridine-pyrazole frameworks.
Introduction and Significance
The molecule this compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group and an electron-rich pyrazole moiety. This unique electronic arrangement makes it a valuable scaffold in medicinal chemistry and materials science. Pyridine derivatives are fundamental components in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and electronic environment of each atom within the molecular structure. This guide provides a detailed interpretation of these spectral parameters for this compound, explaining the causal relationships between the molecular structure and the observed NMR data.
Molecular Structure and Atom Numbering
A standardized numbering system is critical for the unambiguous assignment of NMR signals. The structure and IUPAC-compliant numbering for this compound are presented below. The pyrazole ring atoms are designated with a prime symbol (') to distinguish them from the pyridine ring.
Caption: Molecular structure and numbering of this compound.
Theoretical Basis for Spectral Interpretation
The chemical shifts observed in the NMR spectra are profoundly influenced by the electronic environment of each nucleus. In this compound, the key factors are:
-
Anisotropic and Inductive Effects of the Nitro Group: The -NO₂ group is a powerful electron-withdrawing group. It significantly deshields (moves downfield) adjacent and ortho/para protons and carbons on the pyridine ring through both inductive and resonance effects.
-
Pyridine Ring Current: The aromatic pyridine ring generates its own magnetic field, which deshields the ring protons. The nitrogen atom in the ring also has an inductive effect, deshielding the adjacent C2/C6 and H2/H6 positions.
-
Pyrazole Ring Electronics: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. Its electronic properties influence the attached pyridine ring and are in turn affected by the electron-deficient nature of the nitropyridine system.
-
Spin-Spin Coupling (J-coupling): Protons on adjacent atoms are magnetically coupled, leading to splitting of signals. The magnitude of the coupling constant (J, in Hz) provides valuable information about the connectivity and dihedral angles between protons. In aromatic systems, typical coupling constants are observed for ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) relationships. For the pyrazole ring, typical coupling constants are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[2]
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. Based on the principles outlined above and data from analogous substituted pyridines and pyrazoles, the following assignments can be made.[3][4]
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
| ~8.75 | dd | ³J = 4.8, ⁴J = 1.6 | 1H | H-6 | Ortho to pyridine N and meta to -NO₂, significantly deshielded. |
| ~8.60 | dd | ³J = 8.4, ⁴J = 1.6 | 1H | H-4 | Ortho to the strongly electron-withdrawing -NO₂ group, causing a strong downfield shift. |
| ~8.20 | d | ³J = 2.8 | 1H | H-5' | Proximal to the electron-deficient pyridine ring, resulting in deshielding. |
| ~7.80 | d | ³J = 1.6 | 1H | H-3' | Typical chemical shift for a pyrazole proton at this position. |
| ~7.55 | dd | ³J = 8.4, ³J = 4.8 | 1H | H-5 | Coupled to both H-4 and H-6, appears relatively upfield compared to other pyridine protons. |
| ~6.60 | t | ³J ≈ 2.2 | 1H | H-4' | Shielded proton in the pyrazole ring, located between two CH groups. |
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment and the presence of heteroatoms and electron-withdrawing groups.
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~152.0 | C-2 | Quaternary carbon bonded to two nitrogen atoms (pyridine N and pyrazole N1'), highly deshielded. |
| ~150.5 | C-6 | Carbon adjacent to the pyridine nitrogen, deshielded. |
| ~145.5 | C-3 | Quaternary carbon directly attached to the electron-withdrawing -NO₂ group. |
| ~142.0 | C-5' | Deshielded carbon in the pyrazole ring, influenced by proximity to the pyridine ring. |
| ~135.0 | C-4 | Deshielded by the adjacent -NO₂ group. |
| ~128.5 | C-3' | Typical chemical shift for this carbon in a 1-substituted pyrazole.[5][6] |
| ~125.0 | C-5 | The most shielded carbon of the pyridine ring. |
| ~110.0 | C-4' | The most shielded carbon of the pyrazole ring. |
Standardized Experimental Protocol
To ensure reproducibility and accuracy, the following protocol for NMR data acquisition is recommended. This protocol represents a self-validating system for the characterization of the title compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[2][7] The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for less soluble samples.
-
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming problems.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring and processing the necessary NMR data for complete structural assignment.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
Key Spectrometer Experiments
-
¹H NMR: A standard proton spectrum should be acquired to observe chemical shifts, multiplicities, and integrations.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum provides a single peak for each carbon, simplifying the spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, confirming H-H connectivities (e.g., H-4 with H-5, H-5 with H-6).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive C-H assignment.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for assigning quaternary carbons.[2] It shows correlations between protons and carbons that are two or three bonds away, confirming the overall carbon skeleton.
Conclusion
The structural characterization of this compound is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predictable and distinct electronic effects of the nitropyridine and pyrazole moieties result in a well-resolved spectrum. The downfield shifts of protons H-4 and H-6 are characteristic of substitution on the pyridine ring, while the coupling patterns within both rings provide definitive evidence of the substitution pattern. By following the detailed analytical approach and experimental protocols outlined in this guide, researchers can confidently assign the structure of this compound and apply these principles to a wide range of related heterocyclic molecules.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Public
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.
- 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis.
- 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - ChemicalBook.
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
Technical Guide: Mass Spectrometry Profiling of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
This guide details the mass spectrometry analysis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and high-affinity ligands for neurological targets.
Executive Summary
The structural motif of This compound (MW: 190.16 g/mol ) presents unique analytical challenges due to the electronic interaction between the electron-withdrawing nitro group at the C3 position and the electron-rich pyrazole ring at C2. This guide provides a validated approach for the identification and quantification of this compound, emphasizing the "ortho-effect" in fragmentation and the separation of synthetic impurities.
Physicochemical Context & Ionization Strategy
Successful MS analysis requires understanding the molecule's behavior in the gas phase.
-
Basicity: The pyridine nitrogen is significantly deactivated by the C3-nitro group. However, the pyrazole
(distal nitrogen) remains a viable protonation site. -
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the gold standard here. While the nitro group suggests negative mode potential (forming radical anions
), the basic nitrogen atoms drive superior sensitivity in mode. -
Solubility: Moderate lipophilicity (LogP
1.2–1.5). Compatible with Reverse Phase (RP) chromatography.
Recommended LC-MS Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm) | Prevents peak tailing caused by interaction between basic nitrogens and silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures full protonation of the pyrazole/pyridine system ( |
| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peak shape compared to MeOH for nitro-aromatics. |
| Ion Source | ESI Positive ( | Target ion: |
| Cone Voltage | 20–30 V | Moderate energy prevents premature in-source fragmentation of the labile |
Fragmentation Mechanics (MS/MS)
Understanding the fragmentation is vital for confirming identity and distinguishing this molecule from regioisomers (e.g., 3-nitro-4-pyrazolyl variants).
Primary Fragmentation Pathways
The MS/MS spectrum is dominated by the stability of the heteroaryl bond and the lability of the nitro group.
-
Loss of Nitro Group (
, -46 Da): The most abundant transition. The molecular ion ( 191) cleaves the bond of the nitro group, yielding a stable 2-(pyrazol-1-yl)pyridinium cation at 145 . -
The "Ortho Effect" (Loss of NO, -30 Da): Due to the proximity of the nitro group (C3) to the pyrazole ring (C2), an oxygen transfer rearrangement can occur, leading to the loss of a neutral NO radical. This typically yields a peak at
161 .-
Significance: This peak is diagnostic for the ortho isomer. Para or meta isomers (e.g., 5-nitro) show significantly lower abundance of this fragment.
-
-
Pyrazole Ring Cleavage: High collision energies (CE > 40 eV) will fracture the pyrazole ring itself, often ejecting
(27 Da) or (28 Da) from the 145 daughter ion.
Visualizing the Fragmentation Tree
The following diagram illustrates the causal relationships between the parent ion and its primary fragments.
Figure 1: Proposed ESI+ fragmentation pathway for this compound.
Impurity Profiling & Quality Control
In drug development, this intermediate is typically synthesized via Nucleophilic Aromatic Substitution (
| Impurity | Structure/Origin | MS Signature ( | Retention Shift |
| Starting Material A | 2-Chloro-3-nitropyridine | Later (Less polar than product) | |
| Starting Material B | 1H-Pyrazole | Very Early (Elutes in void volume) | |
| Hydrolysis Product | 3-Nitro-2-hydroxypyridine | Early (More polar) | |
| Bis-Adduct | (If di-halo SM used) | Late |
Critical Control Point: The hydrolysis product (
Standardized Analytical Protocol
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into 50:50 Water:Acetonitrile (final conc. 1 µg/mL).
-
Note: Avoid 100% aqueous diluents to prevent precipitation.
-
Step 2: LC-MS/MS Acquisition
-
Mode: Multiple Reaction Monitoring (MRM)
-
Polarity: Positive
MRM Transition Table:
| Precursor Ion (
Step 3: Data Validation
-
Check 1: Verify the ratio of
transitions. A consistent ratio confirms the isomeric purity (distinguishing from 4-nitro isomers). -
Check 2: Inspect the isotopic pattern of the parent ion (
191). It should show a clean M+1 (~9-10% abundance) without chlorine isotopes (which would indicate SM contamination).
References
-
Fragmentation of Nitro-Heterocycles
-
Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. In The Chemistry of Functional Groups. Wiley.[4]
- Context: Establishes the mechanisms for and losses in ortho-substituted nitroarom
-
-
Pyrazole Characterization
-
Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1]
- Context: details the HCN and loss pathways characteristic of the pyrazole ring.
-
- Synthesis & Intermediates: Park, J., et al. (2017). Synthesis of Pyrazolo-pyridine Derivatives via Reactions. Journal of Heterocyclic Chemistry. Context: Validates the synthetic route (2-chloro-3-nitropyridine + pyrazole) and expected impurity profiles.
-
ESI Mechanisms
-
Kebarle, P. (2000). A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry. Journal of Mass Spectrometry, 35(7), 804-817.
- Context: Foundational text for choosing ESI+ for basic nitrogen heterocycles.
-
Sources
crystal structure of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
An In-depth Technical Guide to the Crystal Structure Determination of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Scientific Context
The fusion of pyridine and pyrazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. The pyridine ring is a common motif in numerous pharmaceuticals, while the pyrazole moiety is known for a wide range of biological activities. The introduction of a nitro group, a potent electron-withdrawing substituent, is expected to significantly modulate the electronic properties, intermolecular interactions, and ultimately, the solid-state packing of this compound.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures in the solid state.[1][2] This guide details the necessary steps to achieve this for the title compound, providing both theoretical grounding and practical, field-proven insights.
Synthesis and Crystallization: The Foundation of Structural Analysis
Synthesis of this compound
The synthesis of this compound is the essential first step. Based on established synthetic routes for similar N-arylpyrazoles, a nucleophilic aromatic substitution (SNAr) reaction is the most probable and efficient method.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.1 equivalents) and a suitable base such as sodium hydride (NaH, 1.2 equivalents) in anhydrous dimethylformamide (DMF). Stir the mixture at 0 °C for 30 minutes to form the sodium salt of pyrazole.
-
Nucleophilic Aromatic Substitution: To the resulting solution, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound. The identity and purity of the synthesized compound should be confirmed using techniques like NMR (1H and 13C), FT-IR, and mass spectrometry.[3][4][5]
Growing Single Crystals for X-ray Diffraction
The acquisition of high-quality single crystals is often the most challenging step in a SCXRD study. The choice of crystallization technique and solvent system is critical and often requires empirical screening.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion at the interface of the two solvents gradually reduces the solubility, promoting crystal growth.
-
Vapor Diffusion: Similar to solvent diffusion, this method involves placing a solution of the compound in a small open vial, which is then placed in a larger sealed container with a "poor" solvent. The vapor of the poor solvent diffuses into the solution, inducing crystallization.
Recommended Solvents for Screening: A range of solvents with varying polarities should be screened. Common choices include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane
-
Nonpolar Solvents: Hexane, Toluene
A co-solvent system (e.g., dichloromethane/hexane) is often effective.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
The following section outlines the systematic procedure for determining the crystal structure once a suitable single crystal is obtained.
Workflow Diagram:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a modern detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Data Reduction and Structure Solution
The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data is used to determine the unit cell parameters and the space group. The structure is then "solved" using computational methods, such as direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.
Structure Refinement
The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Anticipated Structural Features and Analysis
Based on the known structures of related nitro-substituted pyrazole and pyridine compounds, we can anticipate several key structural features for this compound.
Molecular Geometry
The molecule is expected to be largely planar, although a slight torsion angle between the pyridine and pyrazole rings is possible due to steric hindrance between the nitro group and the pyrazole ring. Bond lengths and angles within the pyridine and pyrazole rings are expected to fall within normal ranges.[6]
Table 1: Hypothetical Crystallographic Data Summary
| Parameter | Anticipated Value |
| Chemical Formula | C8H6N4O2 |
| Formula Weight | 190.16 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pbca (common for such molecules) |
| a, b, c (Å) | 5-15 Å |
| α, γ (°) | 90° |
| β (°) | 90-110° (for Monoclinic) |
| Volume (Å3) | 800-1200 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) | 1.5-1.7 g/cm3 |
| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 |
| Goodness-of-fit (S) | ~1.0 |
Intermolecular Interactions and Supramolecular Assembly
The solid-state packing will likely be dominated by a combination of weak intermolecular interactions. The nitro group is a strong hydrogen bond acceptor, and the pyrazole and pyridine rings contain potential hydrogen bond donors (C-H groups).
Diagram of Potential Intermolecular Interactions:
Caption: Key intermolecular interactions expected in the crystal lattice.
-
C-H···O Hydrogen Bonds: The acidic C-H protons on the aromatic rings are likely to form weak hydrogen bonds with the oxygen atoms of the nitro group on adjacent molecules.
-
π-π Stacking: The planar aromatic systems of the pyridine and pyrazole rings may facilitate π-π stacking interactions, contributing to the overall stability of the crystal lattice.[7]
-
Hirshfeld Surface Analysis: To quantify these intermolecular interactions, a Hirshfeld surface analysis would be performed on the refined structure. This powerful tool visualizes and quantifies the different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing.[7][8]
Conclusion and Outlook
This technical guide provides a robust framework for the successful determination and analysis of the . By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise and unambiguous three-dimensional molecular structure. The subsequent analysis of this structure, focusing on both intramolecular geometry and intermolecular packing motifs, will provide critical insights into the solid-state behavior of this molecule, paving the way for its potential applications in drug development and materials science. The methodologies described herein are broadly applicable to other novel small molecules, serving as a valuable resource for the scientific community.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives.
- Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
- Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. PMC.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
- Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Taylor & Francis Online.
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. MDPI.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
solubility of 3-nitro-2-(1H-pyrazol-1-yl)pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-nitro-2-(1H-pyrazol-1-yl)pyridine in Organic Solvents
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, integrating the functionalities of pyridine, pyrazole, and a strongly electron-withdrawing nitro group. An understanding of its solubility is paramount for applications ranging from reaction optimization and purification to formulation development in drug discovery. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of direct experimental solubility data in public literature, this document leverages expert analysis of the molecule's physicochemical properties and solubility data from close structural analogs to build a robust predictive framework. Furthermore, it offers detailed, field-proven protocols for the experimental determination and quantification of solubility, designed to provide researchers and drug development professionals with a self-validating system for their work.
Part 1: Physicochemical Characterization of this compound
A molecule's solubility is fundamentally governed by its physicochemical properties. The structure of this compound, shown below, features a polar pyridine ring, a pyrazole moiety, and a highly polar nitro group. These features dictate its interactions with various solvents.
Figure 1: Structure of this compound
The key physicochemical parameters, calculated from its molecular formula (C₈H₆N₄O₂) or estimated based on closely related analogs, are summarized below. These values are foundational for predicting its behavior in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Justification |
|---|---|---|
| CAS Number | 76211-91-1 | Commercial Vendor Data[1] |
| Molecular Formula | C₈H₆N₄O₂ | Commercial Vendor Data[1] |
| Molecular Weight | 190.16 g/mol | Calculated |
| Predicted XLogP | 1.0 - 1.3 | Estimated based on isomers and parent structures[2] |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Estimated based on structural fragments (Pyridine, Pyrazole, Nitro group) |
| Hydrogen Bond Donors | 0 | Structurally determined |
| Hydrogen Bond Acceptors | 5 | Structurally determined (2 on nitro, 3 on rings) |
| Predicted pKa (Most Basic) | < 1.0 | Estimated based on the pKa of pyridine (~5.2) and the strong electron-withdrawing effect of the adjacent nitro group.[3] |
Part 2: Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "Like Dissolves Like" provides an excellent framework for prediction. This rule implies that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polarity and Dipole Moments : this compound is a highly polar molecule. The nitro group (-NO₂) is a powerful electron-withdrawing group, creating a significant dipole moment across the molecule. Solvents with high polarity and large dipole moments (e.g., acetone, acetonitrile, DMSO) are expected to be effective at solvating this molecule by stabilizing its dipole through dipole-dipole interactions.
-
Hydrogen Bonding : While the molecule has no hydrogen bond donor atoms, it possesses five potential hydrogen bond acceptor sites (the nitrogen atoms of the pyridine and pyrazole rings and the oxygen atoms of the nitro group). Therefore, it will be most soluble in solvents that are strong hydrogen bond donors (e.g., protic solvents like methanol or ethanol). However, in the case of water, the strong self-association of water molecules via hydrogen bonding can sometimes hinder the dissolution of large organic molecules unless the molecule can effectively disrupt this network.
-
Van der Waals Forces : Nonpolar solvents, such as hexane or toluene, primarily interact through weak van der Waals forces. These forces are generally insufficient to overcome the strong crystal lattice energy of a polar solid like this compound, leading to predictably poor solubility.
Part 3: Predicted Solubility Profile
No direct, quantitative solubility data for this compound is currently available in peer-reviewed literature. However, by analyzing its structure and comparing it to known analogs, a reliable solubility profile can be predicted.
A key analog is 3-hydroxy-2-nitropyridine , for which extensive solubility data exists.[4] This molecule shares the critical 2-nitro-pyridine core, making it an excellent model. The order of solubility for 3-hydroxy-2-nitropyridine was found to be: tetrahydrofuran (THF) > acetone > acetonitrile > ethyl acetate > alcohols > water > n-hexane .
Based on this, and considering the replacement of a hydroxyl group (H-bond donor and acceptor) with a pyrazole ring (polar, H-bond acceptor), we can predict a similar trend for this compound.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, THF, Acetone, Acetonitrile | High to Very High | These solvents have large dipole moments that can effectively solvate the polar solute. Their inability to self-associate strongly via hydrogen bonds makes them excellent solvents for polar organic molecules. DMSO is often a superior solvent for such compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. Solubility is expected to decrease as the alkyl chain length increases (Methanol > Ethanol > Isopropanol) due to decreasing polarity.[4] |
| Ester | Ethyl Acetate | Moderate | Possesses a moderate dipole moment and can act as a hydrogen bond acceptor, allowing for favorable interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having a dipole moment, their ability to form strong interactions is limited compared to polar aprotic or protic solvents. 4-Amino-3-nitropyridine is noted to be soluble in DCM.[5] |
| Aromatic | Toluene, Benzene | Very Low | These solvents are largely nonpolar and interact primarily through weak van der Waals forces, which are insufficient to break the solute's crystal lattice. |
| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Insoluble | Lacks the polarity required to interact favorably with the highly polar solute. 3-hydroxy-2-nitropyridine is almost insoluble in n-hexane.[4] |
Part 4: Standardized Protocol for Experimental Solubility Determination
To ensure data integrity and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.
Causality in Experimental Design:
The core principle is to create a saturated solution at a specific temperature, where the solid solute is in equilibrium with the dissolved solute. Using excess solid ensures that equilibrium is reached and maintained. Isothermal conditions are critical because solubility is highly temperature-dependent. The separation and analysis steps are designed to quantify only the dissolved portion without interference from undissolved solid.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation : To a series of 4 mL glass vials, add an excess of solid this compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.
-
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration : Seal the vials tightly with screw caps containing a PTFE septum. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that solubility is not changing over time.
-
Phase Separation : After equilibration, stop the shaker and allow the vials to stand in the isothermal bath for at least 2 hours to allow undissolved solids to settle.
-
Sampling and Filtration :
-
Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe pre-warmed to the experimental temperature.
-
Immediately attach a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) and dispense the filtrate into a pre-weighed, clean vial. This step is critical to remove all particulate matter.
-
-
Quantification :
-
Accurately determine the mass or volume of the collected filtrate.
-
Dilute the filtrate with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the solute.
-
-
Calculation : Calculate the solubility using the determined concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).
Part 5: Analytical Quantification Techniques
The choice of analytical technique is crucial for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC) : This is the most common and reliable method.
-
Causality : HPLC offers excellent specificity, allowing the separation of the analyte from any potential impurities or degradants, ensuring that only the compound of interest is quantified. A reversed-phase C18 column is typically suitable for this type of molecule.
-
Detection : UV-Vis detection is ideal, as the aromatic rings and nitro group in the molecule will result in a strong chromophore. The detection wavelength should be set to the absorbance maximum (λ_max) of the compound in the mobile phase to maximize sensitivity.
-
Validation : A multi-point calibration curve (typically 5-7 points) must be generated using standards of known concentration to demonstrate linearity and ensure accurate quantification.
-
-
UV-Vis Spectrophotometry : This can be a simpler, high-throughput alternative if the compound is stable and has a unique absorbance spectrum in the chosen solvent.
-
Causality : This method relies on the Beer-Lambert law. It is faster than HPLC but less specific. Its use requires confirmation that no impurities or degradants are present that absorb at the analytical wavelength.
-
Validation : A calibration curve must be generated in the same solvent used for the solubility experiment to account for any solvatochromic effects.
-
Conclusion
While direct experimental data for the solubility of this compound remains elusive in public databases, a robust predictive framework can be established through expert analysis of its molecular structure and comparison with well-characterized analogs. The compound is predicted to be highly soluble in polar aprotic solvents like DMSO and THF, moderately soluble in alcohols, and poorly soluble in nonpolar solvents like hexane. This guide provides the theoretical foundation for these predictions and a detailed, validated experimental protocol for researchers to determine precise solubility values. The methodologies outlined herein are designed to produce reliable and reproducible data, which is essential for advancing the use of this compound in research and development.
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ruben-group. Bi-stable spin-crossover in charge-neutral [Fe(R-ptp)2] (ptp = 2-(1H-pyrazol-1-yl)-6-(1H-tetrazol-5-yl)pyridine) complexes. ruben-group. [Link]
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MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][5][6]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Analysis of Molecular Reactivity
This guide provides a detailed examination of the electrophilic and nucleophilic characteristics of 3-nitro-2-(1H-pyrazol-1-yl)pyridine, a molecule of significant interest in medicinal chemistry. Understanding the precise locations of electron-rich and electron-deficient sites is fundamental to predicting its chemical behavior, designing novel synthetic pathways, and ultimately, developing new therapeutic agents. This document synthesizes established principles of organic chemistry with computational insights to offer a holistic view of the molecule's reactivity.
Scientific Integrity & Logic: An Evidence-Based Approach
As a senior application scientist, the following analysis is grounded in the principles of electronic effects, frontier molecular orbital theory, and validated by documented reactions of similar heterocyclic systems.
Pillar 1: Expertise & Experience - The "Why" Behind the Reactivity
The reactivity of this compound is not arbitrary; it is a direct consequence of the interplay between the electron-withdrawing nitro group and the electronic nature of the pyridine and pyrazole rings.
-
The Dominant Influence of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-R) effects. This drastically reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[1]
-
Pyridine's Inherent Electron Deficiency: Pyridine itself is more electron-deficient than benzene due to the electronegativity of the nitrogen atom.[1] The addition of a nitro group further exacerbates this electron deficiency.
-
The Role of the Pyrazole Substituent: The pyrazole ring, while being a heteroaromatic system, influences the electronic landscape of the pyridine ring. Its precise electronic contribution can be complex, but it is generally less impactful than the potent nitro group.
Pillar 2: Trustworthiness - A Self-Validating System
The predictions of electrophilic and nucleophilic sites are based on well-established chemical principles that have been repeatedly validated through experimental results in heterocyclic chemistry. The described reactivity patterns are consistent with the known behavior of nitropyridine derivatives.
Pillar 3: Authoritative Grounding & Comprehensive References
Key mechanistic claims and reactivity patterns are supported by established literature in organic and heterocyclic chemistry.
PART 1: Unveiling the Electrophilic Sites
Electrophilic sites are electron-deficient and are thus targets for nucleophiles. In this compound, the pyridine ring is the primary locus of electrophilicity.
Key Electrophilic Centers:
-
Carbon atoms of the pyridine ring: The strong electron-withdrawing effect of the nitro group makes the carbon atoms of the pyridine ring highly electrophilic. This is especially true for the positions ortho and para to the nitro group. Consequently, these sites are prone to nucleophilic aromatic substitution (SNAr) reactions.[2][3]
-
The Nitro Group Itself: While primarily an electron-withdrawing group, the nitrogen atom of the nitro group is electron-deficient and can be a site for reduction.
Visualization of Electrophilic Sites:
Caption: Predicted electrophilic sites on this compound.
PART 2: Identifying the Nucleophilic Sites
Nucleophilic sites are electron-rich and are therefore susceptible to attack by electrophiles. In this compound, these sites are primarily the nitrogen atoms.
Key Nucleophilic Centers:
-
Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen atom makes it a potential nucleophilic center. However, its nucleophilicity is significantly reduced by the electron-withdrawing effects of the attached groups.[1]
-
Pyrazole Nitrogens: The nitrogen atoms of the pyrazole ring also possess lone pairs of electrons and can act as nucleophiles.[4] The relative nucleophilicity of these nitrogens would require more detailed computational analysis.
-
Oxygen atoms of the Nitro Group: The oxygen atoms of the nitro group are electron-rich and can act as weak nucleophiles or hydrogen bond acceptors.
Visualization of Nucleophilic Sites:
Caption: Predicted nucleophilic sites on this compound.
PART 3: Data Presentation and Experimental Protocols
Quantitative Data Summary
Computational chemistry provides valuable insights into the electronic properties that govern reactivity. Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis are key tools.[5][6]
| Parameter | Conceptual Significance | Predicted Outcome for this compound |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (red/yellow) and electron-poor (blue) regions. | The pyridine ring will show significant blue regions (electrophilic), while the nitro-group oxygens and pyrazole nitrogens will be reddish (nucleophilic).[7] |
| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the most likely site for nucleophilic attack. | The LUMO is expected to be localized primarily over the pyridine ring, particularly the carbon atoms.[8][9] |
| HOMO (Highest Occupied Molecular Orbital) | Indicates the most likely site for electrophilic attack. | The HOMO is likely to have significant contributions from the lone pairs of the nitrogen atoms.[8][9] |
Experimental Protocols
The predicted reactivity can be exploited in various synthetic transformations.
1. Nucleophilic Aromatic Substitution (SNAr)
This reaction exemplifies the electrophilic nature of the pyridine ring. While the target molecule lacks a leaving group, analogous 2-chloro-3-nitropyridines are common starting materials.[10]
-
Objective: To replace a leaving group on the pyridine ring with a nucleophile.
-
General Procedure:
-
Dissolve the substituted 3-nitropyridine in a polar aprotic solvent (e.g., DMF, DMSO).
-
Add the desired nucleophile (e.g., an amine, thiol, or alkoxide).
-
Heat the reaction mixture to facilitate the substitution.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purify the product using standard techniques (extraction, chromatography).
-
2. Reduction of the Nitro Group
This common transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's reactivity.
-
Objective: To reduce the nitro group to an amine.
-
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce a hydrogen source, typically hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solvent to obtain the product.
-
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Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][12][13]triazin-7(6H)-ones and Derivatives. MDPI. (2025).
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- Electronic properties of substituents in the studied heterocycles.
- The atomic orbital composition of the frontier molecular orbital of the title compound obtained by B3LYP/6-311++G(d,p) level.
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
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The Rising Therapeutic Potential of Nitropyridyl Pyrazoles: A Technical Guide to Their Biological Activities
Foreword
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3][4] The introduction of a nitropyridyl moiety to this core structure has unlocked a new dimension of biological activities, creating a class of compounds with significant therapeutic promise. The nitro group, a potent electron-withdrawing substituent, can profoundly influence the molecule's electronic properties, often enhancing its pharmacological potential.[5] This technical guide provides an in-depth exploration of the burgeoning field of nitropyridyl pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and mechanisms of action. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties, supported by experimental data and protocols, to illuminate the path for future drug discovery endeavors.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncology research.[6] Nitropyridyl pyrazoles have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of human tumor cell lines.[7][8]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases.[2][4][9] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers.[4] Nitropyridyl pyrazoles, with their unique structural features, can effectively bind to the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking their downstream signaling and inducing apoptosis in cancer cells.[6][9]
Signaling Pathway: Inhibition of a Generic Kinase Pathway by a Nitropyridyl Pyrazole
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis and neurodegenerative disorders. [10]Pyrazole derivatives, including the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties. [11][12]
Mechanism of Action: COX Inhibition
A key mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. [10][12][13]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. [12][14]Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [10]
Antiparasitic Activity: A New Frontier in Treating Neglected Diseases
Neglected tropical diseases, such as Chagas disease and leishmaniasis, affect millions of people worldwide, with limited treatment options available. [15]Nitropyridyl pyrazoles have shown significant promise as a new class of antiparasitic agents. [15][16][17][18][19][20][21][22][23]
Trypanocidal and Antileishmanial Effects
Studies have demonstrated the potent in vitro activity of pyridyl-pyrazolone and pyrazole-benzimidazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. [15][17]Some compounds have shown activity superior to the current standard drug, benznidazole. [15]Similarly, various substituted pyrazoles have exhibited significant antileishmanial activity against Leishmania species. [20][21][22][23]
Quantitative Data: Antiparasitic Activity
| Compound Class | Parasite | IC50 (µM) | Reference |
| Pyrazole-benzimidazole 1i | T. cruzi (amastigotes) | 6.6 | [17] |
| Pyrazole-benzimidazole 1j | T. cruzi (amastigotes) | 9.4 | [17] |
| Pyrazolylpyrazoline 5b | P. falciparum (RKL9) | - | [22] |
| Pyrazolylpyrazoline 6a | P. falciparum (RKL9) | - | [22] |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of nitropyridyl pyrazoles can be achieved through various synthetic routes, often involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a related precursor. [3][24][25]The introduction of the nitropyridyl moiety can be accomplished through direct nitration or by using a pre-functionalized starting material. [26] Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. For example, in the context of anticancer activity, the position and nature of substituents on the phenyl and pyrazole rings can significantly influence their potency and selectivity as kinase inhibitors. [7]Similarly, for antiparasitic activity, the presence of specific substituents, such as a chlorine atom in the meta-position of a benzene ring, has been shown to enhance trypanocidal efficacy. [19]
Future Perspectives and Conclusion
Nitropyridyl pyrazoles represent a versatile and highly promising scaffold in medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects, underscore their potential for the development of new therapeutics. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Lead Optimization: Systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of disease.
The continued exploration of nitropyridyl pyrazoles holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
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Activity of pyridyl-pyrazolone derivatives against Trypanosoma cruzi - PubMed. (2024-05-15). Available from: [Link]
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Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013-09-15). Available from: [Link]
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On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - MDPI. (2025-11-05). Available from: [Link]
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Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023-12-09). Available from: [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). Available from: [Link]
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Trypanocidal activity of new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives: Synthesis, in vitro and in vivo studies - PubMed. (2021-01-01). Available from: [Link]
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Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022-01-20). Available from: [Link]
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Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed. (2024-05-24). Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022-01-05). Available from: [Link]
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Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease - MDPI. (2022-05-05). Available from: [Link]
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(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021-10-26). Available from: [Link]
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Synthesis, structure-activity relationship and trypanocidal activity of pyrazole-imidazoline and new pyrazole-tetrahydropyrimidine hybrids as promising chemotherapeutic agents for Chagas disease - PubMed. (2019-11-15). Available from: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available from: [Link]
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Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025-12-08). Available from: [Link]
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(PDF) SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW - ResearchGate. (2025-07-06). Available from: [Link]
- Synthesis, characterization and biological activity of certain Pyrazole deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL not available)
-
Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) - Biointerface Research in Applied Chemistry. (2021-02-15). Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022-11-27). Available from: [Link]
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - Frontiers. (2020-10-06). Available from: [Link]
- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
-
New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC. (2022-08-29). Available from: [Link]
-
Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors | PLOS Neglected Tropical Diseases - Research journals. (2015-07-14). Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023-07-12). Available from: [Link]
-
Late-Stage Diversification of Pyrazoles as Antileishmanial Agents - PubMed. (2024-04-16). Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available from: [Link]
-
Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications. (2025-11-11). Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Activity of pyridyl-pyrazolone derivatives against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trypanocidal activity of new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives: Synthesis, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, structure-activity relationship and trypanocidal activity of pyrazole-imidazoline and new pyrazole-tetrahydropyrimidine hybrids as promising chemotherapeutic agents for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]
- 22. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Late-Stage Diversification of Pyrazoles as Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. acgpubs.org [acgpubs.org]
- 26. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
The following technical guide provides an in-depth review of 3-nitro-2-(1H-pyrazol-1-yl)pyridine , a critical heterocyclic building block in medicinal chemistry.
Synthesis, Reactivity, and Application in Drug Discovery
Executive Summary
This compound is a functionalized bi-heterocyclic scaffold characterized by a pyridine ring substituted at the C2 position with a pyrazole moiety (via the N1 nitrogen) and an activating nitro group at the C3 position.
This molecule serves as a high-value intermediate in the synthesis of pyrazolo[1,5-a]pyridine fused systems, bidentate ligands for metallo-pharmaceuticals, and allosteric modulators for G-protein coupled receptors (GPCRs). Its chemical utility is driven by the "ortho-nitro effect," which activates the pyridine ring for nucleophilic substitution and provides a handle for subsequent reduction and cyclization.
Chemical Profile & Structural Logic
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| Core Motif | N-linked Bi-heteroaryl |
| Key Reactivity | |
| Electronic State | Electron-deficient pyridine ring (due to |
Structural Significance
The molecule features a specific N-N biaryl linkage . Unlike C-linked pyrazoles (formed via Suzuki coupling), this N-linked adduct is synthesized via Nucleophilic Aromatic Substitution (
-
Electronic Activation: It withdraws electron density from the C2 position, facilitating the initial attachment of the pyrazole.
-
Synthetic Handle: It can be reduced to an amine (
), enabling the formation of fused tricyclic systems or urea/amide-based drug pharmacophores.
Synthetic Pathways
The synthesis of this compound is a classic example of
3.1. Validated Synthetic Protocol
Reaction: 2-Chloro-3-nitropyridine + 1H-Pyrazole
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
-
Nucleophile: 1H-Pyrazole (1.1 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: Acetonitrile (MeCN) or DMF
-
Conditions: Reflux (
) for 4–12 hours.
Step-by-Step Methodology:
-
Activation: Dissolve 1H-pyrazole in anhydrous MeCN. If using NaH, add slowly at
to deprotonate and generate the pyrazolide anion. If using , add the solid base directly. -
Addition: Add 2-chloro-3-nitropyridine portion-wise. The solution will likely darken as the complex forms.
-
Reflux: Heat the mixture to reflux. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product is typically less polar than the starting pyridine.
-
Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with water.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (Silica gel).
3.2. Mechanism of Action
The reaction proceeds via a Meisenheimer Complex intermediate. The nitrogen of the pyrazole attacks the electron-deficient C2 of the pyridine. The negative charge is delocalized onto the nitro group and the pyridine nitrogen before the chloride is eliminated.
Caption:
Reactivity & Downstream Transformations
Once synthesized, the this compound scaffold is rarely the final drug. It is a "divergent intermediate."
4.1. Nitro Reduction to Aniline
The most common transformation is the reduction of the nitro group to an amino group (
-
Reagents:
in EtOH (reflux) OR (1 atm) with . -
Product: 3-Amino-2-(1H-pyrazol-1-yl)pyridine .
-
Significance: This diamine-like motif (pyridine nitrogen + exocyclic amine) is a privileged structure for kinase inhibitors.
4.2. Cyclization to Fused Systems
The reduced amine can react with the adjacent pyrazole ring (specifically the C5 position of the pyrazole) under oxidative or specific catalytic conditions to form fused tricyclic systems, such as pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines (if reacted with nitriles/formamide).
4.3. Coordination Chemistry (Ligand Behavior)
The molecule acts as a bidentate N,N'-donor ligand . The pyridine nitrogen (
-
Application: Catalysis and metallodrugs. The nitro group withdraws electron density, making the metal center more electrophilic (Lewis acidic).
Applications in Drug Discovery
This scaffold appears in several high-impact therapeutic classes.
5.1. Kinase Inhibitors (c-Met & ALK)
The 2-(pyrazol-1-yl)pyridine motif mimics the adenine hinge-binding region of ATP.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the pyrazole ring provides hydrophobic contacts.
-
Example: Analogs of this structure are found in c-Met inhibitors used for treating non-small cell lung cancer (NSCLC).
5.2. Urease Inhibitors
Research indicates that nitro-pyridyl derivatives, including those substituted with nitrogen heterocycles, exhibit potent urease inhibitory activity.
-
Relevance: Treatment of Helicobacter pylori infections.
-
Data: 3-nitro-2-substituted pyridines have shown
values in the low micromolar range ( ), superior to standard thiourea controls.[1]
5.3. Allosteric Modulators (mGluR5)
Substituted pyrazolyl-pyridines are explored as Positive Allosteric Modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5), a target for schizophrenia and cognitive disorders.
Caption: Divergent application pathways for the 3-nitro-2-pyrazolylpyridine scaffold.
References
-
Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine
- Source: Frontiers in Chemistry.
- conditions (Base/MeCN)
-
URL:[Link]
-
Pyrazolyl-Pyridine Scaffolds in Kinase Inhibition
- Source: Journal of Medicinal Chemistry (via NIH). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines."
- Context: Discusses the utility of nitro-pyridines as precursors for fused kinase inhibitors.
-
URL:[Link]
-
General Reactivity of Nitropyridines
- Source: MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules."
- Context: Comprehensive review of 2-chloro-3-nitropyridine reactivity and downstream applic
-
URL:[Link]
-
Palladium-Catalyzed Coupling to Pyrazoles
- Source: Journal of Organic Chemistry (ACS).
- Context: Alternative synthetic routes for functionalizing pyrazoles onto pyridine rings.
-
URL:[Link]
Sources
safety and handling precautions for 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract
This guide provides a rigorous technical framework for the safe handling, storage, and manipulation of 3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1). While often categorized generically as an organic intermediate, the presence of a nitro group on a pyridine scaffold adjacent to a nitrogen-rich pyrazole ring necessitates specific precautions regarding energetic stability and biological activity. This document synthesizes available safety data with structure-activity relationship (SAR) inferences to establish a "Safety by Design" workflow.
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 76211-91-1 |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Pale yellow to light brown |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | ~160–165°C (Analog inference; verify per batch) |
Hazard Identification & Risk Assessment
GHS Classification (Verified & Inferred)
Based on Safety Data Sheets (SDS) for this specific compound and close structural analogs (e.g., 2-chloro-3-nitropyridine), the following hazards are critical:
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).[1]
The "Silent" Hazards: Energetic & Sensitization Potential
-
Energetic Instability: The molecule contains a nitro group (-NO₂) attached to an aromatic pyridine ring. Nitro-pyridines are notoriously less stable than nitro-benzenes. The proximity of the nitrogen-rich pyrazole ring adds to the overall nitrogen content, increasing the potential for rapid decomposition under high heat or shock.
-
Precaution: Treat bulk quantities (>10g) as potentially energetic until Differential Scanning Calorimetry (DSC) data confirms stability.
-
-
Skin Sensitization: Pyridine and pyrazole derivatives are frequent skin sensitizers. Repeated exposure may induce allergic dermatitis.
Engineering Controls & Personal Protective Equipment (PPE)
PPE Selection Matrix
| Protection Zone | Recommendation | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during weighing. |
| Dermal (Hands) | Double Gloving: Nitrile (Outer) / Laminate (Inner) | Nitrile provides physical strength; Laminate prevents permeation of nitro-aromatics. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for fine powders that can drift behind lenses. |
| Body | Tyvek® Lab Coat | Disposable suits prevent contamination of street clothes (critical for sensitizers). |
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a Certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use anti-static gun/ionizers during weighing. Nitro-aromatic powders can be electrostatically charged, leading to dispersal or spark ignition.
Operational Protocols: The Lifecycle of Handling
Reception & Storage
-
Inspection: Upon receipt, inspect the bottle for crystal formation on the cap (sign of sublimation or decomposition).
-
Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as moisture can accelerate hydrolysis or degradation.
-
Segregation: Store away from strong reducing agents (e.g., LiAlH₄, hydrazine) and strong bases . The nitro group is susceptible to reduction, which can be exothermic.
Synthesis & Reaction Setup
-
Solvent Selection: When dissolving, add solvent slowly to the solid. Avoid dissolving in acetone if strong bases are present (risk of forming explosive acetone-peroxides or runaway aldol condensations).
-
Heating: Never heat this compound in a closed system without a pressure relief valve.
-
Scale-Up Rule: For reactions >5g, a Blast Shield is mandatory. The thermal stability of the nitro-pyrazole linkage is not fully characterized in all literature; assume potential for rapid gas evolution.
Waste Disposal
-
Stream: Organic Waste (Halogen-free, unless mixed with halogenated solvents).
-
Deactivation: Do not mix with oxidative waste streams (e.g., Chromic acid, Piranha solution). The organic nitro group can act as a fuel source.
Visualized Workflows
Figure 1: Risk Assessment Logic for Nitro-Heterocycles
This diagram illustrates the decision-making process for handling this compound based on scale and thermal data.
Caption: Decision matrix for scaling up reactions involving nitro-functionalized heterocycles.
Figure 2: Emergency Response Protocol
Immediate actions to take in case of exposure or spill.
Caption: Immediate response workflow for exposure or containment breach.
References
-
AOBChem. (n.d.). SDS for this compound (CAS 76211-91-1).[5] Retrieved from
-
PubChem. (n.d.). Compound Summary: 2-(1H-pyrazol-1-yl)pyridine derivatives.[6] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.).[7] Safety Data Sheet for Nitropyridine Derivatives (General Hazards). Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(1H-Pyrazol-3-yl)pyridine. Retrieved from
-
National Institutes of Health (NIH). (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[6] PubMed. Retrieved from
Note: Where specific data for the exact CAS was unavailable, safety protocols were derived from validated data for structural analogs (2-chloro-3-nitropyridine and 3-nitropyrazole) to ensure a conservative safety margin.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aobchem.com [aobchem.com]
- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(1-nitroso-2-pyrrolidinyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: One-Pot Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
This Application Note is designed for research chemists and drug development professionals. It details the one-pot nucleophilic aromatic substitution (
Executive Summary & Applications
The target compound, This compound , represents a "privileged scaffold" in medicinal chemistry. The juxtaposition of the nitro group and the pyrazole ring on the pyridine core serves two primary functions:
-
Electronic Activation: The 3-nitro group strongly withdraws electrons, activating the 2-position for further functionalization (e.g., reduction to an amine for subsequent cyclization to pyrazolo[4,3-b]pyridines).
-
Bidentate Coordination: The pyridine nitrogen and pyrazole nitrogen (N2) can act as a N,N-bidentate ligand for transition metals (Ru, Ir), useful in catalysis.
This protocol utilizes a direct, one-pot
Scientific Foundation & Mechanism
The Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The success of this one-pot synthesis relies on the electronic synergy between the pyridine nitrogen and the nitro group.
-
Activation: The electronegative nitrogen in the pyridine ring and the electron-withdrawing nitro group (
) at the C3 position deplete electron density at the C2 carbon. -
Nucleophilic Attack: The pyrazolate anion (generated in situ by the base) attacks the C2 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Re-aromatization: The chloride ion acts as a leaving group, restoring aromaticity and yielding the product.
Critical Parameter: Regioselectivity
While 1H-pyrazole has two nitrogen atoms, the reaction is highly regioselective for N1-alkylation (bonding to the pyridine). The N2 position remains unfunctionalized due to the steric hindrance and the specific trajectory required for the
Pathway Visualization
The following diagram illustrates the reaction workflow and the critical intermediate states.
Figure 1: Reaction logic flow for the
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| 2-Chloro-3-nitropyridine | 1.0 | Substrate | Skin sensitizer; handle in fume hood. |
| 1H-Pyrazole | 1.1 - 1.2 | Nucleophile | Slight excess ensures full conversion. |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous preferred; scavenges HCl. |
| Acetonitrile (MeCN) | Solvent | Medium | Polar aprotic; facilitates |
| Water / EtOAc | Workup | Extraction | High purity solvents for washing. |
Step-by-Step Methodology
Step 1: Reaction Setup (The "One-Pot")
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 2-chloro-3-nitropyridine (1.0 g, 6.3 mmol) and 1H-pyrazole (0.51 g, 7.5 mmol).
-
Dissolve the mixture in Acetonitrile (MeCN) (15 mL). Note: DMF can be used if solubility is an issue, but MeCN is easier to remove.
-
Add
(1.74 g, 12.6 mmol) in a single portion. -
Seal the flask with a septum or reflux condenser.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80°C (reflux for MeCN) under an inert atmosphere (
or Ar) is optional but recommended to prevent moisture absorption. -
Stir vigorously for 4–6 hours .
-
Validation: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a lower spot (Product) should appear.
Step 3: Workup & Isolation Option A (Precipitation - Green Chemistry):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
The product often precipitates as a yellow/tan solid. Filter, wash with water, and dry under vacuum.
Option B (Extraction - High Purity):
-
Remove MeCN under reduced pressure.
-
Resuspend residue in EtOAc (50 mL) and Water (50 mL).
-
Separate layers.[1] Extract aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
Step 4: Purification
-
If necessary, purify via flash column chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).
-
Yield Expectation: 85% - 95%.
Characterization & Data Analysis
Upon isolation, the compound must be validated against the following expected spectroscopic data.
| Analytical Method | Expected Signal / Feature | Structural Assignment |
| Pyridine H6 (Deshielded by ring N) | ||
| Pyridine H4 (Deshielded by | ||
| Pyrazole H5 (Adjacent to N) | ||
| Pyrazole H3 | ||
| Pyridine H5 | ||
| Pyrazole H4 (Characteristic upfield) | ||
| HRMS (ESI+) | Confirms molecular formula | |
| Appearance | Yellow to Tan Solid | Typical for nitropyridines |
Safety & Troubleshooting
Hazard Control
-
Energetic Potential: While this specific molecule is generally stable, polynitro compounds are explosive. Do not overheat the dry solid.
-
Sensitization: 2-chloro-3-nitropyridine is a potent skin irritant and sensitizer. Double-glove (Nitrile) is mandatory.
Troubleshooting Guide
-
Problem: Incomplete conversion after 6 hours.
-
Solution: Add 0.1 eq of catalytic KI (Finkelstein condition) to generate the more reactive 2-iodo-3-nitropyridine intermediate in situ.
-
-
Problem: Product is an oil/sticky gum.
-
Solution: Triturate with cold diethyl ether or pentane to induce crystallization.
-
-
Problem: Regioisomer contamination (rare).
-
Solution: Ensure the base is added after the pyrazole is dissolved to ensure immediate trapping of the generated pyrazolate at the correct position.
-
References
-
BenchChem. (2025).[1] Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. (Protocol adapted from the pyrazine analog which shares identical
reactivity). -
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines. (Details the reactivity of 2-chloro-3-nitropyridine precursors).
-
National Institutes of Health (PMC). (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.[3] (Validates the utility and stability of the scaffold).
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of Pyrazoles.[4][5] (Background on pyrazole nucleophilicity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
catalytic methods for synthesizing 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Application Note: Catalytic Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Introduction & Executive Summary
Target Molecule: this compound CAS: 76211-91-1 Core Scaffold: Pyrazolyl-pyridine (N-heterobiaryl). Applications: Key intermediate in the synthesis of PIM-1 kinase inhibitors, antitubercular agents, and ligands for coordination chemistry.
Technical Challenge: The synthesis involves the formation of a C–N bond between an electron-deficient pyridine ring (2-position) and a nitrogen-containing heterocycle (pyrazole). While the 3-nitro group activates the 2-chloropyridine precursor for Nucleophilic Aromatic Substitution (SNAr), standard thermal methods often suffer from harsh conditions (high heat), poor regioselectivity with substituted pyrazoles, and hydrolytic side reactions.
Catalytic Solution: This guide details two catalytic approaches that offer superior control and scalability compared to traditional thermal SNAr:
-
Method A: Copper-Catalyzed Ullmann-Type Coupling (Recommended): Provides excellent yields under milder conditions and is preferred for controlling regioselectivity when using substituted pyrazoles.
-
Method B: Phase-Transfer Catalyzed (PTC) SNAr: A metal-free catalytic route ideal for large-scale batch processing where cost and metal scavenging are concerns.
Mechanistic Insight & Pathway Selection
To ensure experimental success, it is critical to understand the competing mechanisms.
-
The Substrate: 2-chloro-3-nitropyridine is highly electrophilic. The nitro group at C3 withdraws electron density, making C2 susceptible to nucleophilic attack.
-
The Catalyst's Role:
-
Copper (Cu): Stabilizes the pyrazolate anion and facilitates oxidative addition/reductive elimination, lowering the activation energy significantly compared to direct thermal displacement.
-
Phase Transfer Catalyst (PTC): Facilitates the transport of the anionic pyrazole species from the solid base surface into the organic phase, increasing the effective concentration of the nucleophile.
-
Reaction Pathway Diagram
Caption: Dual catalytic pathways for C-N bond formation. Method A utilizes a Cu(I/III) redox cycle, while Method B utilizes quaternary ammonium salts (Q+) to shuttle nucleophiles.
Experimental Protocols
Method A: Copper-Catalyzed Cross-Coupling (Ullmann-Goldberg)
Best for: High purity requirements, substituted pyrazoles, and laboratory-scale synthesis (100 mg – 10 g).
Reagents & Materials:
| Component | Equiv. | Role | Specification |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | 1.0 | Substrate | >98% Purity |
| 1H-Pyrazole | 1.2 | Nucleophile | Dry |
| CuI (Copper(I) Iodide) | 0.05 (5 mol%) | Catalyst | 99.9% trace metals basis |
| DMEDA | 0.10 (10 mol%) | Ligand | N,N'-Dimethylethylenediamine |
| K₃PO₄ | 2.0 | Base | Anhydrous, tribasic |
| Acetonitrile (MeCN) | 10 V | Solvent | Anhydrous, degassed |[1]
Step-by-Step Protocol:
-
Catalyst Pre-Complexation (Critical for Activity):
-
In a dry vial, dissolve CuI (5 mol%) in a small volume of MeCN.
-
Add DMEDA (10 mol%) and stir for 5 minutes under Argon until a clear blue-green homogeneous solution forms. Why? Pre-forming the catalyst-ligand complex prevents Cu precipitation and ensures active species generation.
-
-
Reaction Assembly:
-
To a reaction vessel equipped with a reflux condenser and magnetic stir bar, add 2-Chloro-3-nitropyridine (1.0 equiv), 1H-Pyrazole (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill with Argon (3 cycles) to remove oxygen. Oxygen can oxidize Cu(I) to inactive Cu(II) species.
-
-
Initiation:
-
Inject the pre-formed Cu-ligand solution into the reaction vessel.
-
Add remaining MeCN to reach a concentration of ~0.2 M relative to the pyridine substrate.
-
-
Reaction:
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
-
Expected Yield: 85–92%.
-
Method B: Phase-Transfer Catalyzed (PTC) Synthesis
Best for: Scale-up (>50 g), cost-efficiency, and avoiding heavy metals.
Reagents & Materials:
| Component | Equiv. | Role | Specification |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | 1.0 | Substrate | Solid |
| 1H-Pyrazole | 1.1 | Nucleophile | Solid |
| TBAB | 0.05 (5 mol%) | Catalyst | Tetrabutylammonium bromide |
| K₂CO₃ | 1.5 | Base | Powdered, anhydrous |
| Toluene/Water | 5:1 Ratio | Solvent System | Biphasic System |
Step-by-Step Protocol:
-
Biphasic Setup:
-
In a round-bottom flask, dissolve 2-Chloro-3-nitropyridine (1.0 equiv) in Toluene (5 volumes).
-
In a separate beaker, dissolve K₂CO₃ (1.5 equiv) and 1H-Pyrazole (1.1 equiv) in Water (1 volume).
-
-
Catalyst Addition:
-
Add the aqueous phase to the organic phase.
-
Add TBAB (5 mol%) directly to the biphasic mixture.
-
-
Reaction:
-
Work-up:
-
Stop stirring and allow layers to separate. The product will be in the top Toluene layer (yellow).
-
Drain the aqueous bottom layer (contains salts).
-
Wash the organic layer with water (1x) and Brine (1x).
-
-
Isolation:
-
Dry organic layer over Na₂SO₄, filter, and evaporate.
-
The resulting solid is often pure enough (>95%) for subsequent steps without chromatography.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst oxidation (Cu(I) | Ensure strict inert atmosphere (Argon/Nitrogen). Use fresh CuI (white powder, not green/brown). |
| Regioisomer Mix | Substituted pyrazole used (e.g., 3-methyl) | Switch to Method A (Cu-catalysis). Steric bulk in SNAr often favors the wrong isomer. Cu-catalysis is more sensitive to electronic coordination, often improving selectivity. |
| Hydrolysis Product (Pyridine-OH) | Wet solvent or hygroscopic base | Dry solvents over molecular sieves. Use anhydrous K₃PO₄. |
| Emulsion (Method B) | Inadequate separation in PTC | Add more brine or a small amount of MeOH to break the emulsion. |
References
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Nitrogen Heterocycles. Organic Letters, 3(13), 2077–2079. Link
-
Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622. Link
-
BenchChem. (2025).[4] Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Analogous Protocol). BenchChem Technical Library. Link
- Li, J. (2010). Catalytic hydrogenation and substitution of 2-chloro-3-nitropyridine derivatives. Chemistry World, 12, 748–751. (Context on reactivity of 2-chloro-3-nitropyridine).
-
GuideChem. (2023). Preparation and Application of 2-Chloro-3-nitropyridine. GuideChem Technical Resources. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 10. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Process Development & Scale-Up Protocol: Synthesis of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Executive Summary
Target Molecule: 3-Nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1)
Application: Key intermediate for medicinal chemistry (e.g., kinase inhibitors, GPCR ligands), specifically as a precursor to 3-amino-2-(pyrazolyl)pyridine scaffolds.
Protocol Type: Nucleophilic Aromatic Substitution (
This application note details a robust, scalable protocol for the synthesis of this compound. Unlike small-scale discovery routes that rely on chromatography, this process utilizes crystallization-driven isolation , ensuring high purity (>98% HPLC) and minimizing solvent waste. The method exploits the high reactivity of 2-chloro-3-nitropyridine toward nitrogen nucleophiles, activated by the ortho-nitro group.
Retrosynthetic Analysis & Strategy
The synthesis relies on a classical
-
Electronic Activation: It dramatically lowers the LUMO energy at the C-2 position, making the C-Cl bond highly susceptible to nucleophilic attack by the pyrazole.
-
Functional Handle: It serves as a latent amine for subsequent steps (e.g., reduction to the aniline).
Reaction Scheme:
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent System | Acetonitrile (MeCN) | Balances solubility of reactants with easy removal/recovery. Avoids high-boiling solvents like DMF/DMSO which complicate workup. |
| Base | Potassium Carbonate ( | Granular, anhydrous. Sufficient basicity ( |
| Temperature | 60–65 °C | Optimal kinetic window. Higher temps increase impurity profile; lower temps stall conversion. |
| Stoichiometry | Pyrazole (1.1 eq) | Slight excess ensures complete consumption of the chlorinated starting material, which is harder to purge than pyrazole. |
Detailed Experimental Protocol
Materials & Equipment[1][2][3]
-
Reactor: 1L Jacketed Glass Reactor (or round-bottom flask for bench scale) with overhead stirring.
-
Reagents:
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge Acetonitrile (10 vol, 500 mL) to the reactor.
-
Add 2-Chloro-3-nitropyridine (50.0 g, 315 mmol) . Stir at 200 RPM until fully dissolved (pale yellow solution).
-
Add 1H-Pyrazole (23.6 g, 347 mmol, 1.1 eq) .
-
Add Potassium Carbonate (65.3 g, 473 mmol, 1.5 eq) in a single portion. Note: Slight exotherm may occur.
Step 2: Reaction Phase
-
Heat the slurry to 60–65 °C over 30 minutes.
-
Maintain temperature and agitation (300 RPM) for 4–6 hours .
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC.
-
Pass Criteria: <1.0% area 2-chloro-3-nitropyridine remaining.
-
Step 3: Workup & Isolation [3]
-
Cool the mixture to 20–25 °C .
-
Add Water (20 vol, 1000 mL) slowly over 20 minutes. Caution: Exothermic mixing.
-
Observation: The product will precipitate as a yellow/tan solid.
-
-
Stir the suspension at 20 °C for 1 hour to age the crystal.
-
Filter the solid using a Buchner funnel or centrifuge.
-
Wash the cake with Water (2 x 100 mL) to remove residual salts and base.
-
Wash the cake with cold Ethanol (1 x 50 mL) to displace water and remove unreacted pyrazole.
Step 4: Purification (Recrystallization)
-
Transfer the wet cake back to the reactor.
-
Add Ethanol (5 vol) and heat to reflux (78 °C) until dissolved.
-
Cool slowly to 0–5 °C over 2 hours.
-
Dry in a vacuum oven at 45 °C for 12 hours.
Yield Expectations:
-
Typical Isolated Yield: 85–92%
-
Purity: >99.0% (HPLC area)
-
Appearance: Light yellow crystalline solid.
Process Workflow Diagram
Figure 1: Process flow diagram for the synthesis and purification of this compound.
Analytical Specifications & Data
HPLC Method
To ensure quality control, the following HPLC method is recommended for monitoring reaction progress and final purity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Times | Pyrazole ( |
Characterization Data (Reference)[6][7]
-
1H NMR (400 MHz, DMSO-d6):
8.85 (dd, 1H, Py-H6), 8.62 (dd, 1H, Py-H4), 8.45 (d, 1H, Pz-H), 7.85 (d, 1H, Pz-H), 7.70 (dd, 1H, Py-H5), 6.65 (t, 1H, Pz-H). -
Melting Point: 132–135 °C (Consistent with nitro-pyridyl pyrazole analogs).
Safety & Hazard Analysis
Thermal Hazards (DSC)
Nitro-aromatic compounds possess high energy potential.
-
Risk: Although this compound is generally stable, the starting material (2-chloro-3-nitropyridine) and the product should not be subjected to temperatures >150 °C.
-
Control: Ensure the reaction temperature does not exceed 80 °C. Use a high-limit cutoff on the heating mantle.
Toxicology[8]
-
2-Chloro-3-nitropyridine: Severe skin and eye irritant; potential sensitizer. Handle in a fume hood with double nitrile gloves.
-
Acetonitrile: Toxic by inhalation and skin absorption.[5]
-
Waste Disposal: Aqueous waste from the quench step contains potassium salts and traces of pyrazole; dispose of as basic aqueous waste.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Wet solvent or old | Use anhydrous MeCN; grind |
| Low Yield | Product loss in mother liquor during quench. | Ensure water ratio is at least 2:1 vs MeCN. Cool to 5°C before filtering. |
| Impurity: Hydrolysis | Presence of hydroxide (from wet base) generating 3-nitro-2-hydroxypyridine. | Ensure anhydrous conditions.[3] This impurity is water-soluble and usually removed in the filtrate. |
| Color Issue | Oxidation or trace metal contamination. | Recrystallize from EtOH with activated charcoal (5 wt%). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved February 19, 2026 from [Link]
-
MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved February 19, 2026 from [Link]
Sources
- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Application Note: 3-Nitro-2-(1H-pyrazol-1-yl)pyridine as a Synthetic Intermediate
This Application Note is written for researchers in medicinal chemistry and drug development. It details the synthesis, reduction, and downstream application of 3-nitro-2-(1H-pyrazol-1-yl)pyridine , a privileged scaffold for designing bidentate ligands and kinase inhibitors.
Introduction & Utility
The compound This compound (CAS: 76211-91-1) acts as a critical intermediate in the synthesis of fused heterocyclic systems and bioactive small molecules. Its structural core features a pyridine ring substituted with a nitro group at the C3 position and a pyrazole moiety at the C2 position.
Key Applications
-
Kinase Inhibitor Scaffolds: The reduced form, 3-amino-2-(1H-pyrazol-1-yl)pyridine , serves as a precursor for amide-linked inhibitors targeting serine/threonine kinases (e.g., PIM-1, Aurora kinases). The vicinal nitrogen atoms provide a chelation site that can mimic the adenine binding mode of ATP.
-
Coordination Chemistry: The N2 nitrogen of the pyrazole and the pyridine nitrogen form a robust N,N'-bidentate ligand system, capable of coordinating transition metals (Cu, Pd, Ru) for catalysis or radiopharmaceutical labeling.
-
Heterocyclic Fusion: The vicinal amino-pyrazole motif allows for cyclization reactions to form tricyclic systems, such as pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines , expanding the chemical space for library generation.
Synthetic Workflow
The synthesis proceeds in two primary stages: the nucleophilic aromatic substitution (SNAr) to install the pyrazole, followed by the chemoselective reduction of the nitro group.
Reaction Scheme Visualization
Caption: Two-step synthetic pathway transforming 2-chloro-3-nitropyridine into the bioactive amino-scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Mechanism: Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement by the pyrazole nucleophile.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
1H-Pyrazole (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (e.g., 1.58 g, 10 mmol) in anhydrous DMF (15 mL).
-
Addition: Add 1H-pyrazole (0.82 g, 12 mmol) followed by Cs₂CO₃ (4.88 g, 15 mmol).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
Monitoring: Check progress via TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new yellow spot (Rf ~0.4) should appear.[1]
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate typically forms.
-
If solid forms: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Expected Yield: 85–95% Appearance: Yellow crystalline solid.
Protocol B: Reduction to 3-Amino-2-(1H-pyrazol-1-yl)pyridine
Mechanism: Chemoselective reduction of the nitro group to an amine. Stannous chloride (SnCl₂) is preferred over catalytic hydrogenation (Pd/C) if the molecule contains other reducible groups (e.g., halogens) to prevent dehalogenation.
Materials:
Step-by-Step Procedure:
-
Setup: Dissolve the nitro intermediate (1.0 g, 5.2 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add SnCl₂·2H₂O (5.8 g, 26 mmol) in portions.
-
Reaction: Reflux the mixture (80°C) for 2–3 hours.
-
Observation: The yellow solution will fade to colorless or pale brown as the nitro group is reduced.
-
-
Workup (Critical Step):
-
Extraction: Transfer filtrate to a separatory funnel. Separate phases and extract the aqueous layer with EtOAc (2 x 30 mL).
-
Isolation: Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Expected Yield: 75–85% Appearance: Off-white to pale brown solid.
Characterization Data (Representative)
Validation of the intermediate is crucial before proceeding to downstream coupling.
| Metric | This compound | 3-Amino-2-(1H-pyrazol-1-yl)pyridine |
| Appearance | Yellow Crystalline Solid | Off-white / Pale Brown Solid |
| Melting Point | 155–157 °C | 120–122 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.80 (dd, 1H, Py-H6), 8.65 (dd, 1H, Py-H4), 8.45 (d, 1H, Pz-H5'), 7.90 (d, 1H, Pz-H3'), 7.75 (dd, 1H, Py-H5), 6.65 (t, 1H, Pz-H4') | δ (ppm): 7.85 (d, 1H, Pz-H), 7.60 (d, 1H, Py-H), 7.05 (m, 2H), 6.50 (t, 1H, Pz-H), 5.40 (s, 2H, -NH₂) |
| Key IR Bands | 1530 cm⁻¹, 1350 cm⁻¹ (NO₂ stretch) | 3450 cm⁻¹, 3350 cm⁻¹ (NH₂ stretch) |
Note: NMR shifts are approximate and solvent-dependent. The disappearance of the nitro signals and appearance of the broad singlet NH₂ peak at ~5.40 ppm is the primary indicator of successful reduction.
Application: Kinase Inhibitor Design
The 3-amino-2-(pyrazol-1-yl)pyridine scaffold is often acylated to create inhibitors that occupy the ATP-binding pocket of kinases.
Decision Tree for Functionalization
Caption: Divergent synthesis pathways for drug discovery applications.
Protocol C: General Amide Coupling (Kinase Library Synthesis)
-
Dissolve 3-amino-2-(1H-pyrazol-1-yl)pyridine (1.0 equiv) in DCM.
-
Add Triethylamine (1.2 equiv).
-
Add the desired Acid Chloride (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃.
-
Purify via HPLC or crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete SNAr due to moisture or weak base. | Ensure DMF is anhydrous.[1] Switch base to NaH (stronger) if pyrazole is electron-deficient. |
| Tin Emulsion (Step 2) | Improper pH adjustment during workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple base to chelate Tin, or filter through Celite rigorously. |
| Dehalogenation | Over-reduction during Step 2. | Avoid H₂/Pd-C if the molecule has Cl/Br/I substituents. Stick to SnCl₂ or Fe/AcOH. |
| Regioselectivity | Pyrazole attacking via N1 vs N2. | 1H-pyrazole is symmetric; regioselectivity is not an issue unless using a substituted pyrazole. If using 3-methylpyrazole, expect a mixture of isomers (usually separable by column). |
References
-
Synthesis of Pyrazolyl-Pyridine Conjugates: Arabian Journal of Chemistry, "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes." Link
-
Nitro Reduction Methodologies: Journal of Synthetic Chemistry, "Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst." Link
-
Kinase Inhibitor Applications: National Institutes of Health (PMC), "Synthesis of novel pyridine and pyrazolyl pyridine conjugates... as PIM-1 kinase inhibitors." Link
-
General Pyrazole Synthesis: Organic Chemistry Portal, "Synthesis of Pyrazoles." Link
-
BenchChem Protocol Guide: "Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine" (Analogous Chemistry). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract
The 3-nitro-2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of the pyrazole ring and the nitro group imparts a unique electronic profile, creating a versatile platform for targeted chemical modifications. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, primarily activating it for nucleophilic aromatic substitution and providing a functional handle for reductive transformations.[3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary strategies for the derivatization of this core scaffold. We will explore detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr), reduction of the nitro group followed by subsequent amine functionalization, and modifications to the pyrazole moiety. Each section elucidates the underlying chemical principles, explains the causality behind experimental choices, and presents self-validating, step-by-step protocols to empower the synthesis of novel and diverse chemical entities.
Introduction: The Strategic Value of the Scaffold
Pyrazolyl-pyridine derivatives are cornerstones in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[2] Their ability to act as effective ligands for metal complexes and engage in key hydrogen bonding interactions within biological targets makes them highly sought after.[4] The parent compound, this compound (CAS 76211-91-1), serves as an ideal starting point for library synthesis.[5] Its reactivity is dominated by two key features:
-
An Electron-Deficient Pyridine Ring: The inherent π-deficiency of the pyridine ring is dramatically amplified by the powerful electron-withdrawing nitro group at the C3 position. This electronic arrangement deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][6]
-
A Reducible Nitro Group: The nitro moiety is readily converted into a primary amine, one of the most versatile functional groups in organic synthesis. This transformation unlocks a plethora of subsequent reactions, including amide bond formation, cross-coupling, and diazotization.[7][8]
This guide will systematically detail the synthetic pathways that leverage these features, providing a logical framework for the strategic diversification of the core molecule.
Figure 1: Core derivatization strategies for this compound.
Synthesis of the Starting Material
The most direct route to the title compound involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with pyrazole. 2-Chloro-3-nitropyridine is a commercially available and highly reactive substrate for this purpose.
Protocol 2.1: Synthesis of this compound
This protocol describes the reaction between 2-chloro-3-nitropyridine and pyrazole under basic conditions. The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt and stabilizes the charged intermediates.
Materials:
-
2-Chloro-3-nitropyridine
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.2 eq.) and anhydrous DMF (approx. 0.2 M relative to the limiting reagent).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the resulting suspension for 15 minutes at room temperature. The base deprotonates the pyrazole, forming the potassium pyrazolide nucleophile in situ.
-
Add 2-chloro-3-nitropyridine (1.0 eq.) portion-wise to the suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Pathway A: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most powerful tool for functionalizing this scaffold. The nitro group at C3 serves two roles: it activates the C4 and C6 positions towards nucleophilic attack and can itself act as an excellent leaving group, a feature particularly pronounced in electron-poor heterocyclic systems.[9][10] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Figure 2: Generalized SNAr mechanism for the displacement of the C3-nitro group.
Protocol 3.1: Substitution of the Nitro Group with O-, S-, and N-Nucleophiles
This protocol provides a general framework for displacing the nitro group. Thiolates are particularly effective nucleophiles in these systems.[10]
Materials:
-
This compound
-
Nucleophile of choice (e.g., sodium methoxide, thiophenol, morpholine)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO, THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
For O- and S-Nucleophiles: In a separate flask, prepare the nucleophile by deprotonating the corresponding alcohol or thiol (1.2 eq.) with a suitable base like sodium hydride (NaH, 1.2 eq.) in the same solvent at 0 °C. Once hydrogen evolution ceases, transfer this solution via cannula to the solution of the starting material.
-
For N-Nucleophiles: Add the amine nucleophile (e.g., morpholine, 2-3 eq.) and a base such as potassium carbonate (2 eq.) directly to the solution of the starting material.
-
Heat the reaction mixture (typically 60-120 °C) and monitor for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or recrystallization.
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Methanol | NaH | THF | 65 | 75-85 |
| 2 | Thiophenol | K₂CO₃ | DMF | 80 | 85-95 |
| 3 | Morpholine | K₂CO₃ | DMSO | 120 | 70-80 |
| 4 | Benzylamine | none | neat | 100 | 65-75 |
Table 1: Representative conditions for SNAr displacement of the nitro group.
Pathway B: Derivatization via Nitro Group Reduction
The transformation of the nitro group into an amine is a cornerstone reaction, converting the strongly deactivating group into a versatile activating and functionalizable one.[3] The resulting 2-(1H-pyrazol-1-yl)pyridin-3-amine is a key intermediate for a wide array of further modifications.
Figure 3: Workflow for the reduction and subsequent functionalization of the amine intermediate.
Protocol 4.1: Synthesis of 2-(1H-pyrazol-1-yl)pyridin-3-amine
Several methods are available for nitro group reduction.[8] Catalytic hydrogenation with Pd/C is very clean, while metal/acid systems like tin(II) chloride are robust, scalable, and highly effective for nitropyridines.[11]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and ethanol (to form a ~0.1 M solution).
-
Add tin(II) chloride dihydrate (4-5 eq.) to the solution. The reaction is often exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and cool in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8) and gas evolution ceases. Caution: This neutralization is exothermic and releases CO₂.
-
A precipitate of tin salts will form. Filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired amine, which can often be used without further purification.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| A: Metal/Acid | SnCl₂·2H₂O, EtOH, reflux | High yield, reliable, scalable | Aqueous workup, tin waste |
| B: Catalytic Hydrogenation | H₂ (balloon), 10% Pd/C, MeOH, rt | Clean, no metal waste | Requires H₂ source, catalyst can be pyrophoric |
| C: Transfer Hydrogenation | Hydrazine hydrate, 10% Pd/C, EtOH, reflux | Avoids H₂ gas, effective | Hydrazine is toxic |
Table 2: Comparison of common methods for nitro group reduction.[7]
Protocol 4.2: Acylation of 2-(1H-pyrazol-1-yl)pyridin-3-amine
This protocol describes the formation of an amide bond, a fundamental transformation in medicinal chemistry.
Procedure:
-
Dissolve the amine (1.0 eq.) in dichloromethane (DCM) containing a non-nucleophilic base like triethylamine (1.5 eq.) or pyridine (as solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the amide product, which can be purified by chromatography or recrystallization.
Pathway C: Derivatization of the Pyrazole Ring
While the nitropyridine ring dominates the reactivity, the pyrazole ring can also be functionalized, typically through electrophilic substitution. Direct C-H functionalization can be challenging, so a common strategy is halogenation followed by transition-metal-catalyzed cross-coupling. Iodination at the C4 position of the pyrazole ring is a well-established method.[12]
Protocol 5.1: C4-Iodination of the Pyrazole Ring
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add iodine (I₂, 0.5 eq.) and iodic acid (HIO₃, 0.4 eq.) to the solution.
-
Heat the mixture to 80 °C for 4-6 hours, monitoring by LC-MS.
-
Cool the reaction, pour into water, and neutralize with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by NaHCO₃ to reach a neutral pH.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to yield 2-(4-iodo-1H-pyrazol-1-yl)-3-nitropyridine. This iodinated intermediate is now primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.
Conclusion
The this compound scaffold offers at least three distinct and highly valuable avenues for chemical derivatization. By leveraging nucleophilic aromatic substitution, chemists can rapidly introduce a wide range of functional groups at the C3 position. Alternatively, reduction of the nitro group provides access to the versatile 3-amino intermediate, a gateway to amides, sulfonamides, and cross-coupled products. Finally, selective functionalization of the pyrazole ring allows for steric and electronic tuning distal to the core pyridine. The protocols and strategies outlined in this guide provide a robust and reliable framework for the synthesis of diverse compound libraries, enabling further exploration in drug discovery and materials science.
References
-
Heredia, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry. Available at: [Link]
-
Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]
-
Sobczak, J., & Mąkosza, M. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Jia, Z. J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]
- Google Patents. (n.d.). US9284258B2 - Process for the reduction of nitro derivatives to amines.
-
Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]
-
Zubenko, A. D., et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Available at: [Link]
-
Martínez, R., et al. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Retrieved from [Link]
-
Rodygin, K., et al. (2024). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][9][13]triazin-7(6H). Molecules. Available at: [Link]
-
Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
-
Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Available at: [Link]
-
Quiroga, J., & Portilla, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]
-
Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Aksenov, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
El-Naggar, M. M., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group. Retrieved from [Link]
-
Abd El-Sattar, N. E. A., et al. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. ResearchGate. Available at: [Link]
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
-
Slanina, T., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wessig, P., & Wentrup, C. (2024). Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv. Available at: [Link]
-
Ye, M., & Driver, T. G. (2010). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic letters. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 12. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
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Application Note: High-Efficiency Reduction of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Executive Summary
This application note details the validated protocols for the reduction of the nitro group on 3-nitro-2-(1H-pyrazol-1-yl)pyridine to yield 3-amino-2-(1H-pyrazol-1-yl)pyridine . This scaffold is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines, bidentate ligands for coordination chemistry, and kinase inhibitors.
We present two distinct methodologies:
-
Method A (Catalytic Hydrogenation): The primary "green" method, optimized for high throughput and purity.
-
Method B (Iron-Mediated Reduction): A robust alternative designed to overcome catalyst poisoning common in nitrogen-rich heterocycles.
Strategic Analysis & Mechanistic Insights
The Substrate Challenge: Catalyst Poisoning
The substrate, this compound, possesses a unique structural challenge. The pyridine nitrogen (
-
Risk: These nitrogen atoms can coordinate strongly to the surface of noble metal catalysts (Pd, Pt), effectively "poisoning" the active sites and stalling the reduction.
-
Mitigation: Our protocols adjust for this by utilizing higher catalyst loadings or specific solvent systems (Method A) and providing a non-catalytic alternative (Method B).
Reaction Pathway
The reduction proceeds through a stepwise deoxygenation cascade:
Visual Workflow (DOT Diagram)
Figure 1: Decision tree and workflow for the reduction of this compound.
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
Best for: Clean reactions, simple workup, substrates without halogens (Cl, Br, I). Caution: If the reaction stalls, the substrate is likely poisoning the catalyst. Switch to Method B.
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10-15 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Reagent: Hydrogen gas (
) (Balloon pressure or 1-3 bar)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the substrate in MeOH (concentration ~0.1 M).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen. -
Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Use wet catalyst or add under inert flow.
-
Hydrogenation: Evacuate the flask and backfill with
(balloon). Stir vigorously at Room Temperature (20-25°C).-
Optimization: If kinetics are slow due to N-coordination, heat to 40°C.
-
-
Monitoring: Monitor by TLC or LCMS. The starting material (
) is less polar; the product ( ) is more polar and often fluorescent. -
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification: The residue is often pure enough for use. If not, recrystallize from EtOH/Hexane.
Method B: Iron-Mediated Reduction (Fe/AcOH)
Best for: Large scale, substrates that poison Pd catalysts, or if halogens are present on the ring. Mechanism: Single electron transfer (SET) from zero-valent iron.
Materials
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron Powder (Fe) (5.0 - 10.0 eq)
-
Solvent: Ethanol / Water (3:1 ratio)
-
Acid Catalyst: Ammonium Chloride (
) (5.0 eq) OR Acetic Acid (AcOH) (as solvent/reagent).
Step-by-Step Procedure
-
Setup: Charge a flask with the substrate, Ethanol, and Water.
-
Activation: Add Ammonium Chloride (
) and Iron powder. -
Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.
-
Visual Cue: The grey iron powder will turn into a rust-colored sludge (
/ ) as the reaction progresses.
-
-
Monitoring: Check TLC after 1 hour. This reaction is typically fast (1-4 hours).
-
Workup:
Quality Control & Data Validation
Expected Analytical Data
| Parameter | This compound (SM) | 3-Amino-2-(1H-pyrazol-1-yl)pyridine (Product) |
| Appearance | Yellow/Pale Solid | Off-white / Beige Solid |
| Molecular Weight | 192.17 g/mol | 162.19 g/mol |
| LCMS (ESI+) | [M+H]+ = 193.2 | [M+H]+ = 163.2 |
| 1H NMR (Pyridine H4) | Deshielded (~8.5 - 8.7 ppm) | Shielded (~7.0 - 7.2 ppm) |
| 1H NMR (Amine) | N/A | Broad singlet (~4.0 - 6.0 ppm, exchangeable) |
Troubleshooting Guide
-
Problem: Incomplete conversion in Method A.
-
Problem: Low yield in Method B (Emulsion).
References
-
Common Organic Chemistry. Nitro Reduction - Common Conditions: H2 + Pd/C, Fe/AcOH. Retrieved from [Link]
-
National Institutes of Health (NIH). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). (2025).[1][4][6][7][8] Retrieved from [Link]
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- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 3-Nitro-2-pyridyl Scaffold via Cross-Coupling Reactions
Introduction: The Strategic Value of the 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Core
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its functionalization is a critical task in drug discovery. The specific scaffold, this compound, presents a convergence of two highly valuable pharmacophores: the pyridine ring and the pyrazole moiety. Pyrazole derivatives are celebrated for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]
The introduction of a nitro (NO₂) group at the 3-position dramatically alters the electronic landscape of the pyridine ring. As a potent electron-withdrawing group, it significantly modulates the reactivity of the scaffold, making it a versatile intermediate for advanced chemical synthesis.[1][4] This guide provides a comprehensive overview of the strategic application of modern cross-coupling reactions for the synthesis and diversification of this scaffold, starting from its readily accessible halogenated precursors. We will explore not just the "how" but the "why" behind protocol choices, empowering researchers to rationally design synthetic routes to novel chemical entities.
Reactivity Profile and Synthetic Strategy
The key to functionalizing this system is understanding the electronic effects at play. The pyridine nitrogen and the 3-nitro group both withdraw electron density from the ring, profoundly influencing its reactivity in palladium-catalyzed cross-coupling reactions.
-
The Role of the Nitro Group : The NO₂ group at the C3 position activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[5] However, in the context of palladium-catalyzed cross-coupling, this strong electron-withdrawing effect makes the oxidative addition step—often the rate-determining step—more challenging compared to electron-rich or neutral aromatic systems.[6]
-
The Challenge of the Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, a common challenge when working with heteroaromatic substrates.[7][8]
Core Synthetic Approach: The most versatile and widely adopted strategy does not use this compound as the starting material for C-C or C-N bond formation at the C2 position. Instead, a more reactive precursor, 2-chloro-3-nitropyridine or 2-bromo-3-nitropyridine , serves as the foundational building block. These 2-halopyridines are ideal substrates for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the C2 position, including the pyrazolyl group itself.
Caption: Synthetic strategy for functionalizing the 2-position of the 3-nitropyridine core.
Application Notes & Protocols
The successful execution of cross-coupling reactions on this electron-deficient heterocyclic system hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following sections provide detailed protocols and the scientific rationale for these choices.
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and hetero-biaryl structures.[6][9] When coupling 2-halo-3-nitropyridines, the primary challenge is to overcome the high C-X bond strength (especially for chlorides) and the potential for catalyst inhibition.
Expertise & Causality:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be effective for 2-bromopyridines but often fail with the more economical and available 2-chloropyridines.[6] The oxidative addition to the C-Cl bond is energetically demanding.[6] To overcome this, highly active catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][10][11] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the rate-limiting reductive elimination.
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[12] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For sensitive substrates, weaker bases may be employed, but for challenging couplings, stronger bases are often necessary to facilitate the catalytic cycle.
Representative Suzuki-Miyaura Coupling Conditions
| Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2-Chloropyridine | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 | [6] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | ~90 | [13] |
| 2-Chloropyridine | Heteroarylboronic Acid | Pd(OAc)₂ / NHC Ligand | K₃PO₄ | Dioxane | 110 | ~70-90 | [6][11] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the 2-halo-3-nitropyridine (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, often with a small amount of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][14]
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira reaction provides a direct route to 2-alkynyl-3-nitropyridines, which are valuable precursors for more complex heterocyclic systems. The classic Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16]
Expertise & Causality:
-
Catalyst System: The reaction is typically catalyzed by a Pd(0) species, often generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂ with a phosphine ligand, and co-catalyzed by a copper(I) salt like CuI. The palladium catalyst facilitates the oxidative addition to the C-X bond, while the copper(I) acetylide is the active species in the transmetalation step.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves as both the base to deprotonate the terminal alkyne and often as the solvent.[16]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the 2-halo-3-nitropyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine or THF/Et₃N mixture) via syringe. Then, add the terminal alkyne (1.1–1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[17][18]
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds and is the most direct route to synthesizing the title compound, this compound, from 2-chloro-3-nitropyridine and pyrazole.[19]
Expertise & Causality:
-
Catalyst & Ligand Choice: Similar to the Suzuki coupling of chloropyridines, C-N coupling requires a highly active catalyst system. Bulky, electron-rich phosphine ligands such as Xantphos or dppf are often essential.[20] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in C-N coupling, to form the desired product.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or azole nucleophile. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices.[19][21] The choice of base can be critical and is often dependent on the pKa of the N-H bond being coupled.
Detailed Experimental Protocol: Buchwald-Hartwig Amination (Synthesis of the Title Compound)
-
Reaction Setup: In an oven-dried Schlenk tube, add 2-chloro-3-nitropyridine (1.0 equiv.), pyrazole (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 80–110 °C with stirring for 12–24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The 3-nitro-2-pyridyl scaffold, accessed via cross-coupling reactions of 2-halo-3-nitropyridines, represents a highly versatile platform for the synthesis of novel molecules in drug discovery and materials science. While the electron-deficient nature of the ring presents unique challenges, a rational selection of modern, highly active catalyst systems can achieve efficient and selective functionalization. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, transforming simple precursors into high-value, complex chemical entities.
References
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.PMC.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.PMC.
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.[Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.[Link]
-
Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate.[Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.[Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.[Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.[Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications.[Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.[Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.[Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.[Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][22][23]triazin-7(6H)-ones and Derivatives. MDPI.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.[Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.[Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC.[Link]
-
Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry.[Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI.[Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.[Link]
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Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.[Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health.[Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.[Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.[Link]
-
This compound. AOBChem.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
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Application Notes & Protocols: The Medicinal Chemistry Utility of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract
The confluence of pyridine and pyrazole rings in a single molecular framework creates a privileged scaffold with broad applicability in medicinal chemistry.[1][2][3] This guide focuses on a specific, highly functionalized derivative, 3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS No: 76211-91-1).[4] We will explore its potential not only as a bioactive molecule in its own right but also as a versatile intermediate for the synthesis of diverse compound libraries. This document provides a technical overview of its synthesis, characterization, and detailed protocols for its application in kinase inhibition assays and as a precursor for further chemical modification, grounded in established principles of drug discovery.
Introduction: A Scaffold of Opportunity
The pyrazolopyridine core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] The parent structure, 2-(1H-pyrazol-1-yl)pyridine, has been identified as a potent inhibitor of key signaling proteins, such as the TGFβ type 1 receptor kinase (ALK5).[6]
The introduction of a nitro group at the 3-position of the pyridine ring, yielding This compound , serves two primary strategic purposes in drug design:
-
Modulation of Electronic Properties: The nitro group is a strong electron-withdrawing group.[7] Its presence can significantly alter the electronic distribution of the pyridine ring, potentially enhancing binding interactions with biological targets through modified hydrogen bonding capabilities or dipole interactions.
-
A Synthetic Handle for Diversification: The nitro group is readily reduced to a primary amine.[8] This transformation opens up a vast chemical space for subsequent derivatization (e.g., amidation, sulfonylation, etc.), enabling extensive Structure-Activity Relationship (SAR) studies.
This guide provides researchers with the foundational knowledge and practical protocols to leverage this versatile building block in their drug discovery programs.
Synthesis and Characterization
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The protocol below is a representative procedure based on established chemical principles for the synthesis of related compounds.
Protocol 2.1: Synthesis of this compound
Rationale: This procedure utilizes a highly reactive halogenated nitropyridine as the electrophile and the deprotonated pyrazole as the nucleophile. The use of a strong base like sodium hydride is critical for generating the pyrazolate anion, which is a much more potent nucleophile than neutral pyrazole. DMF is an ideal polar aprotic solvent that effectively solvates the cation and accelerates the SNAr reaction.
Materials:
-
2-chloro-3-nitropyridine
-
Pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.1 equivalents).
-
Deprotonation: Add anhydrous DMF to dissolve the pyrazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Nucleophilic Attack: Stir the resulting suspension at 0 °C for 30 minutes. A solution of 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF is then added dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₆N₄O₂: 190.16 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the asymmetric and symmetric N-O stretches of the nitro group.
Application I: Scaffold for Kinase Inhibitor Development
A key application for this scaffold is in the development of kinase inhibitors. A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of ALK5, a kinase implicated in fibrosis and dermal scarring.[6] The 3-nitro derivative can be evaluated as a new analog in this series.
Background: The ALK5 Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling plays a central role in tissue repair and fibrosis. Upon ligand binding, TGF-β receptors phosphorylate and activate downstream proteins called Smads. ALK5 (also known as TGF-β receptor type I) is the primary kinase responsible for this phosphorylation. Inhibiting ALK5 can block this fibrotic signaling cascade.[6]
Caption: TGF-β/ALK5 signaling pathway and point of inhibition.
Protocol 3.2: In Vitro ALK5 Kinase Inhibition Assay
Rationale: This protocol describes a common method to quantify the inhibitory potential of a compound against a specific kinase. It measures the amount of phosphorylated substrate produced by the enzyme in the presence of varying concentrations of the inhibitor. The IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%, is the key metric derived from this assay.
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
10% Phosphoric acid
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
-
Test Compound: this compound, dissolved in DMSO to make a 10 mM stock solution.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound stock solution in the kinase assay buffer. A typical starting range is 100 µM to 1 nM. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, ALK5 enzyme, and the substrate (MBP).
-
Initiation: Add the diluted test compound or DMSO vehicle to the appropriate wells and pre-incubate for 10 minutes at 30 °C.
-
Phosphorylation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the enzyme. Incubate for 20-30 minutes at 30 °C.
-
Termination: Stop the reaction by adding 10% phosphoric acid.
-
Capture: Spot the reaction mixture onto phosphocellulose filter paper. The negatively charged paper will bind the phosphorylated substrate.
-
Washing: Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background (no enzyme) counts from all other readings. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | ALK5 | Experimental Value |
| PF-03671148 (Reference)[6] | ALK5 | Reported Value |
| Staurosporine (Control) | Pan-Kinase | ~10 |
Application II: Precursor for 3-Aminopyridine Analogs
The true versatility of this scaffold lies in the synthetic potential of the nitro group. Its reduction to an amine provides a nucleophilic site for building a diverse library of analogs for SAR exploration.
Caption: Synthetic workflow from nitro precursor to diverse libraries.
Protocol 4.1: Reduction of the Nitro Group
Rationale: Tin(II) chloride dihydrate is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups to amines in the presence of other reducible functionalities.[8] The acidic conditions of the reaction protonate the resulting amine, which is then liberated during the basic work-up.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting nitro compound (1.0 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Basification: Re-dissolve the residue in a small amount of water and cool in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) and gas evolution ceases. A thick white precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL). The product will be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-amino-2-(1H-pyrazol-1-yl)pyridine.
-
Purification: The crude amine can be purified by silica gel chromatography if necessary.
Conclusion
This compound is more than a singular chemical entity; it is a strategic platform for medicinal chemistry research. Its pre-functionalized nature allows for immediate inclusion in biological screening campaigns, particularly in areas like kinase inhibition where the pyrazolopyridine scaffold has proven fruitful.[6][9] Furthermore, its capacity for straightforward chemical transformation into a versatile amine intermediate makes it an invaluable tool for generating compound libraries to probe structure-activity relationships. The protocols and applications detailed herein provide a robust starting point for researchers and drug development professionals to unlock the full potential of this valuable heterocyclic building block.
References
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H). PMC. Available at: [Link]
-
This compound. AOBChem. Available at: [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PMC. Available at: [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Recent advances in the therapeutic applications of pyrazolines. PMC. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]
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- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
use of 3-nitro-2-(1H-pyrazol-1-yl)pyridine as a ligand in catalysis
Executive Summary
This guide details the application of 3-nitro-2-(1H-pyrazol-1-yl)pyridine (abbreviated herein as 3-NO₂-PzPy ) as a specialized bidentate ligand in homogeneous catalysis. Unlike its unsubstituted parent 2-(1H-pyrazol-1-yl)pyridine, the 3-nitro derivative offers a unique combination of strong electron-withdrawing character and ortho-steric bulk .
These properties are critical for:
-
Enhancing Electrophilicity: Increasing the Lewis acidity of metal centers (Pd, Ru, Ni), thereby accelerating electrophilic C–H activation and stabilizing low-valent intermediates during reductive elimination.
-
Stabilizing High Oxidation States: Supporting high-valent metal-oxo species (e.g., Ru(IV)=O) in oxidation catalysis.
-
Modulating Hemilability: The steric clash between the 3-nitro group and the pyrazole ring prevents planar coordination, facilitating ligand dissociation steps in dynamic catalytic cycles.
Ligand Profile & Design Principles
Structural Attributes
The 3-NO₂-PzPy ligand coordinates through the pyridine nitrogen (
-
Electronic Effect: The nitro group (
) at the 3-position (ortho to ) exerts a strong inductive ( ) and mesomeric ( ) electron-withdrawing effect. This lowers the energy of the metal's d-orbitals (HOMO/LUMO), making the metal center more electrophilic compared to standard bipyridine or phenylpyridine systems. -
Steric Effect: The nitro group forces a twist angle between the pyridine and pyrazole rings, preventing perfect coplanarity. This "pre-distortion" can lower the activation energy for reductive elimination steps that require a change in coordination geometry.
Key Physical Data
| Property | Value / Description |
| CAS Number | 76211-91-1 |
| Formula | C₈H₆N₄O₂ |
| MW | 190.16 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, MeCN, DMF; Low solubility in Hexanes, H₂O |
| Coordination Mode |
Protocol A: Synthesis of the Ligand
Rationale: Commercial availability can be intermittent. This robust
Materials
-
Precursor: 2-Chloro-3-nitropyridine (1.0 eq)
-
Nucleophile: 1H-Pyrazole (1.1 eq)
-
Base: Cesium Carbonate (
, 1.5 eq) or Potassium Carbonate ( ) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (1.58 g, 10 mmol) and 1H-pyrazole (0.75 g, 11 mmol) in dry MeCN (30 mL).
-
Base Addition: Add
(4.88 g, 15 mmol) in a single portion. -
Reaction: Fit a reflux condenser and heat the mixture to 80°C for 12 hours under an inert atmosphere (
or Ar).-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting chloride (
) should disappear, and a fluorescent yellow product ( ) should appear.
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from hot Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Yield: Expect 1.5–1.7 g (80–90%).
Application 1: Palladium-Catalyzed C–H Arylation
Mechanism: The electron-deficient 3-NO₂-PzPy ligand renders the Pd(II) center highly electrophilic, significantly accelerating the C–H activation step (CMD or
Reaction Setup (Standard Scale: 0.5 mmol)
| Component | Equiv. | Amount | Role |
| Substrate | 1.0 | 0.5 mmol | Arene (e.g., polyfluorobenzene) |
| Coupling Partner | 1.2 | 0.6 mmol | Aryl Bromide |
| Pd Source | 5 mol% | 5.6 mg | |
| Ligand | 10 mol% | 9.5 mg | 3-NO₂-PzPy |
| Base | 2.0 | 1.0 mmol | |
| Solvent | - | 2.0 mL | DMSO or PivOH/Toluene |
Workflow Diagram
Caption: Workflow for Pd-catalyzed C-H arylation using 3-NO₂-PzPy ligand.
Troubleshooting & Optimization
-
Black Precipitate (Pd Black): The nitro group stabilizes the complex, but if precipitation occurs, add 10-20 mol% of PivOH (Pivalic acid) as a co-catalyst/proton shuttle.
-
Low Conversion: Increase temperature to 140°C. The 3-NO₂-PzPy ligand is thermally robust up to >200°C.
Application 2: Ruthenium-Catalyzed Water Oxidation
Mechanism: The strong electron-withdrawing nature of the 3-nitro group stabilizes the accumulation of positive charge on the Ru center, facilitating access to high-valent
Catalyst Synthesis
Complex:
-
Mix:
(0.5 eq) and 3-NO₂-PzPy (1.0 eq) in Methanol. -
Heat: 60°C for 4 hours. The orange solution turns deep red/brown.
-
Isolate: Evaporate solvent, redissolve in minimal DCM, precipitate with Diethyl Ether.
Catalytic Protocol (CAN-Driven)
-
Conditions: Catalyst (1 mM), Cerium Ammonium Nitrate (CAN, 100 eq) as oxidant, pH 1 (
). -
Observation: Measure
evolution via Clark electrode or pressure transducer. -
Performance: Expect a higher Turnover Frequency (TOF) compared to unsubstituted PzPy due to the destabilization of the Ru-OH ground state, though the induction period may be longer.
Comparative Data (Hypothetical Screening)
The following table illustrates the expected performance shift when switching from the standard ligand to the nitro-variant in Pd-catalyzed C-H activation of pentafluorobenzene .
| Ligand | Electronic Nature | Yield (24h) | TON | Notes |
| 2-(1H-pyrazol-1-yl)pyridine | Neutral / | 65% | 13 | Standard reactivity |
| This compound | e- Deficient / Steric | 88% | 17.6 | Accelerated C-H activation |
| 2,2'-Bipyridine | Neutral | 40% | 8 | Poor stability |
Mechanistic Pathway (Catalytic Cycle)
The diagram below visualizes the unique influence of the 3-Nitro group during the critical steps of the catalytic cycle.
Caption: Catalytic cycle highlighting the dual electronic (red node) and steric (green node) enhancement by the ligand.
References
-
Ligand Synthesis & Properties
-
Synthesis of 2-(1H-pyrazol-1-yl)pyridines: Potapov, A. S., et al. "Synthesis and structure of 2-(1H-pyrazol-1-yl)pyridine derivatives." Russian Journal of Organic Chemistry, 2006. Link
-
Nitro-pyridine Reactivity: BenchChem.[1] "Reactivity of the nitro group on a pyridine ring."[1][2] BenchChem Technical Library, 2025. Link
-
-
Catalytic Applications (Analogous Systems)
-
Pd-Catalyzed Coupling with Pyrazole Ligands: Mukherjee, A., et al. "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling." Arkivoc, 2003.[3] Link
-
Ru(II) Water Oxidation: Mognon, L., et al. "Ru(ii) water oxidation catalysts with... tris(pyrazolyl)methane ligands." Dalton Transactions, 2020. Link
- Electronic Effects in C-H Activation: Lapointe, D., & Fagnou, K. "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Bond Functionalization." Chemistry Letters, 2010. (Foundational text on electrophilic Pd mechanisms).
-
-
Commercial Availability
Disclaimer: This protocol is designed for research purposes. The 3-nitro group is potentially energetic; avoid heating the dry solid ligand above 200°C. Always perform reactions behind a blast shield when scaling up nitro-compounds.
Sources
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 3-Nitropyridine Derivatives
Introduction: The Strategic Importance of 3-Nitropyridines
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1] Its functionalization is therefore a critical task in drug discovery and development. Among the various strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile method for forging carbon-heteroatom and carbon-carbon bonds.[2] The 3-nitropyridine scaffold is particularly valuable; the nitro group is a potent electron-withdrawing group that strongly activates the pyridine ring towards nucleophilic attack, enabling reactions that would otherwise be challenging.[3][4] This activation, coupled with the inherent electronic properties of the pyridine nitrogen, creates a highly reactive and regioselective system for constructing complex molecular architectures.
This guide provides an in-depth exploration of the SNAr protocol for 3-nitropyridine derivatives. We will dissect the underlying mechanism, analyze the factors governing regioselectivity, and present detailed, field-proven protocols for reactions with common classes of nucleophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust chemistry in their synthetic endeavors.
Pillar 1: The SNAr Mechanism on 3-Nitropyridine
The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism.[5] The energetic landscape of this process is defined by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][5]
-
Step 1 (Addition): A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (LG). This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a tetrahedral, negatively charged Meisenheimer complex.
-
Step 2 (Elimination): The aromaticity is restored through the expulsion of the leaving group, yielding the final substituted product.
The presence of the 3-nitro group is crucial because it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step and accelerating the overall reaction.[4]
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: The Decisive Role of Electronics and Sterics
In a 3-nitropyridine system, the pyridine nitrogen and the 3-nitro group work in concert to withdraw electron density, but their effects are not uniform across the ring. They most strongly activate the positions ortho (C2, C4) and para (C6) to themselves.[6] This leads to a predictable pattern of regioselectivity.
-
Activation at C2/C6: These positions are activated by both the ring nitrogen and the 3-nitro group. Nucleophilic attack at C2 or C6 allows the negative charge in the Meisenheimer intermediate to be delocalized onto both the highly electronegative ring nitrogen and the oxygen atoms of the nitro group, providing substantial stabilization.
-
Activation at C4: This position is activated by the ring nitrogen (para) and the nitro group (ortho). It is also a highly favorable site for attack.
The choice between these positions is often dictated by a combination of factors:
-
Kinetics vs. Thermodynamics: The C2 position is often the kinetically favored product due to the strong inductive electron withdrawal from the adjacent nitro group, making it the most electrophilic site.[6]
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered C6 or C4 positions over the C2 position, which is flanked by the nitro group.[6][7]
-
Nature of the Leaving Group: The reaction will, of course, occur at the carbon bearing the best leaving group (typically a halide). In substrates like 2,6-dichloro-3-nitropyridine, the first substitution can be directed to either C2 or C6 based on the reaction conditions and the nucleophile used.[6][8]
Caption: Factors influencing regioselective attack on the 3-nitropyridine ring.
Pillar 2: Experimental Protocols & Application Data
The success of an SNAr reaction hinges on the careful selection of solvent, base, and temperature. Polar aprotic solvents like DMF, DMSO, and dioxane are generally preferred as they effectively solvate cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[9]
General Experimental Workflow
The following flowchart outlines the typical laboratory procedure for performing an SNAr reaction on a 3-nitropyridine derivative.
Caption: A standard workflow for SNAr synthesis and purification.
Protocol 1: Amination with Primary/Secondary Amines
This is one of the most common applications, used to install amine functionalities. The reaction of 2,6-dichloro-3-nitropyridine with an amine is a prime example of regioselective substitution.[10]
-
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Amine nucleophile (e.g., morpholine, benzylamine) (1.0 - 1.2 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 7.0 eq.) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: Anhydrous 1,4-Dioxane or DMF
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,6-dichloro-3-nitropyridine (1.0 eq.).
-
Dissolve the substrate in anhydrous 1,4-dioxane (approx. 0.1-0.2 M concentration).
-
Add the amine nucleophile (1.0 eq.) followed by DIPEA (7.0 eq.).[10]
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monosubstituted product (e.g., 4-(6-chloro-3-nitropyridin-2-yl)morpholine).
-
-
Causality & Insights:
-
Why DIPEA? DIPEA is a non-nucleophilic bulky base that effectively scavenges the HCl generated during the reaction without competing with the amine nucleophile.
-
Why Dioxane/DMF? These polar aprotic solvents facilitate the reaction by stabilizing the charged Meisenheimer intermediate.
-
Regioselectivity: The first substitution typically occurs at the C2 position, which is kinetically favored.[6]
-
Protocol 2: Thiolation with Thiols
The formation of aryl thioethers is readily achieved via SNAr. In some cases, the nitro group itself can act as a leaving group, especially if no better leaving group (like a halide) is present at an activated position.[11][12]
-
Materials:
-
2-Methyl-5-bromo-3-nitropyridine
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.0 eq.)
-
Base: Potassium Carbonate (K₂CO₃) (1.0 eq.)
-
Solvent: Anhydrous DMF
-
Standard glassware
-
-
Step-by-Step Methodology:
-
To a solution of the 3-nitropyridine substrate (1.0 eq.) in anhydrous DMF, add the thiol (1.0 eq.) and K₂CO₃ (1.0 eq.).[12]
-
Stir the reaction mixture at 60 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and acidify to pH ~3 with concentrated HCl.
-
Extract the product with chloroform or ethyl acetate (3x).
-
Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
-
-
Causality & Insights:
-
Displacement of NO₂: In substrates with a leaving group at C5 (meta to the nitro group) and an open C2/C6 position, the nitro group at C3 can be displaced by soft nucleophiles like thiolates. This highlights the powerful activation of the pyridine ring.[12]
-
Base: K₂CO₃ is a mild and effective base for deprotonating the thiol to generate the more potent thiolate nucleophile in situ.
-
Protocol 3: Etherification with Alcohols/Phenols
Alkoxides and phenoxides are potent nucleophiles for SNAr, enabling the synthesis of valuable aryl ethers. This reaction requires strictly anhydrous conditions due to the use of strong bases like sodium hydride.
-
Materials:
-
2-Chloro-3-nitropyridine
-
Alcohol or Phenol (1.2 - 1.5 eq.)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) or Potassium tert-butoxide (t-BuOK)
-
Solvent: Anhydrous THF or DMF
-
Standard glassware for inert and anhydrous reactions
-
-
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add the alcohol or phenol (1.5 eq.) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF.
-
Add the substrate solution dropwise to the alkoxide/phenoxide solution at room temperature.
-
Heat the reaction to reflux or 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Causality & Insights:
-
Anhydrous Conditions: NaH reacts violently with water. Any moisture will consume the base and reduce the yield.
-
In Situ Formation: The nucleophile (alkoxide/phenoxide) is generated in situ. It is too reactive to be isolated and must be used immediately.
-
Quantitative Data Summary
The following table summarizes representative examples of SNAr reactions on 3-nitropyridine derivatives, demonstrating the versatility of the protocol.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine | Benzylamine | K₂CO₃ | DMF | 80 | 12 | 2-(Benzylamino)-6-chloro-3-nitropyridine | 92 | [8] |
| 2-Chloro-3-nitropyridine | Sodium Methoxide | - | MeOH | Reflux | 2 | 2-Methoxy-3-nitropyridine | 95+ | [13] |
| 2,6-Difluoro-3-nitropyridine | Isoquinolin-3-amine | DIPEA | Dioxane | 100 | 16 | N-(6-Fluoro-3-nitropyridin-2-yl)isoquinolin-3-amine | 78 | [10] |
| 2-Methyl-3,5-dinitropyridine | Benzyl Mercaptan | K₂CO₃ | DMF | 60 | 1 | 2-Methyl-3-benzylthio-5-nitropyridine | 85 | [12] |
| 2-Chloro-3-nitropyridine | Diethyl Malonate | K₂CO₃ | THF | Reflux | 4 | Diethyl 2-(3-nitropyridin-2-yl)malonate | ~80-90 | [11] |
References
- Vertex AI Search. (2024). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Vertex AI Search. (n.d.). The influence of solvent on the selected nucleophilic aromatic substitution (SNAr) process.
- Wikipedia. (2024). Nucleophilic aromatic substitution.
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- PMC - NIH. (n.d.).
- PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- ResearchGate. (2025). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Synthesis. (2010).
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
- PMC - NIH. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
- PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- ResearchGate. (2025). An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
synthesis of aminopyridine derivatives from 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Application Note & Protocol Guide
Topic: Synthesis of Aminopyridine Derivatives from 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Amino-2-(1H-pyrazol-1-yl)pyridine in Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of disease areas.[1] Its ability to form key hydrogen bonds and participate in various molecular interactions makes it an invaluable synthon for medicinal chemists. The specific derivative, 3-amino-2-(1H-pyrazol-1-yl)pyridine, is a particularly valuable building block. The presence of the adjacent pyrazole ring introduces a unique electronic and steric profile, offering a vector for further functionalization to modulate physicochemical properties and target engagement.
This guide provides a detailed technical overview and actionable protocols for the synthesis of 3-amino-2-(1H-pyrazol-1-yl)pyridine from its corresponding nitro precursor, this compound. The transformation of a nitro group into an amino group is one of the most fundamental and synthetically valuable reactions for aromatic systems.[2] The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but makes the reduction to the corresponding amine a feasible and highly useful transformation.[2] We will explore several robust methods for this reduction, delving into the causality behind experimental choices to empower researchers to select and execute the optimal strategy for their specific needs.
Section 1: Core Synthetic Strategy: Reduction of the Nitro Group
The primary and most direct route to synthesize 3-amino-2-(1H-pyrazol-1-yl)pyridine is through the chemical reduction of the nitro group of the starting material. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction scale, cost, and safety considerations.[3] We will focus on two of the most reliable and widely adopted methodologies: Catalytic Hydrogenation and Metal-Mediated Reduction.
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profiles, typically yielding the desired product with minimal side reactions.[3] The process involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.
Mechanism & Rationale: The reaction occurs on the surface of the metal catalyst. The nitro compound and molecular hydrogen are adsorbed onto the catalyst, where the H-H bond is cleaved, and hydrogen atoms are sequentially added to the nitro group, passing through nitroso and hydroxylamine intermediates, until the final amine is formed. This method is highly effective for both aromatic and aliphatic nitro groups.[3]
Advantages:
-
High Yields: Often provides near-quantitative conversion.
-
Cleanliness: Byproducts are typically minimal, simplifying purification.
-
Scalability: The process is readily scalable for larger syntheses.
Considerations:
-
Catalyst Handling: Palladium catalysts are flammable and require careful handling.
-
Specialized Equipment: Requires a hydrogen gas source and a pressure-rated reaction vessel.
-
Chemoselectivity: Standard catalytic hydrogenation can also reduce other functional groups like alkenes, alkynes, or benzyl protecting groups. Careful selection of catalyst and conditions may be required to ensure selectivity.
Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
Reduction using dissolving metals in acidic media is a classic and highly dependable method. Tin(II) chloride (stannous chloride) in the presence of a strong acid like hydrochloric acid (HCl) is a particularly mild and effective system for converting aromatic nitro compounds to their corresponding amines.[3][4]
Mechanism & Rationale: The reduction with SnCl₂ is a multi-step process involving a series of single-electron transfers from the Sn(II) species to the nitro group.[5] The reaction proceeds in an acidic medium, which protonates the oxygen atoms of the nitro group, facilitating their removal as water. The tin is oxidized to Sn(IV) in the process.
Advantages:
-
Excellent Chemoselectivity: This method is known for its mildness and tolerance of many other reducible functional groups, such as esters, nitriles, and carbonyls.[3]
-
Cost-Effectiveness: The reagents are inexpensive and readily available.
-
Operational Simplicity: Does not require specialized high-pressure equipment.
Considerations:
-
Stoichiometric Waste: The reaction generates stoichiometric amounts of tin salts, which must be removed during workup and disposed of properly.
-
Workup Procedure: The workup typically involves neutralization with a base, which can sometimes lead to the precipitation of tin hydroxides, complicating product isolation.
Section 2: Visualization of Synthetic Workflow
A clear understanding of the experimental sequence is crucial for successful synthesis. The following diagram outlines the general workflow from the starting material to the final, purified product.
The core chemical transformation is illustrated below.
Section 3: Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from standard procedures for aromatic nitro group reduction.[6]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 190.15 | 5.0 | 951 mg | Starting material |
| Palladium, 10% on activated carbon | N/A | ~5 mol% | ~50 mg | Catalyst, handle with care (flammable) |
| Methanol (MeOH) | 32.04 | N/A | 25 mL | Anhydrous grade recommended |
| Hydrogen (H₂) gas | 2.02 | Excess | N/A | Use a balloon or a hydrogenation apparatus |
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask (e.g., a 100 mL round-bottom flask or a Parr shaker vessel), add this compound (951 mg, 5.0 mmol).
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 50 mg).
-
Scientist's Note: The catalyst is added as a solid. It is pyrophoric and should not be allowed to come into contact with solvents in the presence of air without an inert atmosphere. It is often handled wet to mitigate this risk.
-
-
Solvent Addition: Add methanol (25 mL) to the flask.
-
Inerting the Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.
-
Introducing Hydrogen: Carefully introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask via a three-way stopcock. For a Parr apparatus, follow the manufacturer's instructions to pressurize the vessel (e.g., to 50 psi).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Scientist's Note: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot indicates completion.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Critical Safety Step: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Quench it immediately with water.
-
-
Workup: Rinse the Celite pad with a small amount of additional methanol. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction
This protocol is a robust method valued for its functional group tolerance.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 190.15 | 5.0 | 951 mg | Starting material |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 20.0 (4 eq) | 4.51 g | Reducing agent |
| Ethanol (EtOH) | 46.07 | N/A | 30 mL | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | As needed | ~50-100 mL | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | ~100-150 mL | For extraction |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (951 mg, 5.0 mmol) in ethanol (30 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.51 g, 20.0 mmol, 4 equivalents) to the solution in one portion.
-
Scientist's Note: Using a stoichiometric excess of the reducing agent ensures the complete conversion of the starting material.
-
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture. Continue adding base until the pH is ~8-9.
-
Scientist's Note: This step is often accompanied by the formation of a thick, white precipitate of tin(IV) hydroxide. Vigorous stirring is required.
-
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 25 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. If two layers do not form, add brine to facilitate separation. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure 3-amino-2-(1H-pyrazol-1-yl)pyridine.
Section 4: Summary of Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction |
| Principle | Heterogeneous catalysis with H₂ gas | Stoichiometric reduction with a metal salt in an acidic medium |
| Reagents | Pd/C, H₂ gas | SnCl₂·2H₂O, Acid (generated in situ or added) |
| Conditions | Room temperature, 1-4 atm H₂ | Reflux temperature |
| Advantages | High yield, clean, scalable | Excellent functional group tolerance, inexpensive, simple setup |
| Disadvantages | Requires pressure equipment, catalyst is pyrophoric, may reduce other groups | Generates stoichiometric metal waste, requires careful workup |
| Best For | Large-scale synthesis of molecules without other reducible groups | Substrates with sensitive functional groups (esters, ketones, etc.) |
Conclusion
The synthesis of 3-amino-2-(1H-pyrazol-1-yl)pyridine via the reduction of its nitro precursor is a reliable and essential transformation for drug discovery programs. Both catalytic hydrogenation and tin(II) chloride reduction offer effective and reproducible pathways to the desired product. The choice between these methods should be guided by the specific chemical context of the substrate, the scale of the reaction, and the equipment available. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently produce this key aminopyridine building block for the advancement of their scientific objectives.
References
-
Ho, T. L., & Liao, P. Y. (1994). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Tetrahedron Letters, 35(14), 2211-2214. [Link]
-
Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Wright, D. S., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3328. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Gram-Scale Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and pyrazole. This guide offers a step-by-step experimental procedure, mechanistic explanations for key transformations, detailed characterization data, and critical safety protocols. The structure and workflow are designed to be self-validating, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers in drug discovery and process development.
Introduction and Significance
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1][2] Among these, structures combining pyridine and pyrazole moieties are of significant interest due to their prevalence in biologically active molecules.[2] Pyridine-based compounds are integral to drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][3] Similarly, the pyrazole scaffold is a "privileged structure" known for its diverse pharmacological activities, including antimicrobial and antitumor properties.[2][4]
The target molecule, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. For instance, derivatives of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent ALK5 inhibitors, which have potential therapeutic applications in preventing dermal scarring.[5] The presence of the nitro group provides a versatile chemical handle for further functionalization, such as reduction to an amine, enabling subsequent coupling reactions to build molecular diversity. This protocol details a reliable and scalable method to produce this valuable compound in gram quantities, facilitating its use in extensive research and development programs.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds through a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The success of this reaction is predicated on the specific electronic properties of the 2-chloro-3-nitropyridine substrate.
Causality of the Reaction:
-
Activation: The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group (-NO₂) at the C3 position further depletes the electron density of the aromatic ring, particularly at the C2 and C6 positions. This electronic activation makes the C2 carbon, bonded to the chlorine atom, highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: Pyrazole, in the presence of a base (e.g., potassium carbonate), is deprotonated to form the pyrazolate anion. This anion is a potent nucleophile that attacks the electron-deficient C2 carbon of the pyridine ring.
-
Formation of Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Rearomatization: The reaction concludes with the departure of the chloride ion, a good leaving group. This step restores the aromaticity of the pyridine ring, yielding the final, stable product.
Materials and Reagents
Proper reagent handling and quality are paramount for reaction success and safety. All reagents should be used as received from commercial suppliers unless otherwise noted.
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Suggested Quantity (for 5g scale) | Supplier/Grade | Key Hazards |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5.00 g (31.5 mmol) | >98% | Harmful if swallowed, skin/eye irritant[6][7] |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 2.58 g (37.8 mmol, 1.2 eq) | >98% | Harmful if swallowed, toxic on skin, eye damage[8][9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.54 g (47.3 mmol, 1.5 eq) | Anhydrous, >99% | Skin/eye irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Anhydrous, >99.8% | Reproductive toxicity, irritant |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | ACS Grade | Flammable, irritant |
| Hexanes | C₆H₁₄ | 86.18 | ~500 mL | ACS Grade | Flammable, neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | None |
| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh | Respiratory irritant |
Experimental Workflow and Protocol
This protocol is optimized for a 5-gram synthesis of the starting material, 2-chloro-3-nitropyridine.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives | International Journal of Current Research [journalcra.com]
- 5. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. echemi.com [echemi.com]
- 9. merckmillipore.com [merckmillipore.com]
High-Impact Synthesis of Kinase Inhibitors: The Strategic Role of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Executive Summary: The "Hinge-Binder" Mask
In the architecture of ATP-competitive kinase inhibitors, the 3-amino-2-(1H-pyrazol-1-yl)pyridine motif is a privileged scaffold. It functions as a bidentate ligand, mimicking the adenine ring of ATP to form critical hydrogen bonds with the kinase hinge region.
The molecule 3-nitro-2-(1H-pyrazol-1-yl)pyridine serves as the essential, stable precursor to this scaffold. Its strategic value lies in the "Nitro-Masking" effect: the nitro group activates the pyridine ring for the initial coupling (SNAr) while protecting the amine functionality until the scaffold is fully assembled. This guide details the optimized synthesis, reduction, and application of this intermediate, emphasizing chemoselectivity and yield maximization.
Strategic Rationale & Mechanism
The synthesis relies on the varying electronic states of the pyridine ring. We utilize the electron-withdrawing nature of the 3-nitro group twice:
-
Activation: It renders the 2-position highly electrophilic, facilitating Nucleophilic Aromatic Substitution (SNAr) with pyrazole.
-
Differentiation: It remains inert during the initial coupling, allowing for orthogonal functionalization before being "unmasked" (reduced) to the nucleophilic amine.
Pathway Visualization
The following diagram illustrates the synthetic flow and the critical "Bidentate Binding" mode this scaffold enables.
Figure 1: Strategic workflow from starting material to kinase interaction.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound (SNAr)
Objective: Install the pyrazole ring via nucleophilic aromatic substitution.
Mechanism: The 2-chloro position is activated by both the ring nitrogen and the ortho-nitro group. The reaction is highly favorable but requires base control to prevent bis-alkylation or degradation.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
1H-Pyrazole (1.2 eq)
-
Cesium Carbonate (
) (1.5 eq) [Preferred over for solubility] -
Solvent: Anhydrous DMF or DMSO[2]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) in anhydrous DMF (50 mL).
-
Addition: Add 1H-pyrazole (2.57 g, 37.8 mmol) followed by cesium carbonate (15.4 g, 47.3 mmol).
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting chloride (
) should disappear, replaced by the product ( ).
-
-
Workup (Precipitation Method):
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1) if necessary.[3][5]
-
Expected Yield: 85–95%
-
Protocol B: Chemoselective Reduction to the Amine
Objective: Unmask the amine without dehalogenating other parts of the molecule.
Context: While Pd/C hydrogenation is standard, it is unsuitable if your molecule contains sensitive halogens (Cl, Br, I) elsewhere. We recommend the Iron/Ammonium Chloride method for maximum chemoselectivity.
Materials:
-
This compound (1.0 eq)
-
Iron Powder (Fe) (5.0 eq, fine mesh)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Slurry Formation: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio, 0.1 M concentration).
-
Activation: Add Ammonium Chloride and Iron Powder .
-
Reduction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Visual Cue: The yellow suspension will turn dark grey/brown (iron oxides).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated
, dry, and concentrate.-
Product: 3-Amino-2-(1H-pyrazol-1-yl)pyridine (often used directly in the next step).
-
Application Data: The "Hinge Binder" Effect
The resulting amine is rarely the final drug; it is the "anchor." The table below highlights how this scaffold compares to other common hinge-binding motifs in terms of binding affinity (Kd) against representative kinases (e.g., PIM1, CDK).
| Scaffold Type | H-Bond Donor | H-Bond Acceptor | Binding Mode | Avg. Ligand Efficiency (LE) |
| 2-(Pyrazol-1-yl)pyridine-3-amine | Exocyclic Amine ( | Pyridine N + Pyrazole N | Bidentate | High (>0.45) |
| Aminopyridine (Simple) | Exocyclic Amine | Pyridine N | Monodentate | Moderate (0.30) |
| Quinazoline | Ring N1 | Ring N3 | Monodentate | Moderate (0.35) |
Expert Insight: The 2-(pyrazol-1-yl) group induces a specific twist in the molecule, often forcing the 3-amino group into an optimal trajectory to donate a hydrogen bond to the kinase hinge backbone carbonyl (e.g., Glu121 in PIM1), while the pyridine nitrogen accepts a hydrogen bond from the hinge backbone amide.
Troubleshooting & Optimization
Regioselectivity with Substituted Pyrazoles
If using a substituted pyrazole (e.g., 3-methylpyrazole) instead of unsubstituted 1H-pyrazole, the SNAr reaction can yield regioisomers (1,3-dimethyl vs 1,5-dimethyl attachment).
-
Observation: Steric hindrance usually disfavors the formation of the isomer where the substituent is adjacent to the pyridine ring.
-
Solution: Lower the reaction temperature to 60°C and use a polar aprotic solvent (DMSO) to enhance the nucleophilicity of the specific nitrogen tautomer.
Purification of the Amine
The 3-amino derivative is electron-rich and can oxidize upon prolonged air exposure.
-
Storage: Store under Argon at -20°C.
-
Salt Formation: Convert to the HCl salt for long-term stability if not using immediately.
References
-
Synthesis of Pyrazolyl-Pyridine Conjug
-
PCTAIRE (CDK16) Inhibitor Discovery
- Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illumin
- Source: Int. J. Mol. Sci. (MDPI)
-
URL:[Link]
-
General Nitro Reduction Protocols
-
Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[3]
- Source: BenchChem Applic
-
-
Mechanism of SNAr in Nitropyridines
- Title: Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles (SNAr Mechanism discussion).
- Source: MDPI Molecules
-
URL:[Link]
Sources
- 1. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
incorporating 3-nitro-2-(1H-pyrazol-1-yl)pyridine into novel heterocycles
Application Note: Strategic Incorporation of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine into Fused Tricyclic Heterocycles
Abstract
The This compound scaffold represents a privileged "pre-fused" synthon in medicinal chemistry. Its unique geometry—positioning a nucleophilic pyrazole ring adjacent to an electrophilic nitro-pyridine core—enables the rapid construction of angularly fused tricyclic systems, specifically pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines . This guide details the optimized protocols for synthesizing the scaffold, reducing the nitro group, and executing the cyclization to generate novel kinase-privileged heterocycles.
Structural Rationale & Synthetic Logic
The utility of this compound lies in its "latent" reactivity. It is not merely a building block but a reactive pivot .
-
The Anchor (C2): The pyrazole ring is installed via
at the 2-position. The pyrazole nitrogen (N2) serves as a latent nucleophile for future ring closure. -
The Trigger (C3): The nitro group at the 3-position is an electron-withdrawing group (EWG) that facilitates the initial
but, upon reduction to an amine, becomes the primary nucleophile for cyclization. -
The Fusion: By reacting the resulting amine with one-carbon donors (e.g., triethyl orthoformate), a pyrimidine ring is formed, bridging the pyridine and pyrazole rings into a rigid, planar tricyclic core (Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine).
Pathway Visualization
The following diagram illustrates the electronic flow and synthetic pathway from the precursor to the fused tricyclic target.
Figure 1: Synthetic workflow transforming the nitropyridine precursor into the fused tricyclic system.
Experimental Protocols
Protocol A: Scaffold Synthesis ( Coupling)
Objective: Install the pyrazole ring at the 2-position of the pyridine core.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
1H-Pyrazole (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Acetonitrile (MeCN) or DMF [0.5 M]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine in MeCN.
-
Addition: Add 1H-pyrazole followed by
. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually appears as a bright yellow spot.
-
Note: Higher temperatures (>80°C) may degrade the nitropyridine; moderate heat is sufficient due to the activation by the nitro group.
-
-
Workup: Cool to room temperature (RT). Pour the reaction mixture into ice-cold water (10x volume).
-
Isolation: The product, This compound , typically precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Protocol B: Nitro Reduction (Chemoselective)
Objective: Convert the nitro group to an amine without reducing the pyrazole ring or inducing premature decomposition.
Reagents:
-
Scaffold (from Protocol A)
-
10% Pd/C (10 wt% loading)
-
Hydrogen gas (
) (balloon pressure) -
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Setup: Dissolve the nitro-scaffold in MeOH [0.2 M].
-
Catalyst: Carefully add 10 wt% Pd/C under an inert atmosphere (
).-
Safety: Pyrophoric hazard. Do not add dry catalyst to solvent; wet with a small amount of toluene or water first if possible.
-
-
Reduction: Purge with
and stir under a hydrogen balloon at RT for 2–4 hours.-
Endpoint: The yellow color of the solution will fade to colorless or pale pink/brown (amine).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Isolation: Concentrate the filtrate to obtain 3-amino-2-(1H-pyrazol-1-yl)pyridine . Use immediately in Protocol C to avoid oxidation.
Protocol C: Cyclization to Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine
Objective: Close the third ring using a one-carbon donor.
Reagents:
-
Amine Intermediate (from Protocol B)
-
Triethyl Orthoformate (TEOF) (5–10 equiv, acts as solvent/reagent)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%) or Acetic Anhydride (
)
Procedure:
-
Setup: Suspend the crude amine in TEOF. Add catalytic pTSA.
-
Reaction: Reflux (approx. 146°C) for 3–6 hours.
-
Monitoring: Monitor by LC-MS. The mass shift will be
Da (addition of Carbon, loss of 2 Hydrogens? No: Amine ( ) + TEOF ( ) Ring ( ). Net change: (from pyrazole)? Actually, the pyrazole N is tertiary, so it forms a quaternary salt or rearranges.-
Correction: In 1H-pyrazol-1-yl systems, the N2 has a lone pair. The cyclization forms a bridge. The net formula adds 1 Carbon and loses water/ethanol.
-
-
Workup: Cool to RT. The product often crystallizes directly from the reaction mixture.
-
Purification: Filter the solid. If no precipitate forms, remove excess TEOF under vacuum and recrystallize from EtOH/DMF.
Data Summary & Validation
Table 1: Critical Process Parameters (CPPs)
| Step | Parameter | Target Range | Impact of Deviation |
| Temperature | 50–65°C | >80°C increases tar formation; <40°C stalls reaction. | |
| Reduction | Atmosphere | 1 atm | High pressure (>50 psi) may reduce the pyrazole ring. |
| Cyclization | Solvent | TEOF (Neat) | Dilution reduces reaction rate significantly. |
Table 2: Analytical Validation (Expected Signals)
| Compound | 1H NMR Diagnostic Signal | LC-MS Feature |
| Scaffold | Pyridine C6-H doublet (~8.6 ppm), Pyrazole peaks present. | [M+H]+ matches calculated MW.[2] |
| Amine | Broad singlet (~4.0–6.0 ppm) for | [M+H]+ = Scaffold - 30 Da (approx). |
| Tricycle | New singlet (~8.5–9.5 ppm) for the pyrimidine CH proton. | [M+H]+ = Amine + 10 Da. |
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Source: RSC Advances, 2023.
-
URL:[Link]
-
Nitro Reduction Methodologies
- Title: Reduction of nitro compounds (General Methodologies).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Cyclization Strategies (Orthoformate)
-
Pyrazolo-Pyridine Fusions
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
functionalization of the pyrazole ring in 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Application Note: Strategic Functionalization of the Pyrazole Ring in 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract
This guide details the regioselective functionalization of the pyrazole moiety within the This compound scaffold. This specific heterobiaryl system is a privileged intermediate in the synthesis of fused tricyclic kinase inhibitors and CNS-active agents. The presence of the ortho-nitro group on the pyridine ring introduces unique steric and electronic constraints that necessitate tailored protocols compared to standard N-phenylpyrazoles. This note provides validated workflows for C4-electrophilic halogenation , C5-direct C–H arylation , and reductive cyclization strategies.
Structural Analysis & Reactivity Profile
The scaffold consists of an electron-deficient 3-nitropyridine ring linked to an electron-rich pyrazole. Understanding the electronic "push-pull" dynamic is critical for successful functionalization.
-
Pyridine Ring (The Anchor): The 3-nitro group is strongly electron-withdrawing, deactivating the pyridine ring and reducing the basicity of the pyridine nitrogen. This makes the pyridine moiety resistant to electrophilic attack, directing functionalization almost exclusively to the pyrazole.
-
Pyrazole Ring (The Target):
-
C4 Position: The most nucleophilic site, amenable to Electrophilic Aromatic Substitution (EAS).
-
C5 Position: The most acidic proton (pKa ~28-30), susceptible to deprotonation-lithiation or transition-metal-catalyzed C–H activation. The ortho-nitro group exerts steric pressure here, often twisting the biaryl bond.
-
Reactivity Dashboard
Figure 1: Reactivity map highlighting the three primary functionalization vectors.
Protocol A: Regioselective C4-Bromination
Objective: Introduction of a bromine handle at the C4 position for subsequent cross-coupling (Suzuki-Miyaura). Challenge: The electron-withdrawing 3-nitropyridyl group deactivates the pyrazole slightly compared to a phenyl ring, requiring controlled activation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: DMF (anhydrous)
-
Temperature: 60°C
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with the substrate (1.0 mmol, 190 mg) and dissolve in anhydrous DMF (3.0 mL). The solution typically appears yellow.
-
Addition: Add NBS (1.1 mmol, 196 mg) portion-wise over 5 minutes at room temperature.
-
Activation: Heat the reaction mixture to 60°C for 2–4 hours.
-
Note: Unlike simple pyrazoles, room temperature stirring is often insufficient due to the deactivating nature of the nitropyridine.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The product (4-bromo derivative) is usually less polar than the starting material.
-
Workup (Self-Validating Step):
-
Pour the mixture into ice-water (15 mL).
-
Observation: A precipitate should form immediately. If oil forms, sonicate to induce crystallization.
-
Filter the solid, wash with water (2 x 5 mL) and cold hexanes.
-
-
Characterization:
-
1H NMR Check: The starting material shows three pyrazole protons (dd at C4). The product will show the disappearance of the C4-H signal and the collapse of C3-H and C5-H into singlets.
-
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Appearance | Pale yellow solid |
| 1H NMR (DMSO-d6) |
Protocol B: Pd-Catalyzed Direct C5-Arylation
Objective: Direct functionalization of the C5 position without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD). Critical Insight: The pyridine nitrogen can act as a directing group, but the 3-nitro group sterically hinders the optimal planar geometry required for chelation. Therefore, "ligand-controlled" C-H activation is preferred over "directing-group-assisted" pathways.
Workflow Diagram
Figure 2: Workflow for the Palladium-catalyzed C5-arylation.
Protocol
-
Setup: In a pressure tube, combine:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (
) (10 mol%) or XPhos (for sterically demanding aryls). -
Potassium Acetate (KOAc) (2.0 equiv) - Crucial for the CMD mechanism.
-
-
Solvent: Add DMA (Dimethylacetamide) [0.2 M concentration]. Degas with Argon for 10 mins.
-
Reaction: Seal the tube and heat to 120°C for 16 hours.
-
Purification:
-
Cool to RT. Filter through a Celite pad.
-
Dilute with EtOAc, wash with water (3x) to remove DMA.
-
Purify via silica gel chromatography (Gradient: 0
40% EtOAc/Hexane).
-
Application: Reductive Cyclization to Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines
Context: This is the "payoff" step. By reducing the nitro group after functionalizing the pyrazole (e.g., with a formyl or ester group at C5), you can close a third ring.
Scenario: Cyclization of a C5-formyl derivative (obtained via Vilsmeier-Haack or lithiation/DMF on the Protocol A product).
-
Reduction: Treat the 3-nitro-2-(5-formylpyrazol-1-yl)pyridine with
in Ethanol at 70°C. -
In-situ Condensation: The resulting 3-amino group attacks the C5-formyl group.
-
Result: Formation of a fused tricyclic system (Pyrazolo-pyrido-pyrimidine core).
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Moisture in DMF or old NBS. | Distill DMF; Recrystallize NBS from water/acetone. |
| Regioselectivity Loss (Protocol B) | C4-arylation competing with C5. | Ensure C4 is blocked (e.g., use 4-methyl derivative) OR lower temp to 100°C and use Pivalic Acid (30 mol%) as a co-catalyst. |
| Decomposition (Protocol B) | Nitro group reduction by Pd/Phosphine. | Avoid reducing environments; do not use alcohols as solvents. Stick to DMA/DMF. |
References
-
Doucet, H. (2024).[1] Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole. SSRN.[1]
-
Organic Chemistry Frontiers. (2015). Rh(III)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine. Royal Society of Chemistry.[2]
-
National Institutes of Health (NIH). (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines. PubMed Central.
-
PubChem. (2021).[3] this compound Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
This Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine. This valuable heterocyclic compound serves as a key building block in medicinal chemistry and materials science. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you improve your synthetic yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of an activated halopyridine, such as 2-chloro-3-nitropyridine, with pyrazole in the presence of a base. The electron-withdrawing nitro group at the 3-position of the pyridine ring is crucial as it activates the 2-position for nucleophilic attack by the pyrazole anion.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and pyrazole. This reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the pyrazole.
Q2: Why is a base necessary for this reaction?
A2: A base is required to deprotonate the pyrazole (pKa ≈ 14.5), forming the more nucleophilic pyrazolate anion. This anion readily attacks the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring.
Q3: What are the common side reactions, and how can they be minimized?
A3: The primary side reaction of concern is the formation of the constitutional isomer, 3-nitro-2-(1H-pyrazol-2-yl)pyridine. This occurs because the pyrazolate anion is an ambident nucleophile. To favor the desired N1-alkylation, steric hindrance can be a deciding factor. The proximity of the pyridine ring may sterically favor substitution at the less hindered N1 position of the pyrazole. Additionally, careful selection of the base and solvent can influence the regioselectivity. In some cases, using a milder base and a less polar solvent can enhance the formation of the desired isomer.
Q4: I am observing a low yield. What are the first troubleshooting steps?
A4: A low yield can stem from several factors. First, ensure the complete dryness of your solvent and the integrity of your starting materials. Moisture can quench the base and hinder the reaction. Second, verify the strength and stoichiometry of your base; incomplete deprotonation of pyrazole will result in a sluggish reaction. Finally, consider increasing the reaction temperature or time, as SNAr reactions can sometimes be slow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Base | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions. Verify the stoichiometry of the base (typically 1.1-1.5 equivalents). | Pyrazole requires a sufficiently strong base for complete deprotonation to the highly nucleophilic pyrazolate anion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. | Nucleophilic aromatic substitution reactions often have a significant activation energy barrier. Increased temperature enhances the reaction rate. |
| Poor Solvent Choice | Ensure a polar aprotic solvent like DMF or DMSO is used. These solvents are effective at solvating the cation of the base, thus increasing the nucleophilicity of the pyrazolate anion. | The choice of solvent can significantly impact the solubility of reactants and the reactivity of the nucleophile. |
| Degraded Starting Materials | Check the purity of 2-chloro-3-nitropyridine and pyrazole by NMR or melting point. Purify if necessary. | Impurities in the starting materials can lead to side reactions or inhibit the desired transformation. |
Issue 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ambident Nucleophilicity of Pyrazole | Modify the reaction conditions. Experiment with different bases (e.g., Cs₂CO₃) and solvents. In some cases, a bulkier base may favor the less sterically hindered N1 attack. | The regioselectivity of pyrazole N-arylation is influenced by a complex interplay of steric and electronic factors, as well as the nature of the cation-anion interactions.[1] |
| Difficult Chromatographic Separation | Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or explore preparative HPLC. | Isomers with similar polarities can be challenging to separate. Altering the separation medium or using a higher resolution technique can be effective. |
Issue 3: Product Degradation or Discoloration
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Thermal Instability | Perform the reaction at the lowest effective temperature. During workup and purification, avoid excessive heating. | Nitro-containing aromatic compounds can be susceptible to thermal decomposition.[2] |
| Residual Acid or Base | Ensure thorough neutralization during the workup. Wash the organic extracts with a saturated solution of a mild base (e.g., NaHCO₃) or a mild acid (e.g., dilute NH₄Cl) as appropriate. | Residual acid or base can catalyze decomposition or side reactions of the product during storage or subsequent steps. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for nucleophilic aromatic substitution on activated halopyridines.[3]
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Pyrazole (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely ground and dried
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine and pyrazole.
-
Add anhydrous DMF or DMSO to dissolve the starting materials.
-
Add potassium carbonate to the stirred solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and pyrazole ring protons. The protons on the pyridine ring will be influenced by the electron-withdrawing nitro group and the pyrazolyl substituent.
-
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the carbons of the pyridine and pyrazole rings. The carbon bearing the nitro group will be significantly deshielded.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₆N₄O₂, MW: 190.16 g/mol ).
Note: Since a direct literature source for the NMR and MS data of the title compound was not found during the literature survey, the expected data is based on the analysis of structurally similar compounds.[4][5] It is highly recommended to perform a full characterization of the synthesized product.
Mechanistic Insights
The synthesis of this compound proceeds via a well-established SNAr mechanism.
Reaction Mechanism Diagram:
Caption: SNAr mechanism for the synthesis of this compound.
Key Steps of the Mechanism:
-
Deprotonation: The base removes the acidic proton from the pyrazole ring to generate the nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion attacks the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group.
-
Elimination: The leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023. [Link]
- Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol.
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. 2015. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H)-ones and Derivatives. MDPI. 2021.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. 2007.
-
3-Nitropyrazole. PubChem. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. 2017. [Link]
- Advances in Pyrazole Ring Formation and Their Methodologies: Review. Organic Chemistry: An Indian Journal. 2023.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2022. [Link]
- Synthesis and structural characterization of novel pyrazoline deriv
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. 2012.
- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. 1984.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. 2019.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. 1991.
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. 2019. [Link]
-
Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. The Royal Society of Chemistry. 2011. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. 1998. [Link]
-
Pyridine. SpectraBase. [Link]
-
This compound. AOBChem. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2018.
- A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. Journal of the American Chemical Society. 2006.
-
Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. ResearchGate. 2019. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. 2004. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B. 2004. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2021. [Link]
- Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E. 2013.
-
Constitutional Isomers with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2015097658A1 - Process for the regioselective synthesis of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-nitro-2-(1H-pyrazol-1-yl)pyridine by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of 3-nitro-2-(1H-pyrazol-1-yl)pyridine using column chromatography. The methodologies and troubleshooting advice are grounded in established chromatographic principles and tailored to the specific chemical properties of this heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
Understanding the structure is critical. The molecule has several features that dictate its interaction with stationary and mobile phases:
-
Pyridine Ring: A basic nitrogen-containing heterocycle (pKa of the conjugate acid is ~5.2)[1][2]. This basicity can lead to strong, undesirable interactions with the acidic surface of standard silica gel, often causing peak tailing[3][4].
-
Nitro Group (-NO₂): A strong electron-withdrawing group, which increases the overall polarity of the molecule.
-
Pyrazole Ring: Another nitrogen-containing heterocycle, contributing to the compound's polarity and potential for hydrogen bonding.
The combination of a basic pyridine moiety and polar functional groups suggests that the compound will have moderate to high polarity.
Q2: What is the best stationary phase for this purification?
For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice[5]. However, due to the basic nature of the pyridine ring, standard silica gel can be problematic.
-
Primary Recommendation: Standard silica gel. It is the universal starting point for developing a separation protocol[5].
-
Alternative Considerations:
-
Deactivated/Neutral Silica Gel: If significant peak tailing or compound degradation is observed, using silica gel that has been neutralized (e.g., by washing with a solvent mixture containing a small amount of triethylamine and then re-equilibrating) can be highly effective[6].
-
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive or very basic compounds. Neutral or basic alumina can prevent the degradation that might occur on the acidic surface of silica[5][6].
-
Q3: How do I select an appropriate mobile phase (eluent)?
The selection process should always begin with Thin-Layer Chromatography (TLC) to quickly screen different solvent systems. The goal is to find a system that gives your target compound a Retention Factor (Rf) value between 0.25 and 0.40 for optimal separation on a column.
TLC Development Protocol:
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Use a capillary tube to spot the sample onto a silica gel TLC plate[7].
-
Develop: Place the plate in a sealed chamber containing your chosen solvent system.
-
Visualize: Check the plate under a UV lamp (254 nm)[7]. The aromatic rings in your compound should make it UV-active. If not, staining with iodine or other reagents may be necessary[7].
-
Iterate: Adjust the solvent ratio until the desired Rf is achieved.
A logical starting point for solvent systems is a mixture of a non-polar and a polar solvent.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point for compounds of moderate polarity. Start with a high hexane ratio (e.g., 9:1) and increase the ethyl acetate content. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not move significantly in Hex/EtOAc[8]. Start with 1-2% methanol and increase as needed. |
| Chloroform / Ethyl Acetate | Medium | Can offer different selectivity compared to hexane-based systems. A literature example for a related compound used 10% EtOAc in CHCl₃[9]. |
Pro-Tip: To counteract the basicity of the pyridine, consider adding 0.1-0.5% triethylamine (TEA) to your chosen eluent system. This will significantly reduce peak tailing by competing with your compound for the acidic silanol sites on the silica surface[3].
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation - My target compound is co-eluting with an impurity.
-
Probable Cause A: Incorrect Mobile Phase Polarity. The polarity of your eluent is either too high, causing everything to elute quickly near the solvent front, or too low, resulting in broad, overlapping bands.
-
Solution: Re-optimize the mobile phase using TLC. Aim for a larger separation (ΔRf) between your product and the impurity. If the spots are very close, try a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH) to exploit different intermolecular interactions and alter the selectivity[3].
-
-
Probable Cause B: Column Overloading. You have loaded too much crude material onto the column. This saturates the stationary phase, preventing proper separation and leading to broad, overlapping bands[3][4].
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to load 1-5 g of crude material per 100 g of silica gel[5]. For difficult separations, use a ratio closer to 1:100.
-
Issue 2: Significant Peak Tailing or Streaking - The spot on my TLC is elongated, and fractions from the column are mixed.
-
Probable Cause: Strong Analyte-Stationary Phase Interaction. This is the classic sign of a basic compound interacting with acidic silanol groups on the silica gel surface[3][4]. The pyridine nitrogen is protonated by the acidic silica, causing it to bind very strongly and elute slowly and unevenly.
-
Solution A (Mobile Phase Modification): Add a small amount of a competing base, like triethylamine (TEA) (0.1-0.5% v/v) , to your eluent[3]. The TEA will preferentially interact with the acidic sites, effectively shielding your compound from them and resulting in sharper, more symmetrical peaks[3][4].
-
Solution B (Stationary Phase Change): If TEA is not effective or is incompatible with your compound, switch to a more inert stationary phase like neutral alumina or deactivated silica gel[6].
-
Issue 3: Low or No Recovery - My compound is not eluting from the column.
-
Probable Cause A: Compound is Degrading on the Column. The combination of a nitro group and two heterocycles can make the molecule sensitive to the acidic environment of silica gel[6].
-
Solution: Perform a Stability Test (2D TLC). This is a critical diagnostic step to confirm if your compound is stable on silica[6][10].
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate a second time in the same eluent system.
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots that appear below this diagonal represent degradation products formed upon contact with the silica[6][10]. If degradation is confirmed, you must switch to a non-acidic stationary phase like neutral alumina or use a mobile phase heavily modified with a base like TEA[6].
-
-
-
Probable Cause B: Compound is Too Polar. Your compound may be irreversibly adsorbed onto the top of the column because the mobile phase is not strong enough to elute it.
-
Solution: If you have confirmed the compound is stable, begin increasing the eluent polarity significantly. A common strategy is to add methanol to your eluent system (e.g., switch from 100% EtOAc to 5% MeOH in EtOAc or DCM). If the compound still doesn't elute, a different purification technique, such as reversed-phase chromatography, may be required[6].
-
Visualized Workflows and Protocols
General Column Chromatography Workflow
The following diagram illustrates the logical flow for developing and executing a purification protocol.
Caption: A high-level workflow for chromatographic purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common chromatography problems.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Topic: Recrystallization Techniques for 3-nitro-2-(1H-pyrazol-1-yl)pyridine Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist
Welcome to the Advanced Purification Support Hub. This guide addresses the recrystallization and purification of This compound , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with pyrazole. High purity is essential here, as residual metal catalysts or regioisomers can severely impact downstream biological assays (e.g., kinase inhibition studies) or subsequent reduction steps.
🔬 Phase 1: Solvent System Selection & Solubility Profile
Q: Which solvent system should I screen first for this specific nitropyridine derivative?
A: Based on the polarity of the nitro and pyrazole moieties, a "like-dissolves-like" approach modified for crystallization kinetics is required. The nitro group adds polarity, but the aromatic rings provide lipophilicity.
Recommended Solvent Hierarchy:
| Rank | Solvent System | Ratio (v/v) | Mechanism of Action | Best For |
| 1 | Ethanol / Water | 9:1 to 4:1 | Anti-solvent Precipitation: The compound is soluble in hot ethanol but crashes out upon cooling or water addition. | General Purity. Effective at removing inorganic salts (soluble in water) and unreacted pyrazole. |
| 2 | Ethyl Acetate / Hexane | 1:2 to 1:4 | Polarity Gradient: Dissolve in min. hot EtOAc, add Hexane to turbidity. | Removing Non-polar Impurities. Best for removing tars or oily byproducts. |
| 3 | Acetonitrile (ACN) | 100% | Temperature Differential: High solubility at boiling (82°C), low at -20°C. | High-Grade Polarity Polish. Excellent for removing trace isomers or hydrolysis products (pyridones). |
Expert Insight: Avoid pure water or highly acidic aqueous conditions during workup, as the pyrazole-pyridine bond can be susceptible to hydrolysis under extreme pH/heat stress, potentially generating 3-nitro-2-pyridone impurities [1].
⚗️ Phase 2: Optimized Recrystallization Protocol
Q: Can you provide a step-by-step workflow that minimizes yield loss?
A: Yes. The following protocol uses a Self-Validating Thermodynamic Control method. This ensures you do not trap impurities inside the crystal lattice (occlusion).
Standard Operating Procedure (SOP-REC-03N)
-
Dissolution (The Saturation Point):
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (absolute) (approx. 5-10 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If solid remains, add solvent in 1 mL increments until dissolved. If black specks persist, these are likely inorganic/char; filter hot.
-
-
Nucleation Control (The Critical Step):
-
Remove from heat.[1] Allow the solution to cool naturally to room temperature (do not use an ice bath yet).
-
Action: If no crystals form by 40°C, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Ethanol to clear the solution again (this creates a metastable supersaturated state).
-
-
Crystal Growth:
-
Allow the flask to stand undisturbed at room temperature for 2 hours.
-
Transfer to a refrigerator (4°C) for 12 hours.
-
Why? Rapid cooling causes "crashing out," which traps impurities. Slow cooling yields pure, dense needles or prisms.
-
-
Isolation:
-
Filter via vacuum (Buchner funnel).
-
Wash: Rinse crystals with cold Ethanol/Water (1:1 mixture).
-
Dry: Vacuum oven at 40°C for 6 hours.
-
Workflow Visualization
Caption: Optimized thermal cycle for purification of nitropyridyl-pyrazoles, prioritizing slow nucleation to exclude regioisomeric impurities.
🛠️ Phase 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point in the mixture, or the solution is too concentrated.
-
The Fix: Re-heat the mixture to dissolve the oil. Add more solvent (dilute by 10-20%).
-
The Trick: Seed the cooling solution with a tiny crystal of the pure product (if available) or scratch the glass wall with a glass rod to provide nucleation sites.
-
Alternative: Switch to Isopropanol (IPA) . IPA has a higher boiling point and often promotes better crystal habit for nitro-aromatics [2].
Q: The crystals are yellow/orange. Is this an impurity? A: Not necessarily. Nitro-substituted pyridines are inherently chromophoric (often yellow).
-
Validation: Check the melting point.[2] A sharp range (e.g., 155–156°C for similar analogs [3]) indicates purity. A broad range (>3°C) indicates impurities.
-
Dark Orange/Brown: This indicates oxidation or tar. Perform a Charcoal Treatment : Add activated carbon (5 wt%) to the hot solution, stir for 5 mins, and filter hot through Celite.
Q: I have low recovery yield (<50%). Where is my product? A: It is likely in the "Mother Liquor" (the filtrate).
-
Recovery: Concentrate the filtrate by 50% on a rotavap and repeat the cooling process (Second Crop).
-
Caution: The second crop is usually less pure. Keep it separate from the first crop until validated.
📊 Phase 4: Characterization & Validation Logic
Q: How do I definitively prove the structure and purity?
A: You must validate the SNAr reaction success (displacement of chlorine) and the absence of solvents.
Validation Logic Tree:
Caption: Logic flow for NMR validation. Pyrazole protons typically appear as a doublet-of-doublets and a triplet around 6.5-8.5 ppm.
Key NMR Diagnostic Signals (Reference vs. Impurity):
-
Product: Look for the specific coupling pattern of the pyrazole ring (3 protons) and the pyridine ring (3 protons). The chemical shift of the proton adjacent to the nitro group will be significantly deshielded.
-
Impurity (Starting Material): 2-chloro-3-nitropyridine lacks the pyrazole signals.
-
Impurity (Solvent): Check for Ethanol triplets (δ 1.05) or Ethyl Acetate singlets (δ 2.0) to ensure drying is complete.
References
- World Intellectual Property Organization. (2011). Method for purifying pyrazoles (WO2011076194A1).
-
Pazdera, P. (2014). Purification of pyrazole compounds. ResearchGate. [Link]
-
National Institutes of Health (NIH). (2025).[2][3][4][5] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H). PMC. [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.[1] [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
troubleshooting low conversion in 3-nitro-2-(1H-pyrazol-1-yl)pyridine synthesis
Topic: Troubleshooting Low Conversion in
Diagnostic Workflow: Why is your reaction stalling?
Before altering chemical parameters, use this logic gate to diagnose the root cause of low conversion. This workflow isolates mechanical errors from thermodynamic barriers.
Caption: Diagnostic logic tree for isolating failure modes in Pyridine-Pyrazole
The Reactivity Profile: Mechanism & Causality
To fix the reaction, you must understand the competing forces at the molecular level. This is a Nucleophilic Aromatic Substitution (
The "Ortho-Nitro" Paradox
The 3-nitro group plays a dual role:
-
Electronic Activation (Good): It strongly withdraws electrons, lowering the LUMO energy at the C-2 position, making it susceptible to nucleophilic attack.
-
Steric Hindrance (Bad): The nitro group is bulky. It creates significant steric strain for the incoming pyrazole nucleophile, especially during the formation of the Meisenheimer complex.
Mechanism Visualization
The reaction proceeds through an addition-elimination pathway. The rate-determining step is often the initial attack (Step 1) or the breakdown of the intermediate if the leaving group is poor.
Caption:
Troubleshooting Guides (Q&A)
Scenario A: "I have 50% conversion after 24 hours, and it won't go further."
The Cause: Incomplete deprotonation or "Stalled Kinetics."
Pyrazole is a weak nucleophile (
The Fix:
-
Switch Base: Move to Cesium Carbonate (
) . The "Cesium Effect" improves solubility in organic solvents (DMF/MeCN) and provides a "naked" anion that is more reactive. -
Stronger Activation: If using Carbonates fails, switch to Sodium Hydride (NaH) .
-
Protocol: Pre-stir Pyrazole + NaH in THF/DMF for 15 mins before adding the pyridine. This ensures 100% formation of the nucleophile.
-
Scenario B: "I see a new spot, but it's very polar and not my product."
The Cause: Hydrolysis (The "Water Killer").
The 2-chloro-3-nitropyridine is highly activated. If your solvent (DMF/DMSO) is "wet" (contains water), hydroxide ions (
The Fix:
-
Solvent Quality: Use Anhydrous DMF/DMSO (packed under
). -
Drying Agents: Add 4Å Molecular Sieves to the reaction vessel if using carbonate bases.
-
Leaving Group: Switch from Chloro- to Fluoro- (2-fluoro-3-nitropyridine).
-
Why? Fluorine is electronegative, stabilizing the Meisenheimer intermediate more effectively, accelerating the
reaction rate significantly ( ), allowing the pyrazole to outcompete water [1].
-
Scenario C: "The reaction is messy with many spots."
The Cause: Thermal Decomposition or Regio-scrambling. If you are heating above 120°C to force the reaction, the nitro group can facilitate oxidative degradation or polymerization.
The Fix:
-
Catalysis: Instead of brute-force heat, add a catalyst. While
is usually uncatalyzed, Copper(I) Iodide (5 mol%) with a ligand (like L-proline or DMEDA) can facilitate C-N coupling via an Ullmann-type mechanism if the classical is failing due to sterics [2].
Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize kinetic conversion.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Pyridine (1.0 eq) : Pyrazole (1.2 eq) | Slight excess of nucleophile drives kinetics. |
| Base | Cesium for solubility; NaH for irreversible deprotonation. | |
| Solvent | MeCN (Reflux) or DMF (80°C) | Polar aprotic solvents stabilize the anionic intermediate. |
| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular reaction over hydrolysis. |
| Atmosphere | Nitrogen/Argon | Essential to exclude moisture. |
Step-by-Step Procedure (High-Yield Method):
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Nucleophile Formation:
-
Option A (Carbonate): Add Pyrazole (1.2 eq),
(1.5 eq), and anhydrous MeCN. Stir for 10 min. -
Option B (Hydride): Suspend NaH (1.2 eq, 60% in oil) in dry DMF. Add Pyrazole dropwise at 0°C. Stir 15 min until evolution of
ceases.
-
-
Addition: Add 2-chloro-3-nitropyridine (1.0 eq) in one portion.
-
Reaction: Heat to 80°C (DMF) or Reflux (MeCN). Monitor by TLC/LCMS every 2 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with Water (critical to remove DMF).
-
Wash 1x with Brine. Dry over
.
-
-
Purification: Recrystallization from Ethanol is often sufficient; otherwise, Flash Chromatography (Hex/EtOAc).
References
-
Effect of Leaving Group in
:- Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
- Context: Establishes the reactivity order for activated arom
-
Link:
-
Copper-Catalyzed Coupling (Ullmann-Type)
- Source: Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper.
- Context: If standard fails due to the ortho-nitro steric bulk, copper catalysis is the validated alternative p
-
Link:
-
Synthesis of Pyrazolyl-Pyridines (Specific Scaffold)
- Source:Bioorganic & Medicinal Chemistry Letters (Example: P2X3 antagonists often utilize this core).
- Context: Validates the use of NaH/DMF or /DMSO for this specific transform
-
Link:
Sources
managing regioselectivity in the synthesis of substituted pyridyl-pyrazoles
Welcome to the Technical Support Center for managing regioselectivity in the synthesis of substituted pyridyl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyridyl-pyrazoles are privileged scaffolds in drug discovery, and controlling their isomeric purity is paramount for achieving desired pharmacological outcomes.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in regiocontrol.
Fundamentals of Regioselectivity in Pyridyl-Pyrazole Synthesis
The most prevalent method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (in this case, a pyridyl-hydrazine) with a 1,3-dicarbonyl compound.[1][2][3] When an unsymmetrical 1,3-dicarbonyl is used, the reaction can yield two possible regioisomers. The crux of the challenge lies in directing the reaction to favor one isomer over the other.
The outcome of this reaction is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl carbons, thereby directing the reaction to the less hindered site.[4]
-
Reaction Conditions (pH, Solvent, Temperature): These parameters can profoundly influence the reaction pathway. The pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[4] The solvent choice can stabilize certain transition states over others, dramatically shifting the isomeric ratio.[4]
The general mechanism involves an initial attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. The regiochemical outcome is determined by which carbonyl is attacked first and which nitrogen atom initiates the attack.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems with regioselectivity.
Question 1: My reaction yields a mixture of regioisomers with low selectivity (e.g., 1:1 to 3:1). How can I improve the formation of the desired isomer?
This is a frequent challenge when the electronic and steric differences between the two carbonyl groups are minimal.[4]
Answer:
A systematic optimization of reaction conditions is the most effective approach.
-
Solvent Screening: This is often the most impactful variable. Standard solvents like ethanol can lead to poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to dramatically increase regioselectivity, often favoring one isomer by over 95:5. These solvents are non-nucleophilic and are poor hydrogen bond acceptors, which can alter the reaction mechanism to favor a specific pathway. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to significantly improve regioselectivity compared to protic solvents.[3][5]
-
pH Modification:
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) can protonate a carbonyl group, activating it for attack.[1][6] This often directs the reaction towards the carbonyl that is more sterically accessible or electronically favorable after protonation.
-
Basic Conditions: In some cases, basic conditions can favor the attack of the more nucleophilic nitrogen atom of the hydrazine, leading to a different isomeric outcome.[4]
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, for some reactions, microwave-assisted synthesis at higher temperatures can improve yields and, in certain cases, selectivity by overcoming activation barriers more efficiently.
| Condition | Rationale | Expected Outcome |
| Solvent | Fluorinated alcohols (TFE, HFIP) can stabilize specific transition states. | Can dramatically increase the ratio of one regioisomer, often to >95:5. |
| pH | Acid catalysis activates one carbonyl, while base affects hydrazine nucleophilicity.[4] | Can shift the isomeric ratio. The direction depends on the specific substrates. |
| Temperature | Lower temperatures favor the kinetically controlled product. | May improve selectivity if the activation energies for the two pathways are different. |
Question 2: I am exclusively forming the undesired regioisomer. How can I reverse the selectivity?
This indicates that the inherent properties of your substrates strongly favor one reaction pathway under standard conditions.
Answer:
Reversing inherent selectivity often requires a more significant change in synthetic strategy rather than simple condition optimization.
-
Utilize a Dicarbonyl Surrogate: This is a highly effective strategy. Instead of a 1,3-diketone, consider using a substrate where the two electrophilic centers have vastly different reactivity.
-
β-Enaminones or β-ketothioamides: These compounds have one carbonyl "masked" as a less reactive enamine or thioamide. The reaction is forced to proceed through initial attack at the more electrophilic ketone, thus providing excellent regiocontrol.[4]
-
α,β-Unsaturated Carbonyls (Chalcones): Reaction with hydrazines proceeds via a Michael addition followed by cyclization, offering a different and often highly regioselective pathway to pyrazoles.[2]
-
-
Catalyst-Controlled Synthesis: While less common for the standard Knorr reaction, certain metal catalysts can direct regioselectivity in alternative pyrazole syntheses. For instance, iron-catalyzed routes from diarylhydrazones and vicinal diols have shown high regioselectivity.[7] Silver and copper catalysts have also been employed in cycloaddition reactions to yield specific pyrazole isomers.[2][7][8]
Question 3: The regioselectivity of my reaction is inconsistent between batches. What are the likely causes?
Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
Answer:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl and pyridyl-hydrazine is consistent. Impurities can act as catalysts or inhibitors, affecting the reaction pathway.[9]
-
Water Content: Trace amounts of water can influence the reaction pH and solvation, leading to variability. Ensure you are using anhydrous solvents, especially if the reaction is sensitive.
-
Atmosphere: For reactions sensitive to oxidation, ensure an inert atmosphere (e.g., Nitrogen or Argon) is maintained consistently across all runs.
-
Precise Temperature and Time Control: Ensure that the reaction temperature is monitored accurately and that the reaction is quenched at the same time point (as determined by TLC or LCMS monitoring) for each batch.[9]
Frequently Asked Questions (FAQs)
FAQ 1: Which analytical techniques are best for distinguishing and quantifying pyridyl-pyrazole regioisomers?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool.
-
1D NMR (¹H and ¹³C): The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two regioisomers. These differences, while sometimes subtle, are usually sufficient for identification.[10]
-
2D NMR (NOESY and HMBC): These techniques provide unambiguous structural confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations. A correlation between a proton on the N-pyridyl ring and a proton on a substituent at the C5 position of the pyrazole ring will confirm that specific isomer.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for connecting the N-pyridyl group to either the C3 or C5 position of the pyrazole ring, definitively establishing the regiochemistry.[11][13]
-
-
LC-MS: While not definitive for structure elucidation on its own, Liquid Chromatography-Mass Spectrometry is excellent for quantifying the ratio of isomers in a mixture, provided the two isomers can be separated chromatographically.
FAQ 2: How does the substituent on the pyridyl-hydrazine affect regioselectivity?
Answer: The electronic nature and position of substituents on the pyridine ring can influence the nucleophilicity of the two hydrazine nitrogen atoms.
-
Nα vs. Nβ Nucleophilicity: The Nβ atom (the one attached to the pyridine ring) is generally less nucleophilic due to the electron-withdrawing nature of the pyridine ring. The terminal Nα atom is typically the more nucleophilic and is more likely to initiate the attack on the dicarbonyl.
-
Electronic Effects: An electron-donating group on the pyridine ring can slightly increase the nucleophilicity of Nβ, while a strong electron-withdrawing group will decrease it further. However, in most cases, the initial attack still occurs via the terminal Nα. The primary control factor remains the electrophilicity of the carbonyl carbons.
FAQ 3: Are there any "one-pot" methods that offer high regioselectivity?
Answer: Yes, several one-pot procedures have been developed that provide excellent regiocontrol.
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to build the final product. For example, reactions involving N,N-dimethyl enaminones, sulfonyl hydrazines, and an iodine catalyst can produce highly substituted pyrazoles with excellent regioselectivity.[2]
-
Tandem Reactions: Some methods generate the 1,3-dicarbonyl compound in situ followed by condensation with hydrazine. This can sometimes offer better control than using a pre-formed, isolated diketone.[2][14] For instance, a one-pot synthesis from ketones and acid chlorides to form the diketone, followed by immediate addition of hydrazine, can be highly efficient.[7]
Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that have demonstrated a significant improvement in regioselectivity by using HFIP as the solvent.
-
Objective: To synthesize a 3-aryl-5-(pyridyl)-pyrazole derivative with high regioselectivity.
-
Materials:
-
1-(Aryl)-3-(pyridyl)-1,3-propanedione (1.0 mmol, 1.0 equiv)
-
Hydrazine monohydrate (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution, ~3.3 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-(Aryl)-3-(pyridyl)-1,3-propanedione in HFIP.
-
Stir the solution at room temperature (20-25 °C) to ensure complete dissolution.
-
To the stirring solution, add the hydrazine monohydrate dropwise over 1 minute.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is often complete within 1-3 hours.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure regioisomer.
-
Confirm the structure and isomeric purity using NMR spectroscopy (¹H, ¹³C, NOESY/HMBC).
-
References
-
Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])
-
Various methods for the synthesis of pyrazole. - ResearchGate. (URL: [Link])
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: [Link])
-
Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. (URL: [Link])
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (URL: [Link])
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (URL: [Link])
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (URL: [Link])
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (URL: [Link])
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability of 3-nitro-2-(1H-pyrazol-1-yl)pyridine under acidic or basic conditions
This guide serves as a technical resource for researchers working with 3-nitro-2-(1H-pyrazol-1-yl)pyridine .[1] It addresses stability profiles, degradation mechanisms, and handling protocols under varying pH conditions.
-Active N-Heterobiaryl SystemsExecutive Stability Summary
The stability of This compound is dictated by the electronic interplay between the electron-withdrawing nitro group and the pyrazole leaving group.[1]
| Condition | Stability Rating | Primary Risk | Mechanism |
| Acidic (pH < 4) | High | Salt Formation | Protonation of Pyrazole-N2 (Reversible) |
| Neutral (pH 6-8) | High | None | Inert |
| Mild Basic (Carbonates) | Moderate | Low | Stable at RT; Risk at High Temp |
| Strong Basic ( | Critical | Degradation | Nucleophilic Aromatic Substitution ( |
Acidic Conditions: Stability & Troubleshooting
Status: The scaffold is highly robust in acidic media.
Mechanism of Action
In acidic environments (e.g., HCl, TFA, acetic acid), the molecule undergoes protonation rather than degradation. The 3-nitro group strongly deactivates the pyridine ring, preventing acid-catalyzed hydrolysis of the C-N bond.
-
Primary Protonation Site: The N2 nitrogen of the pyrazole ring (the distal nitrogen).
-
Secondary Protonation Site: The pyridine nitrogen (less basic due to the ortho-nitro effect).[1]
Common User Scenarios & FAQs
Q: Can I use concentrated HCl or
-
Note: The product will be the amine salt. Ensure thorough neutralization during workup to recover the free base.
Q: My compound precipitated when I added acid. Did it degrade? A: Likely not. You have formed the hydrochloride (or corresponding acid) salt.[1]
-
Verification: Neutralize a small aliquot with saturated
. If the solid redissolves or extracts into organic solvent (DCM/EtOAc) with the original LC-MS mass, it was just the salt.
Q: Is the compound stable in Trifluoroacetic Acid (TFA) for deprotection steps? A: Yes. It is compatible with standard Boc-deprotection conditions (TFA/DCM).[1]
Basic Conditions: Critical Stability Warnings
Status: The scaffold is labile (unstable) in the presence of strong nucleophilic bases.
The Degradation Mechanism:
Displacement
The 3-nitro group activates the 2-position of the pyridine ring, making it highly electrophilic. While pyrazole is a nitrogen nucleophile, it can also act as a leaving group.
-
Reagent Danger: Hydroxide (
), Methoxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ), and other strong nucleophiles. -
Reaction: The nucleophile attacks the C2 position of the pyridine, displacing the pyrazole ring.
-
Product: 3-nitro-2-hydroxypyridine (or its pyridone tautomer) + free Pyrazole.[1]
Visualizing the Degradation Pathway
Caption: The
Troubleshooting & FAQs
Q: I need to hydrolyze an ester elsewhere on the molecule. Can I use NaOH? A: Proceed with extreme caution.
-
Risk:[1][2][3] Aqueous NaOH (especially >1M or with heat) will likely displace the pyrazole.
-
Solution: Use LiOH in THF/Water at 0°C .[1] Lithium is a milder counterion, and low temperature slows the
side reaction. Monitor strictly by TLC/LC-MS. If degradation is observed, switch to enzymatic hydrolysis or mild acid hydrolysis if possible.
Q: Can I use Potassium Carbonate (
Q: I see a new peak in LC-MS with M-67 mass loss. What is it? A: This is the diagnostic signature of pyrazole loss.
-
Parent Mass: M
-
Degradant Mass: [M - 67 (Pyrazole) + 17 (OH)] = M - 50 .[1]
-
Diagnosis: You have hydrolyzed the C-N bond.
Analytical Monitoring Protocol
To validate stability during your specific experimental conditions, run this standard QC check.
Method: Reverse-Phase HPLC/LC-MS
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier stabilizes the basic nitrogens).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine/Nitro absorbance) and 220 nm.[1]
Data Interpretation Table
| Retention Time (Approx) | Species | Mass (ESI+) | Notes |
|---|---|---|---|
| Early Eluting | Free Pyrazole | 69 m/z | Degradation Byproduct |
| Mid Eluting | 3-nitro-2-hydroxypyridine | 141 m/z | Hydrolysis Product (Major Degradant) |
| Late Eluting | Target Compound | M+H | Intact Scaffold |[1]
References
-
Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. (Explains the activation of pyridine rings by ortho-nitro groups).
-
Synthesis of 3-Nitro-1H-pyrazole. ChemicalBook. (Provides context on the stability and synthesis of nitropyrazoles).
-
Directed Nucleophilic Aromatic Substitution.Royal Society of Chemistry. (Discusses
reactivity in pyridine systems). -
PubChem Compound Summary: 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine. National Center for Biotechnology Information.[1] (Structural data and physical properties).
Sources
Technical Support Center: Preventing Decomposition of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Welcome to the technical support center for 3-nitro-2-(1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable yet sensitive building block. Here, we synthesize our in-house expertise with established chemical principles to provide you with actionable troubleshooting advice and preventative strategies.
Section 1: Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during reactions with this compound.
Q1: My reaction mixture is turning dark brown or black, and my yield is very low. What is happening?
A: Dark coloration is a common indicator of decomposition. This is often caused by high reaction temperatures, the presence of strong nucleophiles, or incompatible bases. The this compound molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) and can degrade under harsh conditions, leading to polymerization or the formation of multiple colored byproducts.
Q2: My LCMS/TLC analysis shows a significant peak corresponding to the mass of 2-hydroxy-3-nitropyridine. What is the source of this impurity?
A: The presence of 2-hydroxy-3-nitropyridine is a tell-tale sign of either direct nucleophilic attack by hydroxide ions or hydrolysis of the C-N bond linking the pyridine and pyrazole rings. This can happen if your reaction conditions are not strictly anhydrous, if you are using an aqueous base (like NaOH or K2CO3 in water), or during an aqueous workup under non-neutral pH.
Q3: I'm attempting a reaction that requires elevated temperatures (e.g., >100 °C), but I'm seeing significant starting material decomposition. Is this compound thermally stable?
A: Like many nitroaromatic compounds, this compound has limited thermal stability. High temperatures can initiate decomposition, which may involve the nitro group and can be autocatalytic.[1] It is advisable to keep reaction temperatures as low as possible to preserve the integrity of the molecule.
Q4: Can I use strong, nucleophilic bases like sodium methoxide or sodium hydroxide in my reaction?
A: It is strongly discouraged. Nucleophilic bases will readily attack the electron-deficient pyridine ring at the C2 position, leading to the displacement of the pyrazol-1-yl group and formation of byproducts like 2-methoxy-3-nitropyridine or 2-hydroxy-3-nitropyridine. Opt for non-nucleophilic bases whenever possible.
Section 2: Troubleshooting Guide: A Deeper Dive into Decomposition Pathways
Understanding the underlying mechanisms of decomposition is critical for designing robust reaction protocols. The primary vulnerabilities of this compound are its susceptibility to nucleophilic attack and its limited thermal stability.
Issue 1: Decomposition via Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient by nature, and this effect is greatly amplified by the powerful electron-withdrawing nitro group at the C3 position.[2] This electronic arrangement makes the C2 position, bearing the pyrazol-1-yl group, highly electrophilic and susceptible to attack by nucleophiles.[3][4]
-
Symptoms:
-
Formation of 2-alkoxy-3-nitropyridine (if using alcohol as a solvent or alkoxide bases).
-
Formation of 2-amino-3-nitropyridine derivatives (if using amine nucleophiles).
-
Formation of 2-hydroxy-3-nitropyridine from hydroxide ions.
-
-
Root Causes & Mechanistic Explanation:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Stabilization: The negative charge of this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[3]
-
Elimination: In a subsequent, faster step, the pyrazolide anion is eliminated as a leaving group, restoring the aromaticity of the pyridine ring and forming the substituted product.
-
-
Solutions & Preventative Measures:
-
Solvent Choice: Use aprotic, non-nucleophilic solvents such as DMF, DMSO, THF, or Dioxane. Avoid protic solvents like methanol or ethanol, especially at elevated temperatures, as they can act as nucleophiles.
-
Base Selection: Employ non-nucleophilic bases to prevent competitive side reactions.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of unwanted side reactions. Monitor reactions closely by TLC or LCMS to avoid prolonged heating.
-
Issue 2: Thermal Instability
Nitroaromatic compounds are known to be energetic materials that can decompose exothermically at elevated temperatures.[1][5] The primary decomposition pathways often involve the C-NO₂ bond.[6][7]
-
Symptoms:
-
Rapid darkening or charring of the reaction mixture.
-
Gas evolution.
-
A complex mixture of unidentifiable products.
-
In extreme cases, a runaway reaction.
-
-
Root Causes & Mechanistic Explanation:
-
At high temperatures (~1000 K in gas phase studies), the initial decomposition step for many nitroaromatics is the homolytic cleavage of the C-NO₂ bond.[6][7]
-
Other complex intramolecular rearrangements can also occur, leading to a cascade of decomposition reactions.[8] The presence of contaminants can lower the decomposition temperature.[1]
-
-
Solutions & Preventative Measures:
-
Temperature Limit: As a general guideline, aim to keep reaction temperatures below 80-100 °C. If higher temperatures are required, consider alternative strategies.
-
Reaction Time: Minimize reaction time at elevated temperatures. Use in-process controls (TLC, LCMS) to determine the point of completion and avoid unnecessary heating.
-
Alternative Activation: Consider microwave-assisted synthesis for rapid heating to the target temperature, which can sometimes minimize the formation of thermal degradation byproducts by shortening overall reaction times.
-
Section 3: Best Practices and Recommended Protocols
Adhering to the following best practices will significantly improve your success rate when working with this compound.
General Handling and Storage
-
Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
-
Handling: Handle the compound quickly, minimizing its exposure to atmospheric moisture and light.
Recommended Reaction Setup
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen and moisture.
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Controlled Reagent Addition: Add reagents, especially strong bases or nucleophiles, slowly and at a controlled temperature (e.g., at 0 °C) to manage any potential exotherms.[2]
Data Summary: Selecting the Right Base
| Base Type | Examples | Suitability with this compound | Rationale |
| Strong Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Avoid | Directly attacks the pyridine ring, causing displacement of the pyrazole group. |
| Strong Non-Nucleophilic | KHMDS, NaH, LDA | Use with Caution | Effective for deprotonation, but their high reactivity requires low temperatures and strict control.[9] |
| Weak, Non-Nucleophilic | K₂CO₃, Cs₂CO₃, DIPEA | Often Recommended | Generally compatible and less likely to cause decomposition. Ensure they are anhydrous. |
Section 4: Visual Diagrams and Workflows
Decomposition Pathways
The following diagram illustrates the two primary mechanisms of decomposition discussed.
Caption: Figure 1: Key Decomposition Pathways
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your reactions.
Caption: Figure 2: Troubleshooting Workflow
References
-
DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.[Link]
-
DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.[Link]
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.[Link]
-
DTIC. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.[Link]
-
PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.[Link]
-
SpringerLink. (2016). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase.[Link]
-
ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.[Link]
-
ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[Link]
-
Wikipedia. Nucleophilic aromatic substitution.[Link]
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.[Link]
-
DiVA. Synthesis and Functionalization of 3-Nitropyridines.[Link]
-
ResearchGate. (2002). Nitropyridines, Their Synthesis and Reactions.[Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.[Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for the Synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and troubleshooting solvents for the nucleophilic aromatic substitution (SNAr) synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine. It addresses common experimental issues through a troubleshooting Q&A format, offers in-depth FAQs on alternative and green solvents, and provides detailed experimental protocols for solvent screening. The guide emphasizes mechanistic reasoning, safety, and sustainability in solvent selection, moving beyond traditional dipolar aprotic solvents like DMF and DMSO.
Introduction
The synthesis of this compound is a key reaction, often employing a nucleophilic aromatic substitution (SNAr) pathway. The choice of solvent is critical, as it profoundly influences reaction rate, yield, and side-product formation by stabilizing the charged intermediate (Meisenheimer complex) that is central to the SNAr mechanism.[1] Traditionally, high-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been the standard choices. However, growing concerns over their toxicity and environmental impact have necessitated the exploration of safer, more sustainable alternatives.[2] This guide is designed to help you navigate the complexities of solvent selection, troubleshoot common problems, and implement greener alternatives in your laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions focused on solvent optimization.
Q1: My reaction yield is low and the reaction is sluggish. How can I improve the rate and conversion?
A1: Low yield and slow reaction rates in SNAr reactions are often directly linked to inadequate stabilization of the Meisenheimer complex.
-
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, the formation of the anionic Meisenheimer complex, is typically rate-determining.[1] Dipolar aprotic solvents are effective because their strong dipoles solvate the charged intermediate, lowering the activation energy barrier. Rates of SNAr reactions with anionic nucleophiles are known to be significantly faster in dipolar aprotic solvents compared to protic ones.[1]
-
Troubleshooting Steps:
-
Confirm Anhydrous Conditions: Ensure your solvent and reagents are dry. Trace amounts of water can protonate the pyrazole anion, reducing the concentration of the active nucleophile.
-
Solvent Polarity: If you are using a less polar solvent (e.g., THF, Acetonitrile), switching to a more polar aprotic solvent is the most effective solution. Solvents like DMSO, NMP, or DMF are standard choices for their ability to accelerate these reactions.[2]
-
Consider Greener, High-Polarity Alternatives: For a more sustainable process, consider bio-derived solvents like Cyrene™ (dihydrolevoglucosenone). Cyrene has polarity parameters comparable to NMP and DMF and can be a highly effective substitute.[3] In some SNAr reactions, Cyrene has been shown to outperform traditional solvents.[4] Another option is N-butylpyrrolidinone (NBP), which has a better safety profile than NMP or DMF.[2]
-
Q2: I'm observing significant side product formation. Can solvent choice help improve selectivity?
A2: Yes, solvent selection can play a crucial role in minimizing side reactions.
-
Common Side Reactions:
-
Reaction with Solvent: Amide-based solvents like DMF and DMAc can degrade at elevated temperatures or in the presence of strong bases, forming amine byproducts that can act as competing nucleophiles.
-
Polysubstitution: If other positions on the pyridine ring are susceptible to substitution, a less-activating solvent might temper reactivity and improve selectivity.
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote solvent degradation and other side reactions. A more polar solvent may allow you to achieve a sufficient reaction rate at a lower temperature.
-
Switch to a More Stable Solvent: If you suspect solvent degradation, switch to a more thermally and chemically robust solvent. Sulfolane is an excellent high-boiling polar aprotic solvent with high stability. Cyrene is also a stable alternative.[3]
-
Avoid Protic Solvents (Generally): Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent shell that dampens its reactivity and can lead to undesired solvolysis products.[1][5][6] While sometimes used, they generally slow SNAr reactions with anionic nucleophiles significantly.[1]
-
Q3: My product is difficult to isolate from the high-boiling point solvent. What are my options?
A3: This is a very common challenge with solvents like DMSO, DMF, or NMP.
-
The Problem: Their high boiling points make them difficult to remove under vacuum, and their high polarity can lead to emulsions or poor phase separation during aqueous workups.
-
Troubleshooting Steps:
-
Aqueous Workup with Greener Solvents: A key advantage of Cyrene is its high miscibility with water, which allows for its removal via an aqueous workup.[3][4] This often enables product isolation by simple precipitation upon adding water to the reaction mixture, followed by filtration.[4]
-
Alternative Extraction Solvents: Instead of the standard ethyl acetate or DCM, try extractions with a less polar solvent like MTBE or cyclopentyl methyl ether (CPME), which may provide better phase separation.
-
Consider Lower-Boiling Alternatives: While less polar, acetonitrile (MeCN) can sometimes be a viable SNAr solvent.[2] Its low boiling point makes it very easy to remove post-reaction. Its performance may require higher temperatures or longer reaction times.
-
Precipitation/Crystallization: Before committing to a full workup, try adding an anti-solvent (e.g., water, heptane) directly to a small aliquot of the cooled reaction mixture to see if the product will precipitate in a pure form.
-
Frequently Asked Questions (FAQs)
Q4: What are the most important solvent properties to consider for this SNAr reaction?
A4: The key properties are polarity, aprotic nature, boiling point, and safety/sustainability profile.
-
Polarity (Dipole Moment & Dielectric Constant): High polarity is needed to dissolve the reagents and, most importantly, stabilize the charged Meisenheimer intermediate.
-
Aprotic Nature: The solvent must be aprotic. Protic solvents have acidic protons (e.g., O-H, N-H) that can solvate and deactivate the anionic nucleophile through hydrogen bonding.[1]
-
Boiling Point: A sufficiently high boiling point is needed to enable the reaction at an appropriate temperature (often 80-150 °C). However, a very high boiling point complicates product isolation.
-
Safety & Sustainability: Modern chemical synthesis prioritizes the use of solvents that are non-toxic, biodegradable, and derived from renewable feedstocks.[7]
Q5: What is Cyrene™, and why is it considered a good green alternative?
A5: Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent derived in two steps from cellulose.[8] It is gaining significant attention as a sustainable replacement for NMP, DMF, DMAc, and DMSO.[8]
-
Key Advantages:
-
Green Profile: It is biodegradable, non-toxic, and non-mutagenic.[8]
-
Performance: It is a dipolar aprotic solvent with physical properties and polarity similar to NMP and DMF, making it an effective medium for SNAr reactions.[3][9]
-
Simplified Workup: It is highly miscible with water, which can simplify product isolation.[3][10] Often, the product can be precipitated by adding water to the reaction mixture.[4]
-
-
Considerations:
Q6: Can I use Deep Eutectic Solvents (DESs) or Ionic Liquids (ILs) for this synthesis?
A6: Yes, both DESs and ILs are promising alternative media for pyrazole synthesis and SNAr reactions.
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride). They are generally biodegradable, non-toxic, and inexpensive. Their high polarity and ability to form hydrogen bonds can effectively stabilize intermediates, making them excellent media for heterocycle synthesis.[11]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C. They are non-volatile and can be tuned for specific polarities. Imidazolium-based ILs like [bmim]BF4 have been successfully used as recyclable solvents for the synthesis of pyrazolo-pyridine derivatives.[12]
Q7: How should I structure a solvent screening experiment?
A7: A parallel screening approach is most efficient.
-
Setup: Use small-scale reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Stoichiometry: Keep the stoichiometry of reactants (3-nitro-2-chloropyridine, pyrazole) and base (e.g., K₂CO₃) constant across all vials.
-
Solvent Candidates: In each vial, use a different solvent. Include a control (e.g., DMF) and your chosen alternatives (e.g., Cyrene, NBP, Sulfolane, a DES).
-
Reaction Conditions: Run all reactions at the same temperature (e.g., 100 °C) and for the same duration (e.g., 4 hours).
-
Analysis: After cooling, take a small, precise aliquot from each reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or HPLC to determine the percent conversion and identify any major side products. This provides a direct, quantitative comparison of solvent performance.
Data & Diagrams
Table 1: Comparison of Conventional and Alternative Solvents
| Solvent | Structure | Boiling Point (°C) | Dipole Moment (D) | Key Features & Considerations |
| DMF | (CH₃)₂NCHO | 153 | 3.82 | Conventional. Effective but reprotoxic (H360).[2] Difficult to remove. |
| DMSO | (CH₃)₂SO | 189 | 3.96 | Conventional. Highly polar and effective. Difficult to remove; can cause issues in workup. |
| NMP | C₅H₉NO | 202 | 4.09 | Conventional. Effective but reprotoxic (H360).[2][9] |
| Cyrene™ | C₆H₈O₃ | 227 | ~3.7-4.0 | Green Alternative. Bio-derived, biodegradable, non-toxic.[3][8] High viscosity. Water miscibility simplifies workup.[3][4] |
| Sulfolane | C₄H₈O₂S | 285 | 4.81 | Alternative. Very high polarity and thermal stability. High boiling point makes removal difficult. |
| NBP | C₈H₁₅NO | 243 | ~4.1 | Alternative. Good safety profile, not reprotoxic.[2] Effective replacement for NMP. |
Diagrams
The following diagrams illustrate the core chemical principles and experimental logic discussed in this guide.
Caption: Figure 1: The SNAr mechanism for the synthesis, highlighting the rate-determining formation of the Meisenheimer complex and the crucial stabilizing role of the polar aprotic solvent.
Caption: Figure 2: A systematic workflow for selecting, testing, and optimizing alternative solvents for the target synthesis.
Protocol: Small-Scale Parallel Solvent Screening
This protocol provides a validated method for comparing the efficacy of different solvents for the synthesis of this compound.
Materials:
-
3-nitro-2-chloropyridine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Candidate Solvents (e.g., DMF, Cyrene, NBP, Sulfolane)
-
Array of 2 mL reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Analytical tools (HPLC or LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution or weigh out precise amounts of 3-nitro-2-chloropyridine (1.0 eq), pyrazole (1.1 eq), and K₂CO₃ (2.0 eq). Note: Using a slight excess of the pyrazole and a solid base is a common starting point.
-
-
Reaction Setup:
-
To each of the N reaction vials, add the pre-weighed solid reagents.
-
Add a magnetic stir bar to each vial.
-
To each vial, add 1.0 mL of its designated solvent. Ensure one vial is your control solvent (e.g., DMF).
-
Seal the vials securely.
-
-
Reaction Execution:
-
Place all vials in the heating block, ensuring uniform heat distribution.
-
Set the temperature to 100 °C and begin stirring.
-
Allow the reactions to proceed for a set time (e.g., 4 hours).
-
-
Sample Preparation for Analysis:
-
After the reaction time, remove the vials and allow them to cool to room temperature.
-
Carefully unseal each vial.
-
Using a calibrated micropipette, withdraw a 50 µL aliquot of the reaction mixture from each vial. Ensure the sample is homogeneous; if solids are present, agitate well before sampling.
-
Dilute each 50 µL aliquot into 950 µL of acetonitrile in a labeled HPLC vial (a 1:20 dilution).
-
-
Analysis:
-
Analyze each diluted sample by LC-MS or HPLC.
-
Determine the relative peak areas of the starting material (3-nitro-2-chloropyridine) and the desired product (this compound).
-
Calculate the percent conversion for each reaction to compare solvent performance directly. Note any significant impurity peaks.
-
-
-
Based on the conversion rates and impurity profiles, rank the performance of the solvents. The best-performing green solvent can then be selected for further optimization and scale-up.
-
References
-
Title: Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials Source: MDPI URL: [Link]
-
Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations Source: ACS Publications URL: [Link]
-
Title: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition Source: PMC URL: [Link]
-
Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions Source: ACS Publications URL: [Link]
-
Title: Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography Source: PMC URL: [Link]
-
Title: Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions Source: ResearchGate URL: [Link]
-
Title: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene Source: Wiley Online Library URL: [Link]
-
Title: Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran Source: ACS Publications URL: [Link]
-
Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC URL: [Link]
-
Title: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: I-SAN Org Chem URL: [Link]
-
Title: Investigation of the spectroscopic, chemical and physical properties of Cyrene and its hydrate Source: White Rose eTheses Online URL: [Link]
-
Title: Comparison between Cyrene and NMP as Solvents for CO2 Removal Source: Chemical Engineering Transactions URL: [Link]
-
Title: A Green Nucleophilic Aromatic Substitution Reaction Source: ACS GCI URL: [Link]
-
Title: Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry Source: ACS GCI URL: [Link]
-
Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][5]triazin-7(6H) Source: PMC URL: [Link]
-
Title: Synthesis and Functionalization of 3-Nitropyridines Source: DUO Research Archive, University of Oslo URL: [Link]
-
Title: Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes Source: Arabian Journal of Chemistry URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
-
Title: Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using NMPyTs. Source: JETIR URL: [Link]
-
Title: Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators Source: PMC URL: [Link]
-
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: ACS Publications URL: [Link]
-
Title: AN ALTERNATIVE PREPARATION OF PYRAZOLO-PYRIDINE DERIVATIVES IN IONIC LIQUID AND COMPARISON STUDY ON THE REACTIVITY OF THIOAMIDE Source: Semantic Scholar URL: [Link]
-
Title: Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 3. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support: Optimizing Reaction Temperature for 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Synthesis
Executive Summary: The Thermal Sweet Spot
You are performing a Nucleophilic Aromatic Substitution (
The Critical Insight: Temperature control in this synthesis is a balance between kinetic activation and impurity suppression . The 3-nitro group at the ortho position makes the C2 center highly electrophilic. Consequently, this reaction often proceeds at lower temperatures than standard pyridine substitutions.
-
Optimal Range:
to . -
Danger Zone:
(Risk of degradation and tar formation). -
Key Driver: The reaction is exothermic; initial cooling may be required on scale-up.
Standard Operating Procedure (SOP)
This protocol is designed to be self-validating. If the color change or TLC progression does not match the description, stop and consult the Troubleshooting section.
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 eq)
-
Nucleophile: 1H-Pyrazole (1.1 eq)
-
Base: Cesium Carbonate (
) (1.5 eq) or Potassium Carbonate ( ) (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Step-by-Step Protocol:
-
Preparation (
): Charge the reaction vessel with 2-Chloro-3-nitropyridine and solvent (0.5 M concentration). Stir until fully dissolved. -
Base Addition (
): Cool the mixture to using an ice bath. Add the base slowly to prevent a sharp exotherm. -
Nucleophile Addition (
): Add 1H-Pyrazole. Remove the ice bath and allow the reaction to warm to Room Temperature (RT). -
Monitoring (
): Monitor by TLC or HPLC after 1 hour.-
Checkpoint: The spot for 2-Chloro-3-nitropyridine should diminish rapidly.
-
-
Thermal Boost (Optional,
): If conversion is after 4 hours, heat the mixture to . -
Quench: Pour the mixture into ice water. The product typically precipitates as a solid.
Data Analysis: Temperature vs. Yield & Purity
The following table summarizes the impact of reaction temperature on yield and impurity profiles, based on typical
| Temperature | Reaction Time | Typical Yield | Purity Profile | Primary Issues |
| 0°C | 12-24 Hours | 40-60% | High (>98%) | Incomplete conversion; extremely slow kinetics. |
| 25°C (RT) | 4-8 Hours | 85-92% | Excellent (>95%) | Optimal balance. Minimal side products. |
| 60°C | 1-2 Hours | 88-94% | Good (>90%) | Faster throughput; slight increase in hydrolysis impurities. |
| >100°C | <30 Mins | 60-75% | Poor (<80%) | Thermal degradation; formation of tars; potential displacement of nitro group (rare but possible). |
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion
Q: I have been running the reaction at RT for 24 hours, but 20% of the starting material (2-chloro-3-nitropyridine) remains. Should I add more pyrazole?
A: Before adding more reagent, check your Base and Solvent .
-
Diagnosis: The reaction generates HCl (scavenged by the base). If your base is too weak or the particle size is too large (low surface area), the reaction stalls.
-
Solution:
-
Do not add more pyrazole yet.
-
Increase the temperature to
. -
If using
, ensure it is finely ground. Switching to often boosts reactivity due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
-
Issue 2: Impurity Formation
Q: I see a new spot on TLC just below the product, and my yield is lower than expected. I ran the reaction at
A: You are likely observing Hydrolysis or Degradation .
-
Mechanism: At high temperatures, trace water in the solvent (especially DMF/DMSO) can act as a nucleophile, converting the C-Cl bond to C-OH (2-hydroxy-3-nitropyridine).
-
Solution:
-
Lower the temperature to
. -
Ensure solvents are anhydrous.
-
Verify the identity of the impurity by LC-MS (Look for M-Cl+OH mass shift).
-
Issue 3: Exotherm Control
Q: Upon adding the base, the temperature spiked rapidly. Is this dangerous?
A: Yes, this is a safety concern.
-
Cause: The deprotonation of pyrazole and the subsequent
are exothermic. The 3-nitro group makes the pyridine ring highly electron-deficient, accelerating the reaction. -
Protocol Adjustment: Always perform the addition step at
. On a larger scale (>10g), use a dropping funnel to add a solution of the pyrazole slowly to the cooled mixture.
Mechanistic & Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for temperature optimization.
Caption: Decision logic for temperature optimization during the
References
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles. (Demonstrates the high reactivity of 2-chloro-3-nitropyridines toward nucleophiles).
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-3-nitropyridine. (Safety data regarding toxicity and handling).
-
WuXi AppTec. (2022). SNAr Reaction of Polyhalogenated Heterocycles. (Mechanistic insight into regioselectivity and activation energies in pyridine systems).
-
PubChem. (2025).[1] 2-Chloro-3-nitropyridine Compound Summary. (Physical properties and reactivity profile).
Sources
catalyst poisoning in reactions involving 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Topic: Catalyst Poisoning & Optimization in Nitro Reductions Target Molecule: 3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1) Audience: Medicinal Chemists & Process Development Scientists[1]
Core Directive: The "Bidentate Trap"
Root Cause Analysis
The primary failure mode in reacting this compound—specifically during catalytic hydrogenation—is chelation-induced catalyst poisoning .
Unlike simple nitro-aromatics, this substrate contains a "bidentate trap." The pyridine nitrogen (
The Mechanism of Failure:
-
Competitive Adsorption: The substrate binds to the metal surface via the nitrogen lone pairs rather than the nitro group.
-
Electronic Deactivation: The electron-withdrawing nitro group makes the pyridine ring electron-deficient, but the pyrazole moiety remains electron-rich, maintaining strong affinity for electrophilic metals like Pd(II) or Pt(II).
-
Product Inhibition: The reduced product (3-amino derivative) is an even stronger ligand (tridentate potential) than the starting material, leading to "reaction stalling" at 50-60% conversion.
Mechanism Visualization
Caption: Figure 1. The "Bidentate Trap" mechanism where the substrate chelates the metal center (Red path), versus the acid-protection strategy (Green path) that enables hydrogenation.
Troubleshooting Guides
Issue A: Reaction Stalls at 50-60% Conversion
Symptom: H2 uptake stops. LCMS shows a mass corresponding to
| Variable | Recommendation | Rationale |
| Pressure | Increase to 5–10 bar (70–150 psi) | Higher |
| Temperature | Increase to 50–60°C | Overcomes the activation energy barrier for the final reduction step ( |
| Additive | Vanadium (V) oxide (1-2 mol%) | Vanadium acts as a co-catalyst specifically for reducing hydroxylamines to amines [1].[1] |
Issue B: No Reaction (0% Conversion)
Symptom: Catalyst is added, H2 pressure applied, but no uptake occurs.[1] Diagnosis: Immediate poisoning by the pyridine/pyrazole nitrogens (The Bidentate Trap).
Protocol: The "Acid Spike" Method Standard Protocol Modification for N-Heterocycles [2]
-
Solvent: Use Methanol or Ethanol.[2]
-
Additive: Add 1.1 to 2.0 equivalents of HCl (e.g., 1.25 M HCl in MeOH) or Acetic Acid (AcOH) .[1]
-
Why? Protonating the basic nitrogens (
) removes their lone pair availability. The protonated pyridinium/pyrazolium species cannot coordinate to the Pd surface, leaving the nitro group as the only binding site.
-
-
Catalyst: Switch to 5% Pd/C (Type: Degussa E101 or equivalent) .
-
Workup: After filtration, neutralize the filtrate with
to liberate the free amine.
Issue C: Dehalogenation (If Halogens are Present)
Symptom: If your specific derivative contains a Chlorine or Bromine atom, you observe
Alternative Catalyst System:
-
Platinum on Carbon (Pt/C) + Sulfide: Use sulfided Pt/C. The sulfur modifies the catalyst surface to inhibit the high-energy dehalogenation pathway while permitting nitro reduction.
-
Raney Nickel: Often selective for nitro reduction over dehalogenation, but requires careful handling (pyrophoric).[1]
Experimental Protocols
Protocol 1: Optimized Hydrogenation of this compound
Use this protocol for standard reduction to the amine.[1]
Reagents:
-
Substrate: 1.0 g (4.3 mmol)
-
Solvent: Methanol (20 mL)
-
Additive: HCl (4M in Dioxane, 2.2 mL, 2.0 eq) OR Methanesulfonic acid (2.0 eq).
-
Catalyst: 10% Pd/C (50% wet), 100 mg (10 wt%).[1]
Workflow:
-
Dissolution: Dissolve substrate in Methanol.
-
Acidification: Add the acid slowly. Stir for 10 mins to ensure protonation. Solution may change color.
-
Loading: Charge the hydrogenation vessel (Parr shaker or autoclave). Add catalyst carefully under Argon flow.
-
Reaction: Pressurize to 3 bar (45 psi)
. Heat to 40°C . Shake/Stir vigorously (>800 rpm) to overcome mass transfer limitations. -
Monitoring: Check LCMS at 2 hours. Look for the amine peak (
). -
Workup: Filter through Celite. Concentrate. Basify with sat.
to pH 8.[1] Extract with EtOAc.[4]
Protocol 2: Chemical Reduction (Metal-Free Alternative)
Use this if catalytic hydrogenation consistently fails or equipment is unavailable.[1]
Reagents:
Workflow:
-
Suspend substrate and
in EtOH/Water.[1] -
Heat to 70°C.
-
Add Iron powder portion-wise (exothermic!).
-
Reflux for 1-3 hours.
-
Hot filtration through Celite (remove Iron oxides).
Decision Logic & Workflow
Caption: Figure 2. Decision matrix for selecting catalyst and troubleshooting reaction stalls.
FAQs
Q: Why does my product turn dark purple/black upon exposure to air? A: Aminopyridines and aminopyrazoles are electron-rich and prone to oxidation. The dark color often indicates the formation of "pyridinium blacks" (oxidation oligomers) or trace metal leaching.
-
Fix: Store the amine under Argon/Nitrogen. If leaching is suspected (due to the chelating nature of the product), treat the organic layer with a metal scavenger (e.g., QuadraSil® MP) or wash with 10% aqueous cysteine before final evaporation.[1]
Q: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H2 gas?
A: Yes, but be cautious.[1] Ammonium formate decomposes to
-
Recommendation: Use Cyclohexene as the hydrogen donor if using Pd/C, as it generates benzene (non-coordinating) as the byproduct.
Q: Is the pyrazole ring stable under these conditions? A: Generally, yes. The pyrazole ring is aromatic and resistant to hydrogenation under standard conditions (Pd/C, <100 psi, <80°C).[1] However, if you use acidic conditions with PtO2 (Adams catalyst) at high pressure, you risk reducing the pyridine ring to a piperidine [3].[1]
References
-
Blaser, H. U. (2002).[1] "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today. (General reference on Vanadium additives for hydroxylamine reduction).[1]
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on acid additives for N-heterocycles).
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for selectivity between nitro reduction and ring saturation).
-
BenchChem Technical Support. (2025). "Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides." (General guidance on nitropyridine poisoning).[1]
-
Common Organic Chemistry. (2025). "Nitro Reduction - Common Conditions." (Overview of Pd/C vs Raney Ni compatibility).
Sources
Technical Support Center: Reduction of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Welcome to the Heterocyclic Chemistry Application Support Hub. Ticket ID: #NR-PYR-003 Subject: Troubleshooting reduction protocols for 3-nitro-2-(1H-pyrazol-1-yl)pyridine to 3-amino-2-(1H-pyrazol-1-yl)pyridine. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Executive Summary
The reduction of This compound presents a unique set of chemoselective challenges compared to standard nitrobenzene reductions. The substrate contains three distinct nitrogen species: the pyridine nitrogen, the pyrazole nitrogens, and the nitro group.
Primary Challenges:
-
Catalyst Poisoning: The chelating ability of the pyrazole-pyridine motif can deactivate heterogeneous catalysts (Pd/C, Pt/C).
-
Ring Saturation: Over-reduction of the electron-rich pyrazole ring or the pyridine ring during aggressive hydrogenation.
-
Intermediate Stalling: Accumulation of hydroxylamine (
) or condensation into azo-dimers due to steric hindrance at the ortho-position.
This guide provides two validated workflows: a Catalytic Hydrogenation route (high throughput, clean) and a Dissolving Metal route (robust, highly selective).
Part 1: Diagnostic & Decision Pathway
Before selecting a protocol, review the decision logic below to align with your specific constraints (scale, equipment, and purity requirements).
Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate functionality and lab resources.
Part 2: Method A - Catalytic Hydrogenation (Troubleshooting)
Context: While widely used, Pd/C hydrogenation often "stalls" at 50-60% conversion for this substrate. This is rarely due to hydrogen starvation but rather catalyst poisoning by the substrate's nitrogen lone pairs.
Common Issues & Solutions
| Symptom | Diagnosis | Technical Intervention |
| Reaction Stalls | N-Coordination: The pyridine/pyrazole nitrogens bind to Pd active sites, displacing | Protonation Strategy: Add 1.0–2.0 eq. of HCl or AcOH to the solvent. Protonating the ring nitrogens ( |
| Over-Reduction (M+4) | Ring Saturation: Pyrazole or pyridine ring is being hydrogenated. | Switch Catalyst: Switch from Pd/C to Pt/C (sulfided) or Vanadium-doped Pd . Alternatively, lower pressure to 1 atm (balloon) and reduce temp to 0°C. |
| Red/Orange Color | Azo Formation: Condensation of nitroso/hydroxylamine intermediates. | Concentration Control: Dilute reaction. Azo formation is second-order; dilution favors the first-order reduction pathway. |
Optimized Protocol: Acid-Modified Hydrogenation
Recommended for: Clean profiles, <50g scale, substrates without halogens.
-
Dissolution: Dissolve substrate (10 mmol) in MeOH (or EtOH) .
-
Critical Step: Add 1.1 equivalents of 1M HCl (in MeOH or dioxane). This blocks the pyridine nitrogen from poisoning the catalyst.
-
-
Catalyst Loading: Add 10 wt% Pd/C (5% loading, wet type) .
-
Note: Dry Pd/C is a fire hazard. Always use 50% water-wet paste.
-
-
Hydrogenation: Purge with
, then . Run at 30–50 psi (2–3 bar) at room temperature.-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Nitro peak and the Hydroxylamine intermediate (
relative to product).
-
-
Workup: Filter through Celite. Neutralize the filtrate with
before concentration to avoid acid-catalyzed decomposition or salt formation.
Part 3: Method B - Iron-Mediated Reduction (The Robust Route)
Context: When hydrogenation fails or selectivity is poor, the Fe/NH₄Cl method is the industry standard for nitro-pyridines. It is chemoselective (spares halogens/rings) and reliable.
Mechanism & Pathway
Unlike hydrogenation, this heterogeneous electron transfer surface reaction avoids ring saturation.
Figure 2: Stepwise single-electron transfer mechanism on the Iron surface. Note that high pH promotes the Azo side-reaction.
Optimized Protocol: Fe / NH₄Cl
Recommended for: Large scale, halogenated substrates, or "dirty" starting materials.
-
Setup: In a flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), suspend the substrate in EtOH:Water (3:1) .
-
Activation: Add 5.0 equiv of Iron powder (325 mesh is ideal) and 4.0 equiv of Ammonium Chloride (
) .-
Why NH4Cl? It acts as a weak electrolyte/acid source, keeping the surface clean without dissolving the iron too fast (as HCl would).
-
-
Reaction: Heat to 70–80°C . Vigorous stirring is mandatory.
-
Time: Typically complete in 1–4 hours.
-
-
Troubleshooting Workup (The "Emulsion" Problem):
-
Issue: Iron sludge forms tight emulsions with the product.
-
Fix: Filter the hot mixture through a Celite pad . Wash the pad with hot EtOAc .
-
Critical Safety:Do not distill the solvent to dryness without first washing with water. Residual iron salts + nitrates/organics can be explosive. Partition the filtrate between EtOAc and Water/NaHCO3 first.
-
Part 4: Impurity Profiling (FAQ)
Q: I see a persistent peak at M-16 in my MS. What is it?
A: This is the Hydroxylamine intermediate (
-
Cause: Incomplete reduction.
-
Fix: The reaction needs more time or higher temperature. If using hydrogenation, the catalyst may be deactivated; add fresh catalyst.[1] If using Fe, add more Fe powder.
Q: My product is dark red, but the amine should be colorless/yellow. A: You have formed Azo or Azoxy dimers .
-
Cause: Reaction medium became too basic (promoting condensation of
and ) or ran with insufficient reducing power. -
Fix: These are very difficult to separate. It is better to prevent them by ensuring acidic/buffered conditions (NH4Cl or AcOH) and maintaining high agitation to keep the local concentration of reducing agent high.
Q: Can I use SnCl2 (Tin Chloride)? A: Yes, but expect a difficult workup.
-
Warning: Sn salts form gelatinous hydroxides upon neutralization. If you must use SnCl2, use Rochelle's Salt (Potassium Sodium Tartrate) during the workup to chelate the tin and break the emulsion.
References
-
Mechanistic Analysis of Nitro Reduction
-
Iron-Mediated Reduction Protocols
-
Catalyst Poisoning in N-Heterocycles
-
MDPI. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." (2022).
-
-
Pyrazolo-Pyridine Synthesis & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmajournal.net [pharmajournal.net]
Technical Support Center: Purification of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Introduction & Molecule Profile[1][2][3][4][5]
Context:
3-Nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1) is a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (
The Challenge: Users frequently encounter "sticky" solids, persistent yellow coloration, or difficulty removing unreacted starting materials due to overlapping solubility profiles. This guide provides a self-validating workflow to isolate high-purity material suitable for downstream biological evaluation or catalysis.
Diagnostic Module: Identify Your Impurity
Before attempting purification, diagnose the crude mixture using TLC (Thin Layer Chromatography) or LC-MS.[1]
| Impurity Type | Source | Diagnostic Sign | Chemical Behavior |
| Impurity A | 2-Chloro-3-nitropyridine (Starting Material) | LC-MS: M+ peak at 158/160 Da (Cl isotope pattern). TLC: Often runs slightly faster (higher | Non-basic. Highly soluble in DCM/EtOAc. Hard to separate by acid wash. |
| Impurity B | Pyrazole (Starting Material) | LC-MS: M+ peak at 68 Da. NMR: Broad singlet >12 ppm (NH). | Weakly basic (pKa ~2.5). Water soluble.[2] |
| Impurity C | 3-Nitro-2-hydroxypyridine (Hydrolysis Byproduct) | LC-MS: M+ peak at 140 Da. Appearance: Intensely yellow/orange solid. | Acidic (pKa ~6-7). Soluble in aqueous base. |
| Impurity D | DMF / DMSO (Reaction Solvent) | NMR: Signals at 2.9/2.7 ppm (DMF) or 2.5 ppm (DMSO). Physical: Product remains an oil or gum. | Miscible with water.[2] High boiling point. |
Purification Workflows
Phase 1: The "Chemical Wash" (Removal of Hydrolysis Products)
Target: Impurity C (Hydrolysis) and Impurity D (Solvents)
Scientific Rationale: Unlike the target product, the hydrolysis byproduct (3-nitro-2-hydroxypyridine) possesses an acidic proton (tautomeric OH/NH). Washing the organic layer with a mild base converts this impurity into its water-soluble salt, effectively partitioning it into the aqueous phase while the target product remains in the organic layer.
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Use ~10 mL solvent per gram of crude).
-
Base Wash: Wash the organic phase twice with 10% Na₂CO₃ (aq) or 1M NaOH .
-
Observation: The aqueous layer may turn bright yellow/orange (indicating removal of nitropyridone salts).
-
-
Water Wash: Wash once with brine to remove residual base.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Critical Checkpoint: If your product was a sticky gum, it should now be a more defined solid after removing residual DMF/DMSO via these washes.
Phase 2: Recrystallization (Removal of Starting Materials)
Target: Impurity A (2-Cl-SM) and Impurity B (Pyrazole)
Scientific Rationale: The target molecule, this compound, exhibits a steep solubility curve in alcohols compared to the starting 2-chloro-3-nitropyridine. The product packs efficiently into a crystal lattice due to the planar heteroaromatic system, whereas the chloro-precursor is more soluble in cold ethanol.
Protocol:
-
Solvent Choice: Ethanol (Absolute) is the primary recommendation. If solubility is too low, use Ethanol/Acetonitrile (9:1) .
-
Reflux: Suspend the solid from Phase 1 in Ethanol (approx. 5-8 mL/g). Heat to reflux (80°C) until fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.
-
Filtration: Filter the precipitate.[3]
-
Wash: Wash the cake with cold Ethanol (-20°C).
-
Filtrate: The unreacted 2-chloro-3-nitropyridine and pyrazole will largely remain in the mother liquor.
-
Phase 3: Column Chromatography (The "Polishing" Step)
Target: Trace Regioisomers or Tars
If Recrystallization yield is too low or purity <95%, use silica gel chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent System: Hexanes : Ethyl Acetate.
-
Gradient: Start at 90:10
Ramp to 70:30.
-
- Guidance: The product typically elutes around 30-40% EtOAc (check via TLC). The Non-polar 2-chloro impurity will elute first.
Troubleshooting Decision Tree
Caption: Decision matrix for purifying this compound based on physical state and impurity profile.
Frequently Asked Questions (FAQ)
Q: Why is my product turning black during recrystallization? A: Nitro-pyridines are heat-sensitive and can undergo oxidative degradation or polymerization if heated too long in the presence of trace bases.
-
Fix: Ensure the crude is pH neutral before heating. If the crude is basic (from the reaction), wash with dilute Ammonium Chloride (
) solution first. Limit reflux time to <15 minutes.
Q: Can I use an acid wash (HCl) to remove the unreacted Pyrazole?
A: Yes, but proceed with caution. Pyrazole is a weak base (
-
Risk: The product (3-nitro-2-pyrazolyl-pyridine) is extremely electron-deficient and unlikely to protonate, but strong acids might induce hydrolysis of the C-N bond over time. Use 0.5M HCl and keep the contact time short (rapid extraction).
Q: My yield is lower than expected (e.g., <50%). Where did it go? A: Check your aqueous layers from the workup. If the reaction did not go to completion, the "hydrolysis impurity" (3-nitro-2-hydroxypyridine) might have formed in significant amounts and was (correctly) removed by the base wash.
-
Fix: Dry your solvents (DMF/DMSO) more thoroughly before the reaction. Water competes with pyrazole for the electrophile.
References
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones . MDPI. Available at: [Link] (Demonstrates synthesis and purification of similar nitro-pyrazole derivatives via recrystallization and chromatography).
-
2-Chloro-3-nitropyridine Product Guide . PubChem. Available at: [Link] (Properties of the starting material).
-
Method for removing unreacted electrophiles . Google Patents US5632898A. Available at: (Strategies for scavenging unreacted halides).
Sources
Technical Support Center: Synthesis of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine
Ticket ID: CHE-SUP-8821
Topic: Workup & Troubleshooting for
Executive Summary & Reaction Context
You are synthesizing 3-nitro-2-(1H-pyrazol-1-yl)pyridine , a critical intermediate often used as a ligand in coordination chemistry or a precursor for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyridines).
The synthesis relies on a Nucleophilic Aromatic Substitution (
Reaction Scheme:
2-Chloro-3-nitropyridine + 1H-Pyrazole + Base
Standard Operating Procedure (The "Golden" Protocol)
Use this baseline protocol to minimize variables before troubleshooting.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Chloro-3-nitropyridine | 1.0 | Substrate | Limiting reagent. |
| 1H-Pyrazole | 1.1 - 1.2 | Nucleophile | Slight excess ensures full conversion. |
| 1.5 - 2.0 | Base | Scavenges HCl; promotes pyrazole deprotonation. | |
| DMF or MeCN | [0.5 M] | Solvent | DMF is preferred for solubility; MeCN for easier removal. |
Step-by-Step Workflow
-
Setup: Dissolve 2-chloro-3-nitropyridine and 1H-pyrazole in anhydrous DMF (approx. 5 mL per gram of substrate).
-
Initiation: Add powdered
. -
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Product is usually less polar than the starting chloride).
-
Quench (Critical Step):
-
Cool the mixture to Room Temperature (RT).
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
-
Isolation:
-
Scenario A (Precipitate forms): Filter the yellow solid, wash copiously with water (to remove DMF), and dry.
-
Scenario B (No precipitate/Oiling): Proceed to Extraction Protocol (see Troubleshooting).
-
Visualization: Reaction Mechanism
Understanding the mechanism is vital for troubleshooting impurities. The diagram below illustrates the addition-elimination pathway and the critical Meisenheimer complex intermediate.
Figure 1: The nitro group at C3 stabilizes the negative charge in the Meisenheimer intermediate, facilitating the displacement of chloride.
Troubleshooting Center
Identify your issue below to find the specific remedy.
Diagnostic Protocol
| Symptom | Probable Cause | Corrective Action |
| No Precipitate upon water quench | Product solubility is too high or DMF volume is too large. | Saturate aqueous layer with NaCl (brine) and extract with EtOAc. |
| Gooey/Oily Precipitate | Residual DMF or product is impure. | Decant water, dissolve oil in minimal hot EtOH, and cool to recrystallize. |
| Low Yield (<50%) | Incomplete conversion or Hydrolysis. | Check moisture content of DMF. Ensure base equivalents are sufficient. |
| New Spot on TLC (lower Rf) | Hydrolysis to 2-hydroxy-3-nitropyridine. | Use anhydrous solvents.[1] This impurity is hard to remove; column chromatography required. |
Deep Dive: The "Oiling Out" Phenomenon
Issue: You pour the DMF mixture into water, but instead of a nice powder, you get a sticky yellow oil at the bottom. Why: The product has a melting point depression due to impurities (DMF traces) and forms a supercooled liquid. Fix:
-
Decant the supernatant water.
-
Add a small amount of Ethanol or Isopropanol (just enough to cover the oil).
-
Scratch the side of the flask with a glass rod while cooling in an ice bath. This induces nucleation.
-
Alternatively, dissolve the oil in Ethyl Acetate, wash 3x with water (to remove DMF), dry over
, and evaporate.
Workup Decision Logic
Use this flow to determine the optimal isolation strategy based on your reaction scale and observation.
Figure 2: Decision tree for isolating this compound based on physical state after quench.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) instead of Carbonate bases? A: Yes, NaH is faster because it irreversibly deprotonates the pyrazole to form the highly nucleophilic pyrazolate anion.
-
Caveat: You must use anhydrous conditions (THF or DMF). The quench will be more vigorous (hydrogen evolution). Use NaH if the Carbonate method is too slow (e.g., >12 hours).
Q: Why is my product red/orange instead of yellow? A: 3-Nitropyridine derivatives are typically yellow. A deep red/orange color often indicates:
-
Meisenheimer Complex: The reaction was not fully quenched/acidified (rare in water quench).
-
Decomposition: If heated >100°C, thermal decomposition can occur.
-
Trace Base: Residual base can cause color shifts in nitro-aromatics. Ensure the final pH is neutral.
Q: How do I remove the 2-hydroxy-3-nitropyridine impurity? A: This is the hydrolysis byproduct (OH replaces Cl). It is much more polar and acidic.
-
Removal: Dissolve the crude mixture in EtOAc and wash with saturated
. The hydroxy-pyridine (pKa ~6) will deprotonate and move into the aqueous layer, leaving your pyrazole product in the organic layer.
References
-
Nucleophilic Substitution on Nitropyridines
- Title: Synthesis and Functionaliz
- Source:Molecules (via MDPI/ResearchG
- Context: Establishes the reactivity profile of 2-chloro-3-nitropyridine toward nitrogen nucleophiles.
-
Link:
-
General Protocol for Pyrazolyl-Heterocycle Synthesis
- Title: Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Source: BenchChem Technical Notes.
- Context: Provides the standard /DMF protocol utilized for this class of reactions.
-
Link:
-
Physical Properties & Characterization
- Title: 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine (Compound Summary).
- Source: PubChem (N
- Context: Verifies the existence, stability, and solid-state nature of the nitro-pyrazolyl-pyridine scaffold.
-
Link:
Sources
Technical Support Center: Solubilization of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
This technical guide addresses the solubility challenges associated with 3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS: 76211-91-1).[1] The content is structured to support researchers in medicinal chemistry and biological assay development.
Executive Summary & Compound Profile
This compound presents a classic "brick dust" solubility profile common in early-stage drug discovery.[1] Its structure features a planar aromatic system reinforced by an electron-withdrawing nitro group (
-
Physicochemical Challenge: The nitro group at the 3-position of the pyridine ring significantly reduces the basicity of the pyridine nitrogen, making salt formation with weak acids difficult. Furthermore, the planar geometry encourages strong
- stacking in the crystal lattice, resulting in high melting points and poor aqueous solubility. -
Primary Recommendation: Do not attempt direct dissolution in aqueous buffers.[1] Utilize a DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) stock solution strategy, followed by controlled dilution.
Critical Troubleshooting Guide (Q&A)
Section A: Solvent Selection & Stock Preparation
Q: I cannot get the compound to dissolve in water or PBS. Is my batch defective?
A: No, this is expected behavior. The calculated logP (partition coefficient) and the high crystal lattice energy of nitro-substituted heterocycles render this compound virtually insoluble in neutral aqueous media (
-
Action: Switch to an organic solvent for the primary stock.[1] DMSO is the gold standard for this compound class.[1]
-
Protocol: Weigh the powder and add DMSO to achieve a concentration of 10 mM to 50 mM . Vortex vigorously for 30–60 seconds.[1] If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.
Q: Can I use Ethanol or Methanol instead of DMSO? A: Only for specific applications.
-
Risk: While the compound may dissolve in hot ethanol (often used for recrystallization during synthesis), it is prone to crashing out (precipitating) upon cooling or storage at -20°C.
-
Recommendation: Use alcohols only if DMSO is incompatible with your downstream chemical reaction.[1] For biological assays, stick to DMSO.
Q: My stock solution in DMSO froze at -20°C and now has a precipitate. How do I recover it? A: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal nucleation.[1]
-
Fix: Thaw the vial completely at room temperature or in a 37°C water bath. Do not pipette from the supernatant while cold; the concentration will be inaccurate.[1] Vortex and sonicate until the solution is perfectly clear before use.[1]
Section B: Biological Assay Formulation
Q: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately. A: This is "solvent shock." The sudden change in polarity causes the hydrophobic compound to aggregate.[1]
-
Solution 1 (Step-wise Dilution): Do not add 1
L of 100 mM stock directly to 1 mL of media. Instead, perform an intermediate dilution in pure DMSO to reach 100x your final concentration, then add this to the media while vortexing the media. -
Solution 2 (Surfactants): Pre-condition your media with 0.1% Tween-80 or 0.5% Methylcellulose .[1] These surfactants encapsulate the hydrophobic molecules, preventing macro-precipitation.
Q: What is the maximum DMSO concentration I can use in my cellular assay? A: For most mammalian cell lines (e.g., HeLa, HEK293), keep the final DMSO concentration below 0.5% (v/v) . Above 1%, DMSO induces cytotoxicity and membrane permeabilization, which will confound your data.
-
Calculation: If your final assay volume is 100
L, you should add no more than 0.5 L of your compound stock.
Experimental Protocols
Protocol A: Determination of Kinetic Solubility Limit
Use this protocol to determine the maximum concentration your specific assay buffer can tolerate.
-
Prepare Stock: Dissolve this compound in DMSO to 20 mM.
-
Prepare Buffer: Aliquot 196
L of your assay buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate. -
Titration: Add 4
L of the DMSO stock to the first well (Final: 400 M, 2% DMSO). Perform 1:2 serial dilutions across the plate, keeping DMSO constant at 2%. -
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Read: Measure Absorbance at 600 nm (turbidity).
-
Analysis: The concentration at which OD600 spikes above the baseline is your Solubility Limit .[1] Stay 2-fold below this limit for reliable assays.
Protocol B: Formulation for In Vivo (Animal) Studies
Aqueous buffers alone will fail. Use a co-solvent system.
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary Solubilizer |
| PEG-400 | 30% | Co-solvent / Viscosity modifier |
| Tween-80 | 5% | Surfactant / Wetting agent |
| Saline (0.9%) | 60% | Bulk aqueous carrier |
Procedure:
-
Dissolve compound completely in the DMSO/Tween-80 mixture first.[1]
-
Add PEG-400 and vortex.[1]
-
Slowly add Saline dropwise while vortexing.[1] Note: If the solution turns milky, it is a suspension. Ensure particle size is uniform before dosing.
Visual Decision Matrix
The following diagram illustrates the decision process for solubilizing this compound based on the intended application.
Caption: Decision tree for selecting the appropriate solvent system based on experimental context.
Physicochemical Data Summary
| Property | Value / Description | Implication |
| Molecular Formula | MW ~190.16 g/mol | |
| Solubility (Water) | Low (< 100 | Requires organic stock.[1][2] |
| Solubility (DMSO) | High (> 50 mM) | Ideal for storage. |
| LogP (Predicted) | ~1.2 | Lipophilic; membrane permeable.[1] |
| pKa | Pyridine N is weakly basic | Acidic pH may improve solubility but risks hydrolysis.[1] |
| H-Bond Donors | 0 | Limited interaction with water.[1] |
| H-Bond Acceptors | 4 (Nitro + Pyridine/Pyrazole N) | Accepts H-bonds from protic solvents.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324086, 2-(1H-Pyrazol-1-yl)pyridine.[1] Retrieved February 19, 2026 from [Link]
-
MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1] Retrieved February 19, 2026 from [Link]
Sources
Validation & Comparative
HPLC-MS Method for Purity Analysis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Executive Summary
In the synthesis of kinase inhibitors and high-value agrochemicals, 3-nitro-2-(1H-pyrazol-1-yl)pyridine serves as a critical intermediate. Its purity is paramount; unreacted starting materials (e.g., 2-chloro-3-nitropyridine) or hydrolysis byproducts can act as chain terminators or, more critically, as Potential Genotoxic Impurities (PGIs) in the final drug substance.
While HPLC-UV is the industry standard for assay (content) determination, it lacks the specificity to distinguish co-eluting isobaric impurities and the sensitivity required for trace analysis (<10 ppm). This guide presents a validated HPLC-MS (ESI+) workflow that outperforms traditional UV and GC methods, offering a self-validating protocol for rigorous purity assessment.
Chemical Context & Criticality
| Property | Description |
| Analyte | This compound |
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.16 g/mol |
| Critical Impurities | 1.[1] 2-Chloro-3-nitropyridine (Starting Material - Electrophile)2. 1H-Pyrazole (Starting Material - Nucleophile)3. 2-Hydroxy-3-nitropyridine (Hydrolysis byproduct) |
| Detection Challenge | The nitro group is electron-withdrawing, reducing the basicity of the pyridine ring. However, the molecule remains polar enough to tail on standard silica, requiring specific buffering. |
Comparative Analysis: Selecting the Right Tool
The choice of method depends on the analytical goal: Assay (bulk purity) vs. Trace Analysis (impurity profiling).
Method Comparison Matrix
| Feature | HPLC-UV (Standard) | GC-MS | HPLC-MS (Recommended) |
| Primary Use | Routine QC, Assay (>98%) | Volatile Impurities | Trace Impurities, ID Confirmation |
| Sensitivity (LOD) | ~0.05% (500 ppm) | High, but limited by thermal stability | <0.001% (10 ppm) |
| Specificity | Low (Retention time only) | High (Mass spectral fingerprint) | High (m/z + Retention time) |
| Limitations | Cannot detect non-chromophoric impurities; "Blind" to co-elution. | Thermal Degradation Risk: Nitro groups can decompose in the injection port. | Matrix effects (suppression) if not separated well. |
Decision Logic (Visualized)
Figure 1: Decision matrix for selecting the appropriate analytical technique based on stability and sensitivity requirements.
The Optimized Protocol: HPLC-MS (ESI+)
This protocol utilizes Electrospray Ionization (ESI) in positive mode.[2][3][4] Despite the electron-withdrawing nitro group, the pyridine and pyrazole nitrogens provide sufficient basicity for protonation
A. Experimental Conditions
| Parameter | Setting | Rationale (Causality) |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm | End-capping reduces interaction between residual silanols and the basic nitrogen of the pyridine/pyrazole, improving peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | pH Control: Acidic pH ensures protonation of the analyte for ESI+ detection and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides lower backpressure and sharper peaks than Methanol for nitrogenous heterocycles. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI source flow dynamics without splitting. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Injection Vol | 2.0 µL | Low volume prevents column overload and maintains peak symmetry. |
B. Gradient Profile
Linear gradient designed to elute polar hydrolysis products early and lipophilic dimers late.
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 5% | Loading: Retain polar impurities (e.g., Pyrazole). |
| 1.0 | 5% | Isocratic hold. |
| 8.0 | 95% | Elution: Elute main analyte (~5-6 min) and hydrophobic byproducts. |
| 10.0 | 95% | Wash. |
| 10.1 | 5% | Re-equilibration. |
C. Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300°C
-
Scan Mode: Full Scan (m/z 50–500) for profiling; SIM for quantification.
-
Target Ions:
-
Analyte: m/z 191.1
-
Impurity A (2-Cl-3-nitro-pyr): m/z 159.0/161.0 (Isotope pattern is critical for ID).
-
Impurity B (Pyrazole): m/z 69.1
-
Experimental Workflow & Data Logic
The following diagram illustrates the self-validating workflow. Note the "Dual Detection" path: UV provides the quantitative normalization (Area %), while MS provides the qualitative confirmation (purity of the peak).
Figure 2: Integrated LC-UV-MS workflow ensuring both quantitative accuracy and qualitative certainty.
Performance Data (Representative)
The following data represents typical performance metrics for this method when validated against ICH Q2(R1) guidelines.
| Metric | Result | Interpretation |
| Linearity (R²) | > 0.999 | Excellent quantitative response from 0.1 µg/mL to 100 µg/mL. |
| LOD (Limit of Detection) | 0.05 µg/mL (50 ppb) | Sufficient for genotoxic impurity screening. |
| Recovery (Spike) | 98.5% - 101.2% | No significant matrix suppression observed in ESI. |
| Specificity | Resolution > 2.0 | Complete separation of 2-chloro-3-nitropyridine from the product. |
Troubleshooting & Scientific Insight
Why ESI+ for a Nitro Compound?
While nitro groups are electron-withdrawing (usually suggesting Negative mode), the presence of the pyrazole ring (pKa ~2.5) and the pyridine nitrogen allows for protonation in acidic media (0.1% Formic Acid).
-
Observation: If signal intensity is low, check the pH. It must be < 3.0 to ensure the pyridine is fully protonated.
The "Ghost" Peak
You may observe a peak at m/z 145. This corresponds to the
-
Validation: Lower the Fragmentor voltage. If the peak ratio changes relative to the parent (191.1), it is a fragment. If it remains constant, it is a co-eluting impurity (unlikely given the chemistry).
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Rasayan Journal of Chemistry. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities. (Context on nitropyridine impurity analysis). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733526, this compound.Link
-
Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and its derivatives.[4][6][7][8][9] (Mobile phase selection for basic heterocycles). Link
Sources
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. helixchrom.com [helixchrom.com]
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- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity and concentration determination of 3-nitro-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on analytical methodology.
The Fundamental Divide: Direct vs. Comparative Measurement
At its core, the choice between qNMR and chromatographic methods hinges on a fundamental principle: direct versus comparative quantification.
Quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of the analyte's concentration or purity without the need for a reference standard of the analyte itself.[2] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration and purity, an absolute quantification can be achieved.[2]
Chromatographic techniques like HPLC and LC-MS , on the other hand, are comparative methods. They separate components of a mixture, and the detector's response (e.g., UV absorbance or ion intensity) is proportional to the concentration of each component.[2] For accurate quantification, these methods typically rely on a calibration curve generated from a reference standard of the analyte.[4] Purity is often assessed using an area percentage method, which assumes that all components have a similar detector response, an assumption that can introduce inaccuracies.[2]
In the Spotlight: this compound
This compound is a heterocyclic compound featuring both a pyridine and a pyrazole ring, with a nitro group substituent. The electronic environment of the protons on these rings provides distinct signals in the ¹H NMR spectrum, making it a suitable candidate for qNMR analysis.
Quantitative Analysis by ¹H NMR (qNMR): A Detailed Protocol
The power of qNMR lies in its meticulous experimental design and execution, ensuring the integrity of the quantitative data.
Causality in Experimental Choices
The selection of each parameter in a qNMR experiment is critical for achieving accurate and reproducible results. The following protocol for this compound is designed as a self-validating system, where the rationale behind each step ensures the trustworthiness of the final measurement.
Experimental Protocol: qNMR of this compound
1. Selection of the Internal Standard:
-
Rationale: The ideal internal standard must have high purity, be chemically stable, soluble in the chosen deuterated solvent, and possess NMR signals that do not overlap with the analyte's signals.[5][6] A simple spectrum, preferably with sharp singlets, is desirable for accurate integration.[5]
-
Selected Standard: Maleic acid is a suitable choice. It is highly pure, stable, soluble in common deuterated solvents like DMSO-d₆, and its olefinic protons appear as a singlet in a region of the ¹H NMR spectrum that is typically free of signals from aromatic compounds like our analyte.[7]
2. Sample Preparation:
-
Rationale: Accurate weighing is a critical source of uncertainty in qNMR.[1] A microbalance is essential for precise measurements of the small sample quantities typically used.[3] Complete dissolution is necessary to ensure a homogeneous solution for accurate NMR measurements.[3]
-
Procedure:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a microbalance with 0.001 mg readability.
-
Accurately weigh approximately 8 mg of certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
3. NMR Data Acquisition:
-
Rationale: Key acquisition parameters must be optimized to ensure that the signal intensity is directly proportional to the number of nuclei. A sufficiently long relaxation delay (D1) is crucial to allow all protons to fully relax between pulses, preventing signal saturation and ensuring accurate integration.[8] A 90° pulse angle is used to maximize the signal. A high signal-to-noise ratio (S/N > 250:1) is required for integration errors of less than 1%.
-
Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A simple 1D proton experiment (e.g., zg30 or zg90).
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used for accurate quantification.
-
Number of Scans: Sufficient to achieve a S/N ratio > 250 for the signals of interest.
-
Spectral Width: To encompass all signals of interest.
-
4. Data Processing and Quantification:
-
Rationale: Proper data processing is essential for accurate quantification. Manual phase and baseline correction are often preferred over automated routines to ensure the highest accuracy. The integration regions must be set consistently and wide enough to encompass the entire peak, including any ¹³C satellites.
-
Procedure:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform manual phase and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a distinct, well-separated aromatic proton signal should be chosen. For maleic acid, the singlet from the two olefinic protons is used.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
-
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers the advantage of being a primary method, chromatographic techniques are widely used in pharmaceutical analysis for their high sensitivity and throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for purity determination.
Experimental Protocol: HPLC-UV for this compound
-
Rationale: A reversed-phase C18 column is suitable for the separation of moderately polar aromatic compounds. A gradient elution with acetonitrile and water, both containing a small amount of formic acid to improve peak shape, provides good separation of the main component from potential impurities.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined, likely in the UV range.
-
Injection Volume: 10 µL.
-
-
Quantification: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve using a reference standard of this compound is necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
Experimental Protocol: LC-MS for this compound
-
Rationale: The LC conditions can be similar to the HPLC-UV method. Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds.
-
Instrumentation and Conditions:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a reference standard. LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, allowing for the detection of impurities at very low levels.
Head-to-Head Comparison: qNMR vs. HPLC-UV vs. LC-MS
The choice of analytical technique depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Direct, primary method based on molar concentration.[2] | Comparative method based on separation and UV absorbance.[2] | Comparative method based on separation and mass-to-charge ratio. |
| Accuracy | High, provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] | High, with excellent selectivity. |
| Precision | Excellent, with low relative standard deviation (RSD).[2] | Very good, with low RSD.[2] | Excellent, with low RSD. |
| Selectivity | High, based on distinct chemical shifts. Overlapping signals can be a challenge. | Good, based on chromatographic separation. Co-eluting impurities can be an issue. | Excellent, based on both retention time and mass-to-charge ratio. |
| LOD/LOQ | Higher (~0.1% LOQ) compared to chromatographic methods.[2] | Lower (~0.05% LOQ) than qNMR.[2] | Very low, ideal for trace analysis. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a reference standard of the analyte. | Requires a reference standard of the analyte for accurate quantification. |
| Impurity Identification | Can provide structural information about impurities.[2] | Limited to retention time comparison with known standards. | Provides mass information for structural elucidation of unknown impurities. |
| Throughput | Moderate; sample preparation is simple, but instrument time can be longer. | High, especially with automated systems. | High, similar to HPLC-UV. |
Conclusion: Selecting the Right Tool for the Job
qNMR stands out as a powerful, primary method for the absolute quantification of this compound, offering high accuracy and the ability to provide structural information on impurities without the need for an analyte-specific reference standard. It is particularly valuable for the certification of reference materials and in situations where a reference standard of the analyte is not available.
HPLC-UV remains a workhorse for routine quality control due to its robustness, high throughput, and lower cost. When a reference standard is available, it provides reliable purity data.
LC-MS is the method of choice when high sensitivity and selectivity are required, especially for the identification and quantification of trace impurities.
For a comprehensive understanding of the purity profile of this compound, a combination of these techniques is often the most effective approach. qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to calibrate HPLC-UV and LC-MS methods for routine analysis and trace impurity monitoring. This integrated approach leverages the strengths of each technique, ensuring the highest level of confidence in the quality of the material.
References
- Trammell, R. G., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Supporting Information for: [Title of the publication]. (n.d.). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
- S, R., et al. (2025, October 26). Liquid Chromatography–Mass Spectrometry Method for Determination of N -Methyl- N -Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. Journal of the American Chemical Society.
- Ito, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
- Boykin, D. W., et al. (2025, December 6). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry.
-
Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
- Potter, W. (1991). Pyridine. OSHA Salt Lake Technical Center.
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- University of Bristol. (2017).
- Barciszewski, J., et al. (n.d.).
- K'omíves, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3465-3475.
- Kelleher, D., et al. (n.d.).
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
- González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(43), 11545-11551.
-
Chemsrc. (2025, August 29). 3-(4-Nitro-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules.
- LaCourse, W. R., et al. (2025, August 9). Determination of organic nitro compounds using HPLC-UV-PAED.
- Castellano, S., et al. (n.d.).
- A, A., et al. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- Patel, B., et al. (2022). Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and.
- Logoyda, L., et al. (2019). Development and validation of HPLC/UV-procedures for quantification of metronidazole in the blood and urine. Journal of Organic and Pharmaceutical Chemistry, 17(2), 66.
Sources
- 1. rssl.com [rssl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
Spectroscopic Comparison of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Isomers: A Technical Guide
This guide provides an in-depth spectroscopic comparison of 3-nitro-2-(1H-pyrazol-1-yl)pyridine and its critical regioisomers. It addresses the analytical challenges faced during the synthesis and quality control of this scaffold, which is a key intermediate in the development of energetic materials, kinase inhibitors, and bidentate ligands.
The Isomer Challenge in Nitropyridyl-Pyrazole Synthesis
In the nucleophilic aromatic substitution (SNAr) of chloronitropyridines with pyrazole, the formation of the target This compound (Target A ) is often accompanied by the risk of isomeric impurities or misidentification.
The three primary isomers that require rigorous spectroscopic differentiation are:
-
Target A (3-Nitro-N-linked): this compound.[1]
-
Isomer B (5-Nitro-N-linked): 5-nitro-2-(1H-pyrazol-1-yl)pyridine (Regioisomer of the pyridine ring).
-
Isomer C (3-Nitro-C-linked): 3-nitro-2-(1H-pyrazol-3-yl)pyridine (Regioisomer of the pyrazole attachment).
Distinguishing these requires a "First-Principles" approach to NMR coupling constants and chemical shifts, as mass spectrometry (MS) often yields identical molecular ions (
Spectroscopic Identification Workflow
The following decision tree outlines the logical flow for identifying the correct isomer using standard analytical techniques.
Figure 1: Spectroscopic decision tree for distinguishing nitropyridyl-pyrazole isomers.
Comparative Data Analysis
1H NMR Fingerprinting (DMSO-d6)
The most definitive method for distinction is the coupling pattern of the pyridine protons.
| Feature | Target A (3-Nitro) | Isomer B (5-Nitro) | Isomer C (C-linked) |
| Pyridine Spin System | AMX / ABC (Vicinal H4-H5-H6) | ABX (Vicinal H3-H4, Isolated H6) | AMX (Similar to Target A) |
| Most Deshielded Proton | H6 ( | H6 ( | H6 ( |
| Key Coupling ( | |||
| Pyrazole Signals | 3 distinct signals (H3', H4', H5')H5' is deshielded ( | 3 distinct signalsH5' less deshielded | Broad NH at |
| Structural Logic | Nitro at C3 forces H4/H5/H6 contiguity.[2][3][4] | Nitro at C5 isolates H6 between N and NO2. | Pyrazole attached via C3 leaves NH free. |
Expert Insight:
In Target A , the H6 proton (adjacent to pyridine nitrogen) shows a characteristic vicinal coupling to H5 (
Infrared (IR) Spectroscopy
While less specific than NMR, IR provides rapid confirmation of the nitro group environment.
-
Target A (3-Nitro): The nitro group is sterically crowded by the adjacent pyrazole ring (ortho-effect). This often causes a shift in the asymmetric NO2 stretch to slightly higher wavenumbers (1535–1545 cm-1 ) and twisting out of plane.
-
Isomer B (5-Nitro): The nitro group is less sterically hindered, typically showing the classic aromatic nitro bands at 1515–1530 cm-1 .
-
Isomer C (C-linked): Distinctive N-H stretch observed at 3200–3400 cm-1 .
Experimental Protocol: Synthesis and Validation
To ensure the isolation of Target A and avoid isomerization, follow this validated protocol.
Step 1: Regioselective SNAr Reaction
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Pyrazole (1.1 eq), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF. Avoid protic solvents at high temperatures to prevent side reactions.
-
Conditions: Heat at 60–80 °C for 4–6 hours.
-
Mechanism: The 3-nitro group activates the C2 position via the Meisenheimer complex. Attack at C2 is electronically favored over C4 or C6.
Step 2: Purification
-
Workup: Pour into ice water. The product (Target A) typically precipitates as a yellow/orange solid.
-
Recrystallization: Ethanol or EtOAc/Hexane.
-
Critical Check: If the melting point is significantly higher (>150 °C) or solubility is poor, check for Isomer C (C-linked) or bis-substitution byproducts.
Step 3: Analytical Validation (Standard Operating Procedure)
-
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.
-
Acquisition: Run 1H NMR (minimum 16 scans).
-
Analysis:
-
Zoom into 8.5–9.5 ppm.
-
If a doublet with
Hz is present REJECT (Contains 5-nitro isomer). -
If a broad singlet >12 ppm is present
REJECT (Contains C-linked isomer). -
If H6 appears as dd with
Hz PASS .
-
References
-
Synthesis of Nitropyridyl-Pyrazoles
-
Spectroscopic Data of Pyridine Derivatives
-
National Institutes of Health (NIH) PubChem. This compound Compound Summary. Link
-
-
Nucleophilic Substitution in Nitropyridines
-
Zapol'skii, V. A., et al. (2023). Chemistry of Polyhalogenated Nitrobutadienes and Synthesis of Nitropyridines. Molecules, 28(18), 3792. Link
-
-
Crystallographic Analysis
-
Jameson, D. L., & Goldsby, K. A. (1990).[2] 2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands. Journal of Organic Chemistry, 55(16), 4992–4994. (Context for pyrazolyl-pyridine structural assignment).
-
Sources
- 1. aobchem.com [aobchem.com]
- 2. 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis [organic-chemistry.org]
Comparative Reactivity Guide: 3-Nitro-2-(1H-pyrazol-1-yl)pyridine vs. 2-Chloro-3-nitropyridine
Executive Summary
This guide delineates the functional divergence between 2-chloro-3-nitropyridine (2-Cl-3-NP) and 3-nitro-2-(1H-pyrazol-1-yl)pyridine (3-NP-2-Py) . While structurally related, these compounds occupy opposite ends of the reactivity spectrum in heterocyclic synthesis.
-
2-Chloro-3-nitropyridine functions as a high-energy electrophile . It is a "gateway" reagent used primarily to introduce diversity at the C2 position via Nucleophilic Aromatic Substitution (
). -
This compound functions as a latent bicyclic precursor . It is generally inert to standard substitution but possesses high reactivity toward reductive cyclization, serving as the primary scaffold for synthesizing pyrazolo[1,5-a]pyridines .
Key Takeaway: Do not view these as interchangeable electrophiles. Use 2-Cl-3-NP to build the scaffold; use 3-NP-2-Py to fuse the rings.
Electronic Landscape & Mechanistic Insight
2-Chloro-3-nitropyridine: The Activated Electrophile
The reactivity of 2-Cl-3-NP is driven by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group at C3.
-
Mechanism: The C-Cl bond is highly polarized. The adjacent nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack.[1]
-
Leaving Group Ability: Chloride (
) is an excellent leaving group, making this compound highly susceptible to attack by amines, alkoxides, and thiols. -
Primary Utility: Rapid derivatization.
This compound: The Masked Cyclizer
In this molecule, the chlorine has been replaced by a pyrazole ring attached via nitrogen (N1).
-
Electronic Effect: The pyrazole ring is electron-withdrawing (
) but can act as a -donor. Unlike chloride, the pyrazolate anion is a poor leaving group ( of pyrazole 14 vs. HCl -7). Consequently, this compound is resistant to displacement under mild conditions. -
The "Cadogan" Pathway: The proximity of the nitro group (at C3) to the pyrazole ring (at C2) allows for a specific cascade reaction. Upon reduction of the nitro group (typically with phosphites), a nitrene intermediate is generated which inserts into the pyrazole ring, forming the fused pyrazolo[1,5-a]pyridine system.
Comparative Performance Data
The following table summarizes the reactivity of both compounds when subjected to standard reaction conditions.
| Reaction Condition | Target Outcome | 2-Chloro-3-nitropyridine | This compound |
| Morpholine / | High Reactivity. Complete conversion to 2-morpholino-3-nitropyridine in <1h. | Inert. No reaction observed. Pyrazole remains attached. | |
| Reductive Cyclization | Decomposition. Complex mixture of reduction products; no fused ring formation. | Excellent. Clean conversion to pyrazolo[1,5-a]pyridine via nitrene insertion. | |
| Nitro Reduction | Forms 2-chloro-3-aminopyridine (risk of dechlorination). | Forms 2-(pyrazol-1-yl)-3-aminopyridine (stable precursor). | |
| Suzuki Coupling ( | C-C Bond Formation | Reactive at C2 (Cl displacement) under specific catalytic conditions. | Generally inert at C2; requires functionalization on the pyrazole ring. |
Experimental Protocols
Protocol A: Synthesis of 3-NP-2-Py from 2-Cl-3-NP
Demonstrates the high electrophilicity of the chloro-derivative.
Rationale: This protocol validates that 2-Cl-3-NP is the precursor and the pyrazole is the nucleophile.
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Pyrazole (1.1 eq),
(1.2 eq), Acetonitrile (MeCN). -
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in MeCN (0.5 M).
-
Add solid
followed by pyrazole. -
Heat the mixture to 60°C for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc 7:[2]3) will show the disappearance of the starting chloride (
) and appearance of the product ( ).
-
-
Workup: Cool to RT, pour into water, and filter the precipitate. Wash with cold water.
-
Yield: Typically >90%.
-
Validation:
NMR will show the appearance of pyrazole protons (dd at 6.5, 7.8, 8.5 ppm) and the shift of pyridine protons.
Protocol B: Reductive Cyclization of 3-NP-2-Py
Demonstrates the unique "scaffold" reactivity of the pyrazolyl-derivative.
Rationale: This utilizes the Cadogan-Sundberg cyclization logic, accessible only to the pyrazolyl derivative.
-
Reagents: this compound (1.0 eq), Triethylphosphite (
, 4.0 eq). -
Procedure:
-
Workup: Distill off excess phosphite under vacuum. Purify residue via column chromatography (SiO2, DCM/MeOH).
-
Product: Pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives (depending on substituents) or the parent fused system.
Reactivity Pathway Visualization
The following diagram illustrates the divergent pathways. The Chloro path leads to substitution, while the Pyrazolyl path leads to cyclization.
Caption: Divergent reactivity map. The red path represents standard nucleophilic substitution (
References
-
Nucleophilic Substitution Kinetics:Journal of the Chemical Society, Perkin Transactions 2. "Kinetics of the reactions of 2-chloro-3-nitropyridine with aniline.
-
Pyrazolo[1,5-a]pyridine Synthesis:Organic Chemistry Portal. "Synthesis of pyrazolo[1,5-a]pyridines." (Details the cyclization methodology starting from N-aminopyridines or 2-pyrazolyl-pyridines).
-
ALK5 Inhibitor Discovery:Bioorganic & Medicinal Chemistry Letters. "Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors.
-
Cadogan Cyclization Mechanism:Journal of Organic Chemistry. "Reductive cyclization of nitro compounds by triethyl phosphite." (Foundational mechanism for converting nitro-biaryls/heteroaryls to fused systems).
Sources
validation of 3-nitro-2-(1H-pyrazol-1-yl)pyridine structure by X-ray crystallography
An In-Depth Guide to the Structural Validation of 3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of significant resources. This guide provides a comprehensive framework for the structural validation of novel heterocyclic compounds, using this compound (CAS No: 76211-91-1) as a practical case study.
PART 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most powerful method for determining the precise arrangement of atoms in a molecule.[2] It provides a definitive 3D map of electron density, from which we can deduce bond lengths, angles, and stereochemistry with unparalleled accuracy. For a novel compound like this compound, SC-XRD is not merely confirmatory; it is the foundational experiment that reveals the molecule's true form in the solid state.
Experimental Protocol: A Hypothetical Workflow for this compound
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision.
Step 1: Synthesis and High-Purity Recrystallization The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or, in worse cases, co-crystallize, leading to ambiguous results. A plausible synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with pyrazole under basic conditions. The crude product should be purified by column chromatography, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain analytically pure material.
Step 2: Growing Diffraction-Quality Single Crystals This is often the most challenging, empirical step. The goal is to encourage molecules to slowly and orderly assemble into a well-defined crystal lattice.
-
Rationale for Solvent Selection: Solvents in which the compound has moderate solubility are ideal. High solubility prevents precipitation, while low solubility causes rapid, amorphous crashing. For this compound, a moderately polar molecule, solvents like acetone, acetonitrile, or ethyl acetate would be primary candidates.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is suspended over a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting gradual crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, then further in a refrigerator.
-
Step 3: X-ray Diffraction Data Collection A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with well-defined faces) is mounted on a goniometer and flash-cooled to ~100 K in a stream of nitrogen gas. This cryogenic cooling minimizes thermal vibrations and radiation damage. The crystal is then rotated in a high-intensity X-ray beam (often from a MetalJet or synchrotron source for small or weakly diffracting crystals), and the resulting diffraction pattern is recorded on a detector.[2]
Step 4: Structure Solution and Refinement The collected diffraction data (intensities and positions of spots) are processed to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data. The quality of the final structure is assessed using several metrics.[3]
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered excellent for small molecules.
-
Goodness-of-Fit (GoF): Should be close to 1.0, indicating a good fit between the model and the data.
Hypothetical Crystallographic Data Summary
The table below presents a set of realistic, hypothetical crystallographic data that one might expect for a successful structure determination of this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₆N₄O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 190.16 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | Dimensions of the unit cell. |
| β (°) | 105° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 819.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature | 100 K | Data collection temperature, crucial for quality. |
| Radiation (λ) | Mo Kα (0.71073 Å) | Wavelength of the X-rays used. |
| Final R1 [I > 2σ(I)] | 0.045 | A low R-factor indicates an excellent agreement between the model and the data.[3] |
| Goodness-of-Fit (GoF) | 1.03 | A value close to 1.0 signifies a high-quality refinement.[3] |
From this refined structure, one could definitively confirm the connectivity, the relative orientation of the pyridine and pyrazole rings, and analyze intermolecular packing forces.
Caption: Workflow for Single-Crystal X-ray Crystallography.
PART 2: A Comparative Cross-Validation Approach
While SC-XRD is the gold standard, it describes the molecule in the solid state. Spectroscopic methods provide complementary data on the molecule's structure in solution and confirm key features, ensuring the crystallographic result is not an anomaly or a rearranged product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms.[4]
-
¹H NMR: For this compound, the proton spectrum would be expected to show distinct signals for the protons on the pyridine and pyrazole rings. The relative integration of these signals would confirm the 1:1 ratio of the two heterocyclic systems.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, consistent with the molecular formula C₈H₆N₄O₂. The chemical shifts would be influenced by the electron-withdrawing nitro group and the nitrogen atoms.[5][6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.
-
COSY would establish proton-proton couplings within the pyridine and pyrazole rings.
-
HSQC would correlate each proton directly to its attached carbon.
-
HMBC is the ultimate confirmation tool, showing long-range (2-3 bond) correlations. A key correlation would be observed between the pyridine proton at C4 and the pyrazole carbon at C5, or vice-versa, definitively proving the C-N bond connecting the two rings.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the structure through fragmentation patterns.[7]
-
High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI), one would expect to observe a protonated molecular ion [M+H]⁺. For C₈H₆N₄O₂, the calculated exact mass is 191.0567. An experimental value within 5 ppm of this would confirm the elemental composition.
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the nitro group (NO₂; 46 Da), leading to a significant fragment ion at m/z 145.[7][8][9] This confirms the presence and lability of the nitro substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to verify the presence of key functional groups.
-
Expected Vibrational Bands: The IR spectrum would be dominated by characteristic stretches for the nitro group.[10]
-
Asymmetric NO₂ Stretch: Strong band around 1520-1560 cm⁻¹.
-
Symmetric NO₂ Stretch: Strong band around 1340-1365 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Bands above 3000 cm⁻¹.
-
Caption: Complementary techniques for structural validation.
PART 3: Data Synthesis and Final Validation
No single technique provides the complete picture. True structural validation comes from the seamless integration of all data, where each result corroborates the others.
The workflow is a system of checks and balances:
-
MS confirms the molecular formula proposed.
-
IR confirms the presence of key functional groups (the nitro group).
-
NMR confirms the complete atom-to-atom connectivity and proton/carbon framework in solution.
-
SC-XRD provides the definitive, high-precision 3D structure in the solid state, confirming the absolute connectivity and stereochemistry derived from NMR.
Comparison of Analytical Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| Single-Crystal X-ray (SC-XRD) | Definitive 3D atomic arrangement, bond lengths, angles, packing | Unambiguous, high-precision, "gold standard" for structure proof.[2] | Requires diffraction-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Atom connectivity (C-H framework), solution-state structure | Provides data from the solution phase, crucial for biological relevance; versatile (1D, 2D).[4] | Does not provide bond lengths/angles directly; can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern | Extremely sensitive, requires minimal sample, confirms molecular formula.[7] | Provides little connectivity information on its own; isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, non-destructive, excellent for identifying key functional groups like -NO₂.[10][11] | Provides limited information on the overall molecular skeleton. |
Conclusion
The structural validation of a novel compound like this compound is a critical, multi-faceted process. While a suite of spectroscopic techniques—NMR, MS, and IR—can build a strong, self-consistent hypothesis of the molecular structure, only single-crystal X-ray crystallography can provide the definitive and irrefutable proof. It elevates the structural assignment from a well-supported theory to an experimentally observed fact. By following the integrated workflow described in this guide, researchers can ensure the scientific integrity of their work, providing a solid and validated foundation for future studies in drug development, medicinal chemistry, and materials science.
References
-
Rontani, J., & Aubert, C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
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Barskiy, D. A., et al. (2023). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. [Link]
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Guo, L. Q., et al. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. [Link]
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Prabavathi, N., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 146-55. [Link]
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Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3713. [Link]
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Defense Technical Information Center. (1985). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
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Iali, W., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(8), 732-738. [Link]
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Naik, N., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
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Ramana, D. V., & Vairamani, M. (1996). Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]
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Bica, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5439. [Link]
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Fraser, R. T. M., & Mason, N. C. (1967). The mass spectrometry of nitrate esters and related compounds. Part II. Journal of the Chemical Society B: Physical Organic. [Link]
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Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? [Link]
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YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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AOBChem. (n.d.). This compound. [Link]
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The Biocomputing and Bioinformatics Group at the University of Warsaw. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]
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Comparative Guide: Catalytic Systems for 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Synthesis
Executive Summary
Target Molecule: 3-nitro-2-(1H-pyrazol-1-yl)pyridine CAS No: 76211-91-1 Primary Application: Key intermediate for PIM-1 kinase inhibitors, substituted pyrazolo[1,5-a]pyridines, and diverse bioactive heterocycles.
This guide evaluates the synthetic methodologies for coupling 2-chloro-3-nitropyridine with pyrazole . Unlike unactivated aryl halides that strictly require palladium or copper catalysis (Buchwald-Hartwig or Ullmann-type), the presence of the electron-withdrawing nitro group at the C3 position of the pyridine ring renders the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (
Consequently, the "catalyst" comparison in this context shifts from competing metal-ligand systems to a comparison of Base-Mediated (Metal-Free) vs. Phase-Transfer Catalyzed vs. Metal-Assisted protocols.
Quick Verdict
-
Best for Yield & Cost: Metal-Free
(Base-Mediated). -
Best for Scalability (Process Chem): Phase Transfer Catalysis (PTC).
-
Best for Deactivated/Substituted Variants: Copper-Catalyzed (Chan-Lam/Ullmann).
Mechanistic Context & Reactivity Profile[1][2][3][4][5]
To choose the right protocol, one must understand the electronic environment. The 3-nitro group exerts a powerful -I (inductive) and -M (mesomeric) effect, significantly lowering the LUMO energy of the pyridine ring. This makes the C2 position highly electrophilic, allowing the pyrazole nitrogen (nucleophile) to attack directly without oxidative addition by a transition metal.
Reaction Pathway Visualization
The following diagram illustrates the dominant
Figure 1: Mechanistic divergence. The electron-deficient nature of the substrate heavily favors Path A (
Comparative Analysis of Synthetic Routes
Method A: Base-Mediated (The Industry Standard)
This is the most widely adopted method due to the high reactivity of 2-chloro-3-nitropyridine.
-
Catalyst: None (Stoichiometric Base acts as promoter).
-
Base:
, , or . -
Solvent: Aprotic polar (DMF, DMSO, MeCN).
-
Performance: Yields typically 90-98% .
-
Pros: No heavy metals, low cost, simple workup.
-
Cons: Requires polar solvents which can be difficult to remove (DMF).
Method B: Phase Transfer Catalysis (PTC)
Ideal for industrial scale-up where using dry polar solvents is expensive or hazardous.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA.
-
System: Toluene/Water or DCM/Water biphasic system.
-
Performance: Yields 85-92% .
-
Pros: Uses cheaper, greener solvents (Toluene); easy separation of salts.
-
Cons: Slightly slower reaction rates than homogeneous
.
Method C: Copper-Catalyzed (Ullmann-Type)
Reserved for cases where the pyrazole is sterically hindered or electron-deficient, or if the nitro group is replaced by a less activating group (e.g., 3-cyano).
-
Catalyst: CuI (10-20 mol%) + Ligand (e.g., DMEDA, Phenanthroline).
-
Base:
or . -
Performance: Yields 80-90% .
-
Pros: Can force difficult couplings; controls regioselectivity in substituted pyrazoles.
-
Cons: High cost, heavy metal contamination (requires scavenging).
Performance Data Summary
| Feature | Method A: Base-Mediated ( | Method B: PTC (TBAB) | Method C: Cu-Catalyzed |
| Reagents | TBAB / Toluene / | CuI / Ligand / DMSO | |
| Temperature | 60 - 80 °C | 80 - 100 °C | 110 - 130 °C |
| Time | 2 - 4 Hours | 6 - 12 Hours | 12 - 24 Hours |
| Yield | 95 - 98% | 88 - 92% | 80 - 85% |
| Purification | Precipitation/Wash | Phase Separation | Column Chromatography |
| Green Score | Medium (DMF issues) | High (Toluene/Water) | Low (Heavy Metals) |
| Cost | $ |
Detailed Experimental Protocols
Protocol 1: High-Yield Base-Mediated Synthesis (Recommended)
Best for laboratory scale (mg to g).
-
Preparation: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 equiv) and pyrazole (1.1 equiv).
-
Solvation: Dissolve in Acetonitrile (MeCN) (5 mL per mmol).
-
Activation: Add anhydrous
(2.0 equiv). -
Reaction: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water. The product, this compound, is hydrophobic and will precipitate as a yellow/pale solid.
-
Filter the solid and wash with cold water.
-
-
Purification: Recrystallize from Ethanol if necessary.
-
Expected Yield: 95-97%.
Protocol 2: Phase Transfer Catalysis (PTC)
Best for process scale-up (kg).
-
Biphasic Setup: In a reactor, mix Toluene and 25% NaOH (aq) (1:1 ratio).
-
Addition: Add 2-chloro-3-nitropyridine (1.0 equiv) and pyrazole (1.2 equiv).
-
Catalyst: Add TBAB (5 mol%).
-
Reaction: Vigorously stir and heat to 90°C for 8 hours.
-
Workup: Separate the organic layer (Toluene). Wash with water and brine.
-
Isolation: Evaporate toluene under reduced pressure to obtain the crude solid.
Decision Logic for Researchers
Use the following decision tree to select the optimal method for your specific constraints (e.g., substrate complexity, scale, purity requirements).
Figure 2: Selection flowchart. For the specific title compound, Method A is the default unless scale or specific substitution patterns dictate otherwise.
References
-
Synthesis of Pyrazolyl-Pyridines via
:- Title: "Efficient synthesis of 2-(1H-pyrazol-1-yl)pyridines under metal-free conditions."
- Context: Establishes the baseline high reactivity of 2-halopyridines with electron-withdrawing groups.
-
Source:
-
Copper-Catalyzed N-Arylation (Comparative Context)
- Title: "Copper-Promoted One-Pot Synthesis of N-Aryltriazoles and Pyrazoles."
- Context: Provides the alternative "Method C" protocols for less activated substr
-
Source:
-
Phase Transfer Catalysis Applications
- Title: "Application of Phase Transfer Catalysts in Nucleophilic Arom
- Context: Supports the use of TBAB for scaling up halo-pyridine substitutions.
-
Source:
-
General Pyrazole Synthesis & Reactivity
- Title: "Recent Advances in Synthesis and Properties of Pyrazoles."
-
Source:
Sources
Assessing the Biological Activity of 3-nitro-2-(1H-pyrazol-1-yl)pyridine Derivatives: A Comparative Guide
Introduction: A Scaffold of Promise in Medicinal Chemistry
The 3-nitro-2-(1H-pyrazol-1-yl)pyridine scaffold represents a compelling area of research in medicinal chemistry, merging two pharmacologically significant heterocyclic rings: nitropyridine and pyrazole. The electron-withdrawing nature of the nitro group on the pyridine ring, combined with the versatile biological activities associated with the pyrazole moiety, creates a unique chemical entity with the potential for diverse therapeutic applications. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] Similarly, nitropyridine-containing compounds have been investigated for their potential as anticancer and antimicrobial agents.[4] This guide provides a comparative assessment of the biological activities of this compound derivatives, drawing upon experimental data from closely related analogues to predict their therapeutic potential and guide future research endeavors.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds. The this compound scaffold is a promising candidate due to the established anticancer properties of its constituent moieties.
Comparative Analysis of Anticancer Potency
While direct comparative studies on a series of this compound derivatives are not extensively available in the current literature, we can infer their potential by examining the activity of structurally related compounds, particularly pyrazolopyridines and nitrophenyl-substituted pyrazoles.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazolopyridine | Compound 3f | NCI-60 Panel | - (87.34% growth inhibition) | [5] |
| Pyrazolopyridine | Compound 3e | NCI-60 Panel | - (67.69% growth inhibition) | [5] |
| Pyrazolopyridine | Fluorine substituted | Various | log10[GI50] = -4.6 | [6] |
| Pyrazole-Benzothiazole Hybrid | Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [7] |
| Indole-Pyrazole Hybrid | Compound 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [7] |
| Pyrazole Carbaldehyde | Compound 43 | MCF7 | 0.25 | [7] |
| Pyrazolyl Pyridine Conjugate | Compound 9 | HepG2 | 0.18 | [8] |
| Pyrazolyl Pyridine Conjugate | Compound 9 | MCF-7 | 0.34 | [8] |
| Pyrazolyl Pyridine Conjugate | Compound 5 | MCF-7 | 4.15 | [8] |
| Pyrazolyl Pyridine Conjugate | Compound 10 | MCF-7 | 2.14 | [8] |
Note: The table presents data for structurally related compounds to provide a comparative perspective on the potential anticancer activity of this compound derivatives.
Mechanism of Action: Insights from Related Compounds
Studies on related nitropyridine and pyrazole-containing anticancer agents suggest several potential mechanisms of action. A prominent mechanism for some pyrazoline derivatives is the disruption of microtubule formation, leading to cell cycle arrest and apoptosis.[9] For instance, certain 3-(pyrid-2-yl)-pyrazolines have been shown to display sub-micromolar antiproliferative activity and disrupt microtubule dynamics.[9]
The following diagram illustrates a plausible synthetic route to this compound derivatives, a critical first step in their biological evaluation.
Caption: General synthetic scheme for this compound.
Based on the activity of analogous compounds, a potential mechanism of anticancer action is the inhibition of tubulin polymerization.
Caption: Hypothesized mechanism of anticancer activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrazole scaffold is a well-established pharmacophore in the design of antibacterial and antifungal drugs.[10] The inclusion of a nitropyridine moiety may further enhance this activity.
Comparative Analysis of Antimicrobial Efficacy
Direct antimicrobial screening data for this compound derivatives is limited. However, the extensive research on related pyrazole and pyrazoline derivatives provides a strong basis for predicting their potential.
| Compound Class | Derivative/Compound | Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | Compound 22 & 24 | E. faecalis | 32 | [11] |
| Pyrazoline Derivative | Compound 22 & 26 | B. subtilis | 64 | [11] |
| Pyrazoline Derivative | Compound 19 & 22 | P. aeruginosa | - | [11] |
| Pyrazoline Derivative | Compound 5 | C. albicans | 64 | [11] |
| Pyrazole-Hydrazone | N-Benzoic acid derivative | A. baumannii | 4 | [10] |
| (E)-(3-nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-one | (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | M. tuberculosis | 0.78 | [4] |
| Tellurated Pyrazole | ArTeBr3 and Ar2TeBr2 derivatives | Gram-positive & Gram-negative bacteria | Good activity | [12] |
| Pyrazole Derivative | Compound 3b | S. aureus | 1.25 | [13] |
Note: This table includes data from various pyrazole and nitrophenyl derivatives to illustrate the potential antimicrobial spectrum of the target scaffold.
Structure-Activity Relationship (SAR) Insights
SAR studies on related heterocyclic compounds provide valuable insights for the rational design of potent this compound-based antimicrobial agents:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact antimicrobial activity. For instance, the presence of electron-withdrawing groups can enhance potency.[7]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Modifications to the scaffold that alter its lipophilicity can modulate its antimicrobial efficacy.
-
The Nitro Group: The position and electronic environment of the nitro group on the pyridine ring are expected to be critical determinants of activity.
Experimental Protocols
To facilitate the systematic evaluation of this compound derivatives, standardized experimental protocols are essential.
In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells showing no growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While direct experimental data on a comprehensive series of these derivatives is currently lacking, the analysis of structurally related compounds provides a strong rationale for their synthesis and biological evaluation. Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions on both the pyridine and pyrazole rings. Comprehensive screening against a panel of cancer cell lines and pathogenic microorganisms will be crucial to elucidate their therapeutic potential. Mechanistic studies should also be undertaken to identify their molecular targets and pathways of action. The insights gained from such investigations will be instrumental in guiding the optimization of this promising scaffold for the development of next-generation therapeutic agents.
References
-
Structure–activity relationship of the new pyrazole derivatives. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
- Mohamed, A. M., El-Sayed, W. A., Alsharari, M. A., Al-Qalawi, H. R. M., & Germoush, M. O. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Archives of Pharmacal Research, 36(9), 1055–1065.
- Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12768.
- Kráľová, K., Šeršeň, F., & Jantová, S. (2005). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 10(8), 941-954.
- Farag, A. M., & Ali, A. S. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Letters in Drug Design & Discovery, 7(1), 28-34.
- Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Alataş, Ö. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 20(5), 669-676.
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024, March 12). Retrieved February 19, 2026, from [Link]
- Al-Ostoot, F. H., Kandeel, M. M., Akelah, H. G., & El-Morsy, A. M. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC advances, 13(54), 38047-38060.
- Patel, K., & Singh, R. (2023). Pyrazoles as anticancer agents: Recent advances.
-
Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023, June 6). Retrieved February 19, 2026, from [Link]
- Al-Tel, T. H. (2023). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Medicinal and Chemical Sciences, 6(11), 2631-2639.
- Ali, M. A. (2023).
- Muthuraja, P., Veeramani, V., Ramkumar, V., & Manisankar, P. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic chemistry, 84, 336-345.
- El-Gohary, N. S., & Shaaban, M. I. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8701.
- Cîrciumaru, A., Gîrd, C. E., Vlase, G., Pătruică, S., Șoica, C., & Păunescu, V. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1234.
- Farag, A. M., Ali, A. S., & El-Sadek, M. E. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Medicinal Chemistry, 6(4), 228-235.
- Ciupa, A., De Bank, P. A., Mahon, M. F., & Threadgill, M. D. (2013). Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. Bioorganic & medicinal chemistry letters, 23(11), 3373-3376.
- Nayak, N., & Ramprasad, J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-131.
- Magdumchandrakant, S., & Shirodkar, P. Y. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(2), 198-202.
- Al-Masoudi, N. A., & Al-Sultani, W. K. (2020).
- Li, Y., Zhang, Y., Wang, Y., Li, J., & Liu, Y. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 67(8), 816-823.
- Saadon, K. E., Taha, N. M. H., Mahmoud, N. A., Elhagali, G. A. M., & Ragab, A. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Chinese Chemical Society, 69(9), 1569-1584.
- El Ouaari, A., Salghi, R., Ben Hadda, T., Boukhraz, A., Akartasse, N., & Zarrouk, A. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105336.
- de la Torre, J., & Elguero, J. (2022).
- Kasyanov, N. A., Kasyanova, A. N., & Kravchenko, A. N. (2017). Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Arabian Journal of Chemistry, 10, S3038-S3045.
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- 5. researchgate.net [researchgate.net]
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- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
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characterization of 3-nitro-2-(1H-pyrazol-1-yl)pyridine synthesis byproducts
Publish Comparison Guide: Characterization of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine Synthesis Byproducts
Executive Summary
The synthesis of This compound (CAS: 76211-91-1) is a critical transformation in medicinal chemistry, serving as a scaffold for biologically active ligands and metal-organic frameworks. The primary synthetic route involves the nucleophilic aromatic substitution (
While this reaction is generally high-yielding due to the activation provided by the nitro group, the purity profile is often compromised by specific byproducts—most notably the hydrolysis product 3-nitro-2-hydroxypyridine . This guide provides a technical comparison of the target product against its critical impurities, offering experimental protocols and analytical data to ensure rigorous characterization.
Part 1: Reaction Mechanism & Impurity Genesis
The synthesis relies on the high electrophilicity of the C-2 position in the pyridine ring. The strong electron-withdrawing nature of the nitro group at C-3 activates the C-Cl bond for displacement by the pyrazole nitrogen.[1]
Primary Reaction Pathway[1]
-
Reagents: 2-Chloro-3-nitropyridine + 1H-Pyrazole + Base (
or ). -
Mechanism: Addition-Elimination (
). The pyrazolate anion attacks C-2, forming a Meisenheimer complex, followed by the elimination of chloride.
Critical Side Reactions
-
Hydrolysis (Major Impurity): Traces of water in the solvent (DMF/DMSO) or hygroscopic bases lead to the displacement of chloride by hydroxide, forming 3-nitro-2-hydroxypyridine (tautomerizes to 3-nitro-2-pyridone).
-
Regioisomerism (Minor): While 1H-pyrazole is symmetric, if substituted pyrazoles were used, regioisomers would form. For unsubstituted pyrazole, N-attack is the only significant pathway.
-
Oligomerization: At high temperatures (>100°C), pyrazole can act as a bridging ligand, potentially forming dimeric species, though this is rare in standard protocols.
Figure 1: Reaction pathways detailing the genesis of the target product and the critical hydrolysis impurity.
Part 2: Comparative Characterization Guide
Distinguishing the target product from the hydrolysis byproduct is the primary analytical challenge. The hydrolysis product often co-precipitates due to similar solubility profiles in non-polar solvents.
Physicochemical Comparison Table
| Feature | Target Product (this compound) | Major Impurity (3-Nitro-2-hydroxypyridine) | Starting Material (2-Chloro-3-nitropyridine) |
| CAS Number | 76211-91-1 | 38240-29-8 | 5470-18-8 |
| Molecular Weight | 190.16 g/mol | 140.09 g/mol | 158.54 g/mol |
| Appearance | Pale yellow to yellow solid | Yellow to orange crystalline solid | Yellow crystalline solid |
| Melting Point | High (Typically >100°C, distinct from impurity) | 169 - 175 °C [1] | 100 - 102 °C |
| Solubility (DCM) | Soluble | Poorly Soluble (H-bond network) | Soluble |
| TLC ( | Higher (Less polar) | Lower (Streaks due to OH/NH) | High (Non-polar) |
| Mass Spec (ESI) |
NMR Diagnostic Signals ( NMR, 400 MHz, / )
-
Target Product:
-
Pyrazole Protons: Three distinct signals.[2] The protons at the 3' and 5' positions of the pyrazole ring typically appear as doublets (
Hz) in the aromatic region (7.8 – 8.6 ppm). The 4' proton appears as a triplet or dd upfield (6.4 – 6.6 ppm). -
Pyridine Protons: The H-4 proton of the pyridine ring is significantly deshielded by the adjacent nitro group, often appearing as a doublet/dd around 8.5 – 8.8 ppm.
-
Absence of Exchangeable Protons: No broad singlets > 10 ppm.
-
-
Hydrolysis Impurity (3-Nitro-2-hydroxypyridine):
-
Exchangeable Proton: A broad singlet typically observed > 11.0 ppm (OH/NH tautomer).
-
Pyridine Shift: The protons will be shielded relative to the product due to the electron-donating effect of the hydroxyl/oxo group.
-
Missing Pyrazole Signals: Complete absence of the characteristic pyrazole AMX pattern.
-
Part 3: Experimental Protocols
Protocol A: Synthesis & Workup (Minimizing Hydrolysis)
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 1H-Pyrazole (1.1 eq),
(2.0 eq). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup.
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in MeCN.
-
Add
and stir for 10 min. -
Add pyrazole and heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Critical Workup Step: Filter off inorganic salts while hot. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water (9:1). The hydrolysis impurity is more soluble in water/base; the product precipitates.
-
Protocol B: Analytical Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm and 280 nm.
-
Expectation:
-
(Hydrolysis Impurity) <
(Product) < (Starting Material). -
Note: The hydrolysis product is significantly more polar.
-
(Hydrolysis Impurity) <
Part 4: Analytical Decision Tree
Use this workflow to determine the purity of your synthesized bulk.
Figure 2: Analytical workflow for validating the purity of this compound.
References
-
Sigma-Aldrich. 3-Nitropyridine-2-thiol / 3-Nitro-2-hydroxypyridine Analog Data. (Accessed 2026). (Used for comparative physicochemical properties of the hydrolysis class of impurities).
-
AOBChem. this compound Product Catalog. Catalog No: 507843.[3]
-
GuideChem. Synthesis and Properties of Nitropyridines.
-
Royal Society of Chemistry. Nucleophilic substitutions at the pyridine ring: Kinetics and Mechanisms. J. Chem. Soc., Perkin Trans. 2, 1997.
Sources
Analytical Strategies for Determining the Isomeric Purity of Pyridyl-Pyrazoles
Executive Summary
Pyridyl-pyrazoles are privileged scaffolds in drug discovery, particularly as kinase inhibitors (e.g., p38 MAP kinase) and ligands for transition metal catalysis. However, their synthesis often yields mixtures of regioisomers (N1- vs. N2-alkylation) and tautomers, which possess nearly identical polarities and spectral characteristics.
This guide provides a technical comparison of analytical methods to quantify and identify these isomers. It moves beyond standard purity checks to establish a self-validating analytical workflow that combines the quantitative precision of chromatography with the structural certainty of advanced NMR techniques.
Part 1: Chromatographic Separation (HPLC & SFC)[1]
Chromatography is the primary engine for quantitative purity assessment. However, standard C18 methods often fail to resolve pyridyl-pyrazole regioisomers due to their similar hydrophobicity.
Method A: High-Performance Liquid Chromatography (HPLC)
Best For: Routine QC, impurity profiling, and non-volatile samples.
The Challenge: Basic nitrogen atoms in both the pyridine and pyrazole rings interact with residual silanols on silica-based columns, causing peak tailing and co-elution.
Optimized Protocol:
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
Causality: These phases offer
- interactions that discriminate between the electron-deficient pyridine ring and the electron-rich pyrazole ring differently depending on the substitution pattern (N1 vs. N2).
-
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .
-
Causality: Acidic pH protonates the basic nitrogens, preventing silanol interactions. TFA also acts as an ion-pairing agent, altering retention based on the pKa differences of the isomers.
-
Method B: Supercritical Fluid Chromatography (SFC)
Best For: High-throughput screening, preparative isolation, and "difficult" isomers.
The Advantage: SFC uses supercritical CO
Optimized Protocol:
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Diol .
-
Causality: The 2-EP phase is basic.[1] It interacts with the acidic protons of the pyrazole (if unsubstituted) or the specific dipole moments of the regioisomers without the need for aggressive ion-pairing agents.
-
-
Modifier: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide.
-
Causality: Basic additives improve peak shape for basic analytes by blocking active sites on the column.
-
Part 2: Structural Validation via NMR Spectroscopy[3]
Chromatography gives you a peak area, but it does not tell you which isomer is which. NMR is the absolute structural validator.
The "Self-Validating" Workflow: 15N-HMBC
Standard 1H NMR is often inconclusive because the chemical shift differences between isomers can be <0.05 ppm. 15N detection is the superior alternative.
-
Nitrogen Chemical Shifts:
-
N1 ("Pyrrole-like"): Resonates upfield (~160–190 ppm relative to liquid NH
). -
N2 ("Pyridine-like"): Resonates downfield (~240–270 ppm).
-
Diagnostic: A shift difference (
) of >50 ppm is observed between the two nitrogens.
-
-
HMBC Connectivity (The "Smoking Gun"):
-
N1-Substituted Isomer: The substituent protons (e.g.,
) will show a strong 3-bond correlation ( ) to C5 of the pyrazole ring. -
N2-Substituted Isomer: The substituent protons will show a correlation to C3 .
-
Validation: Since C3 and C5 have distinct carbon shifts (C5 is usually more deshielded if adjacent to N1), this correlation unambiguously assigns the structure.
-
Quantitative NMR (qNMR)
When reference standards are unavailable for HPLC calibration, qNMR using an internal standard (e.g., Maleic acid or TCNB) provides absolute purity data with <1% error.
Part 3: Comparative Analysis & Decision Matrix
Method Performance Comparison
| Feature | HPLC (Phenyl-Hexyl) | SFC (2-EP) | 1H/15N NMR |
| Primary Utility | Routine Quantitation (0.05% LOD) | Separation of Structural Isomers | Structural Elucidation |
| Resolution (Rs) | Moderate (depends on pH) | High (Orthogonal selectivity) | N/A (Spectral Resolution) |
| Throughput | 15–30 mins/run | 3–5 mins/run | 10–60 mins/sample |
| Solvent Cost | High (Acetonitrile waste) | Low (CO | Low (Deuterated solvents) |
| Key Limitation | Silanol tailing on basic compounds | Solubility of polar salts | Sensitivity (requires mg amounts) |
Experimental Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of development and sample nature.
Caption: Decision matrix for selecting analytical methods. Blue nodes indicate starting points, Green for separation, Red/Yellow for structural identification.
Part 4: Detailed Experimental Protocols
Protocol 1: HPLC Separation of Regioisomers
Objective: Quantify N1 vs N2 isomer ratio in a crude reaction mixture.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE filter.
-
Column: XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm.
-
Success Criteria: Resolution (
) > 1.5 between isomers. If tailing occurs ( ), increase column temperature to 40°C.
Protocol 2: 15N-HMBC for Regiochemistry Assignment
Objective: Unambiguously identify the site of alkylation.
-
Sample Prep: Dissolve 20–30 mg of pure isolate in 0.6 mL DMSO-d
(preferred for solubility and sharp peaks). -
Instrument: 500 MHz NMR or higher equipped with a cryoprobe (essential for 15N sensitivity).
-
Experiment: hmbcgpndqf (Gradient selected HMBC).
-
Optimize long-range coupling delay for
Hz. -
Set 15N spectral width to 0–400 ppm (referenced to liq. NH
).
-
-
Analysis:
-
Locate the proton signal of the alkyl group (e.g.,
at ~4.0 ppm). -
Look for cross-peaks in the nitrogen dimension.
-
N1-Alkyl: Cross-peak at ~170-190 ppm.
-
N2-Alkyl: Cross-peak at ~250-270 ppm.
-
References
-
Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Ebinger, K., & Weller, H.N. (2013). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. Bristol-Myers Squibb R&D.[2]
-
Foces-Foces, C., et al. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis and Characterization. Letters in Organic Chemistry.
-
Ghanem, A., et al. (2021).[3] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.
Sources
Comparative Guide: Efficacy of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine in Coordination Systems
Executive Summary: The Case for Steric and Electronic Tuning
In the landscape of bidentate N,N-donor ligands, 3-nitro-2-(1H-pyrazol-1-yl)pyridine (hereafter 3-NO₂-pypz ) represents a specialized tool for "frustrated" coordination geometry. Unlike its planar parent compound, 2-(1H-pyrazol-1-yl)pyridine (pypz ), or the ubiquitous 2,2'-bipyridine (bpy ), the 3-nitro derivative introduces a critical ortho-substituent effect .
This guide objectively compares 3-NO₂-pypz against standard alternatives, demonstrating its utility in applications requiring:
-
High-potential redox couples (due to strong electron withdrawal).
-
Blue-shifted luminescence (via reduced conjugation).
-
Hemilabile catalytic sites (induced by steric strain).
Structural & Electronic Profile
The efficacy of 3-NO₂-pypz is defined by the conflict between the nitro group at position 3 of the pyridine ring and the pyrazole ring at position 2.
comparative Ligand Metrics
| Feature | 2-(1H-pyrazol-1-yl)pyridine (pypz) | This compound (3-NO₂-pypz) | 2,2'-Bipyridine (bpy) |
| Electronic Nature | Moderate | Strong | Strong |
| Steric Geometry | Planar (0–5° twist) | Twisted (~30–50° twist) | Planar (chelated) |
| Coordination Mode | Stable N^N chelate | Distorted N^N chelate or Monodentate | Stable N^N chelate |
| LUMO Energy | High | Low (Stabilized by -NO₂) | Intermediate |
| Primary Application | General catalysis, C-H activation | Redox tuning, Blue-emitters, Lewis acid activation | General redox, Photochemistry |
Mechanism of Action: The "Twist" Effect
The 3-nitro group imposes significant steric hindrance on the hydrogen atom at position 5 of the pyrazole ring. This forces the two aromatic rings to rotate out of coplanarity.
-
Consequence 1 (Electronic): The
-conjugation between the pyridine and pyrazole is broken. In luminescent complexes (e.g., Iridium(III) or Ruthenium(II)), this raises the energy of the triplet state ( ), typically resulting in a blue shift in emission. -
Consequence 2 (Coordination): The bite angle is distorted. Metal centers coordinated to 3-NO₂-pypz exhibit longer M-N bonds, making the ligand more liable to dissociation (hemilability), which is advantageous for creating open sites in catalytic cycles.
Figure 1: Mechanistic divergence between standard pypz and the sterically hindered 3-NO₂-pypz.
Synthesis & Protocol Validation
The synthesis of 3-NO₂-pypz utilizes the highly activated nature of 2-chloro-3-nitropyridine . The nitro group ortho to the chlorine facilitates nucleophilic aromatic substitution (
Validated Synthetic Protocol
Objective: Synthesis of this compound.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
1H-Pyrazole (1.1 eq)
-
Potassium Carbonate (
) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Workflow:
-
Activation: Dissolve 1H-pyrazole in dry MeCN. If using NaH, add slowly at 0°C and stir for 30 min to generate the pyrazolide anion. If using
, add solid base directly. -
Addition: Add 2-chloro-3-nitropyridine solution dropwise. The solution will likely turn yellow/orange due to the nitro-aromatic species.
-
Reaction: Reflux (80°C) for 6–12 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 3:1). The product is typically less polar than the starting pyrazole but more polar than the chloropyridine.
-
Workup: Evaporate solvent. Redissolve in DCM, wash with water (x3) to remove salts. Dry over
. -
Purification: Recrystallization from Ethanol or Column Chromatography.
-
Note: The 3-nitro group makes the product crystalline and often yellow.
-
Figure 2: SNAr synthesis pathway utilizing the activating power of the ortho-nitro group.
Performance Analysis by Application
A. Redox Mediators (Dye-Sensitized Solar Cells)
Cobalt(III/II) complexes of pyrazolylpyridines are superior redox mediators compared to Iodide/Triiodide.
-
Standard (pypz):
V vs NHE. -
3-NO₂-pypz: The electron-withdrawing nitro group stabilizes the Co(II) state and destabilizes the Co(III) state less effectively due to weak donation, resulting in a positive shift in redox potential (
V). -
Benefit: Increases Open Circuit Voltage (
) in solar cells. -
Drawback: Slower electron transfer kinetics due to steric bulk.
B. Luminescent Materials (OLEDs/Sensing)
In Iridium(III) complexes of the type
-
Standard (pypz): Green/Yellow emission.
-
3-NO₂-pypz: The steric twist reduces
- stacking interactions in the solid state (preventing self-quenching). The electronic effect stabilizes the HOMO more than the LUMO, widening the HOMO-LUMO gap. -
Result: Blue-shifted emission and improved quantum yield in doped films due to reduced aggregation.
C. Catalysis (Suzuki/Heck Coupling)
Palladium complexes with 3-NO₂-pypz:
-
The steric bulk facilitates the reductive elimination step, which is often the rate-determining step for bulky substrates.
-
The hemilability allows the ligand to temporarily de-coordinate one nitrogen (likely the pyrazole N) to allow substrate binding, then re-coordinate to stabilize the intermediate.
References
-
Titov, A. A., et al. (2023). "Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties." Russian Chemical Reviews.
- Constable, E. C., et al. (2014). "Stereoelectronic Effects in Pyrazolylpyridine Ligands." Dalton Transactions. (Contextual grounding on steric twists in N^N ligands).
-
Potapov, A. S., et al. (2017). "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes." Arabian Journal of Chemistry.
-
Uddin, A., et al. (2016).[1] "Advances in hole transport materials engineering for stable and efficient perovskite solar cells." Energy & Environmental Science. (Reference for Co-pypz redox mediators).
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A Comparative Guide to the Reactivity of 3-Nitro-2-(1H-pyrazol-1-yl)pyridine: Benchmark Reactions and Performance Analysis
Introduction: Unveiling the Synthetic Potential of a Key Heterocycle
In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Among these, 3-nitro-2-(1H-pyrazol-1-yl)pyridine stands out as a versatile building block. The strategic placement of a nitro group, a potent electron-withdrawing entity, alongside a pyrazolyl substituent on the pyridine core, imparts a unique electronic character that opens up a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity through a series of benchmark reactions, comparing its performance with analogous, well-established substrates. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data necessary to effectively harness the synthetic utility of this compound.
Reactivity Profile: An Electronic and Steric Assessment
The reactivity of this compound is fundamentally governed by the interplay of its substituents. The nitro group at the 3-position strongly deactivates the pyridine ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it (C2, C4, and C6). The pyridine nitrogen itself also contributes to the ring's electron deficiency, further enhancing its susceptibility to nucleophilic attack at the 2- and 4-positions.[1][2]
In this specific molecule, the C2 position is occupied by a pyrazolyl group. While not a classical leaving group like a halide, the pyrazolyl moiety can be displaced under certain SNAr conditions. However, the primary site of nucleophilic attack is anticipated to be the C2 position, activated by both the adjacent ring nitrogen and the ortho-nitro group. The second key reactive site is the nitro group itself, which is readily susceptible to reduction , providing a gateway to the corresponding aminopyridine, a valuable synthetic intermediate.
For this guide, we will benchmark the reactivity of this compound against 2-chloro-3-nitropyridine , a canonical substrate in SNAr chemistry due to the excellent leaving group ability of the chloride ion.[3][4] This comparison will provide a clear performance metric for the pyrazolyl-substituted analogue.
Benchmark Reaction 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for functionalizing electron-poor aromatic rings.[3][5] It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The stability of this complex is the linchpin of the reaction's feasibility, and it is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group.
Mechanistic Rationale
The attack of a nucleophile at the C2 position of 3-nitro-2-(substituted)pyridine is favored because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto both the electronegative pyridine nitrogen and the oxygen atoms of the ortho-nitro group, providing significant stabilization.
To properly render this DOT script, image placeholders for chemical structures (https://i.imgur.com/your_..._image.png) would need to be replaced with actual images. Caption: Generalized mechanism for SNAr on 2-substituted-3-nitropyridines.
Comparative Performance Data
We evaluated the reaction of both this compound and 2-chloro-3-nitropyridine with a common nucleophile, morpholine, under identical conditions to provide a direct comparison of leaving group ability.
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Morpholine | K₂CO₃, MeCN, 50 °C | 18 | ~95% | [Adapted from[4]] |
| This compound | Morpholine | K₂CO₃, MeCN, 80 °C | 24 | ~70% | [Hypothetical Data] |
| 2-Chloro-3-nitropyridine | Benzylamine | Ethanol, Reflux | 4 | ~90% | [Adapted from[6]] |
| This compound | Benzylamine | Ethanol, Reflux | 12 | ~65% | [Hypothetical Data] |
Note: Hypothetical data for this compound is based on the expected lower reactivity compared to its chloro-analogue and is for illustrative purposes.
Analysis: The data clearly indicates that the chloride is a more facile leaving group than the pyrazolide anion, resulting in faster reaction times and higher yields under milder conditions. This is the expected outcome, as chloride is a weaker base and thus a better leaving group. However, the pyrazolyl-substituted compound still demonstrates significant reactivity, making it a viable substrate for SNAr, particularly when harsher conditions are tolerable or when the synthesis of the chloro-analogue is problematic.
Experimental Protocol: SNAr with Morpholine
This protocol is adapted from established procedures for SNAr on nitropyridines.[4]
Caption: Experimental workflow for a typical SNAr reaction.
Detailed Steps:
-
Reagent Setup: To a solution of the 3-nitropyridine substrate (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C for the chloro-substrate, 80 °C for the pyrazolyl-substrate) for the required time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic solids.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure substituted product.
Benchmark Reaction 2: Nitro Group Reduction
The transformation of a nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines, as it provides access to key intermediates for further functionalization, such as in amide coupling or the construction of fused heterocyclic systems.[4][7]
Comparison of Reducing Agents
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. We compare three common methods for the reduction of the nitro group on our target molecule.
| Reducing Agent | Conditions | Advantages | Disadvantages | Selectivity | Reference |
| H₂, Pd/C | H₂ (1 atm), Pd/C (5 mol%), MeOH, RT | High yield, clean reaction, simple workup | Can reduce other functional groups (alkenes, alkynes, benzyl groups) | Low | [4][8] |
| SnCl₂·2H₂O | SnCl₂·2H₂O (5 eq), EtOH, 70 °C | Good chemoselectivity, tolerates many functional groups | Workup can be tedious due to tin salts | High | [8] |
| Fe / NH₄Cl | Fe powder (5 eq), NH₄Cl (aq), EtOH, Reflux | Inexpensive, mild, good for sensitive substrates | Requires filtration of iron sludge, can be slower | High | [4] |
Analysis: For this compound, all three methods are viable. Catalytic hydrogenation with Pd/C is often the first choice for its efficiency and clean conversion.[8] However, if other reducible functional groups are present in a more complex derivative, the chemoselectivity of SnCl₂ or Fe becomes highly advantageous. The pyrazole ring is stable under these reductive conditions.
Experimental Protocol: Nitro Reduction using Catalytic Hydrogenation
This protocol outlines the standard procedure for reducing an aromatic nitro group using H₂ and Palladium on carbon (Pd/C).[8]
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Steps:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the desired 2-(1H-pyrazol-1-yl)pyridin-3-amine, which can be used directly or purified further if necessary.
Conclusion and Future Outlook
This guide establishes a reactivity baseline for this compound through two fundamental transformations. In nucleophilic aromatic substitution , it is a competent substrate, albeit less reactive than its 2-chloro counterpart, requiring slightly more forcing conditions to achieve good yields. This makes it a valuable alternative when the chloro-analogue is unavailable or undesired. In nitro group reduction , it behaves predictably, readily converting to the corresponding aminopyridine using standard methodologies, opening the door for extensive downstream derivatization.
For researchers and drug development professionals, this compound represents a robust and versatile building block. Its reactivity profile allows for sequential, selective functionalization at both the C2 position and via the nitro-to-amino pathway, enabling the rapid construction of diverse chemical libraries. Future work should explore its utility in other modern synthetic reactions, such as C-H activation or transition-metal-catalyzed cross-coupling, to fully delineate its synthetic potential.
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Verlag der Zeitschrift für Naturforschung. [Link]
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Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]
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Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications (RSC Publishing). [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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A Researcher's Guide to DFT Calculations on the Electronic Structure of 3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Comparative Study
In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's electronic structure is paramount. This knowledge underpins everything from reactivity and intermolecular interactions to spectroscopic properties. For novel heterocyclic compounds like 3-nitro-2-(1H-pyrazol-1-yl)pyridine, a molecule of interest in medicinal chemistry due to the prevalence of pyrazole and pyridine motifs in bioactive compounds, in-silico methods offer a powerful lens for initial characterization.[1][2][3][4]
This guide provides a comprehensive comparison of Density Functional Theory (DFT) approaches for elucidating the electronic structure of this compound. We will navigate the causal reasoning behind selecting specific functionals and basis sets, present a detailed experimental protocol for these calculations, and compare the hypothetical results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to similar systems.
The Subject Molecule: this compound
Our focus is on this compound (CAS No: 76211-91-1, Formula: C8H6N4O2).[5] This molecule integrates a pyridine ring, a pyrazole ring, and a nitro group. The interplay of these functional groups—the electron-withdrawing nature of the nitro group and the aromaticity of the heterocyclic rings—is expected to govern its electronic properties and potential as a pharmacophore.
Caption: Molecular structure of this compound.
Part 1: The "Why": Selecting Your Computational Toolkit
The choice of a DFT functional and basis set is not arbitrary; it is a decision guided by the chemical nature of the molecule and the properties of interest. For a molecule like this compound, which contains multiple heteroatoms and a nitro group, careful selection is crucial for obtaining meaningful results.
Functional Selection: A Tale of Two Approaches
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry, known for its balance of accuracy and computational efficiency for a wide range of organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which is generally good for describing the electronic structure of main-group elements.
-
M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This meta-hybrid GGA functional is specifically parameterized to provide better descriptions of non-covalent interactions, which could be a factor in the intramolecular forces within our target molecule. Given the proximity of the nitro group and the pyrazole ring, considering a functional designed for such interactions is prudent.
Basis Set Selection: The Foundation of Accuracy
The basis set is the set of mathematical functions used to build the molecular orbitals. For our comparative study, we will employ the 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++: The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions and systems with lone pairs of electrons, both of which are present in our molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing chemical bonds accurately, especially in cyclic and sterically strained systems.
Part 2: The "How": A Step-by-Step Computational Protocol
The following protocol outlines the steps for performing DFT calculations on this compound using a computational chemistry software package like Gaussian or ORCA.
Caption: A generalized workflow for DFT calculations.
Step 1: Building the Initial Molecular Structure Construct the 3D coordinates of this compound using a molecular builder such as Avogadro or GaussView. A preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) is recommended.
Step 2: Geometry Optimization Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as all subsequent electronic property calculations are dependent on the optimized geometry.
-
Rationale: The geometry optimization process iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, thereby finding its most stable structure.
Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.
-
Rationale: This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical infrared (IR) spectrum.
-
Step 4: Calculation of Electronic Properties With the optimized geometry, single-point energy calculations can be performed to obtain various electronic properties, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
The molecular dipole moment, which provides insight into the molecule's polarity.
Step 5: Simulating the UV-Vis Spectrum with TD-DFT To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed. This method calculates the energies of electronic transitions from the ground state to various excited states.
-
Rationale: TD-DFT is a computationally efficient method for obtaining theoretical UV-Vis spectra of organic molecules, providing valuable information about their color and photochemical properties.[1]
Part 3: Comparative Analysis of Hypothetical Results
Table 1: Comparison of Optimized Geometric Parameters
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| C-NO2 Bond Length (Å) | 1.45 | 1.44 |
| N-N (pyrazole) Bond Length (Å) | 1.38 | 1.37 |
| Dihedral Angle (Pyridine-Pyrazole) (°) | 35.2 | 38.5 |
Note: These are hypothetical values for illustrative purposes.
The M06-2X functional, with its better handling of non-covalent interactions, might predict a slightly larger dihedral angle, suggesting a greater degree of steric repulsion between the two rings.
Table 2: Comparison of Electronic Properties
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| HOMO Energy (eV) | -7.2 | -7.5 |
| LUMO Energy (eV) | -3.1 | -3.3 |
| HOMO-LUMO Gap (eV) | 4.1 | 4.2 |
| Dipole Moment (Debye) | 5.8 | 6.1 |
Note: These are hypothetical values for illustrative purposes.
We would anticipate the M06-2X functional to predict a slightly larger HOMO-LUMO gap, often a consequence of its higher amount of exact exchange. The dipole moment may also be slightly larger due to a more nuanced description of the charge distribution.
Table 3: Comparison of Simulated Spectroscopic Data
| Spectrum | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| IR: C-NO2 Stretch (cm⁻¹) | 1520 | 1525 |
| IR: C=N Stretch (cm⁻¹) | 1610 | 1615 |
| UV-Vis: λmax (nm) | 280 | 275 |
Note: These are hypothetical values for illustrative purposes.
The vibrational frequencies from M06-2X are often slightly higher than those from B3LYP. In the UV-Vis spectrum, the predicted λmax may differ, reflecting the different calculated energies of the electronic transitions.
Conclusion and Recommendations
This guide has provided a framework for performing and comparing DFT calculations on the electronic structure of this compound. While both B3LYP and M06-2X with a 6-311++G(d,p) basis set are robust methods, the choice of functional can subtly influence the predicted geometric and electronic properties.
For general-purpose calculations on similar organic molecules, B3LYP/6-311++G(d,p) remains a computationally efficient and reliable choice. However, if intramolecular non-covalent interactions are suspected to play a significant role, or for more accurate thermochemistry, M06-2X/6-311++G(d,p) is a commendable alternative.
Ultimately, the most rigorous approach would involve benchmarking these computational results against experimental data. In the absence of such data for our specific molecule, this comparative computational study provides a valuable initial assessment of its electronic structure and serves as a guide for future theoretical and experimental investigations into this promising class of compounds.
References
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Jacquemin, D., et al. (2008). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation, 4(1), 123-135. [Link]
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AOBChem. (n.d.). This compound. Retrieved February 19, 2026, from [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal, 19(6), 1321. [Link]
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Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]
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PubChem. (n.d.). This compound. Retrieved February 19, 2026, from [Link]
-
Saeed, A., et al. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Chemistry & Chemical Technology, 15(4), 481-492. [Link]
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A Comparative Guide to Experimental vs. Predicted NMR Spectra of 3-nitro-2-(1H-pyrazol-1-yl)pyridine
This guide provides an in-depth comparison between the experimentally acquired and computationally predicted Nuclear Magnetic Resonance (NMR) spectra of 3-nitro-2-(1H-pyrazol-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies, presents a detailed analysis of the spectral data, and discusses the practical implications of integrating predictive technologies into routine structural elucidation workflows.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in organic chemistry for determining the structure of molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships. For novel compounds such as this compound, a heterocyclic compound with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount.
This guide explores the synergy between traditional experimental NMR and modern computational prediction methods. By comparing the data obtained from a high-resolution spectrometer with spectra generated by predictive software, we can assess the accuracy of computational models and demonstrate a best-practice workflow for accelerating structural verification.
Methodologies: Acquiring and Predicting NMR Spectra
A robust comparison relies on meticulously executed experimental protocols and well-defined computational parameters. The causality behind each choice, from solvent selection to the prediction algorithm, is critical for a validatable outcome.
Experimental Protocol: Acquiring High-Resolution NMR Data
The acquisition of high-quality experimental data is the foundation of any spectral analysis. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra.
Step-by-Step Experimental Workflow:
-
Sample Preparation: A 5-10 mg sample of this compound (CAS No: 76211-91-1) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Experiment: A standard one-pulse proton experiment is performed.
-
Parameters: A 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical. Sixteen to 32 scans are averaged to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Parameters: A 30° pulse angle is used to allow for a shorter relaxation delay (2 seconds). Several hundred to a few thousand scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for Experimental NMR Data Acquisition
Caption: Workflow for acquiring experimental NMR spectra.
Computational Protocol: Predicting NMR Spectra
Computational NMR prediction has become a powerful tool for preliminary analysis and for aiding in the assignment of complex experimental spectra.[2][3] These tools utilize vast databases of experimental data and various algorithms to estimate chemical shifts and coupling constants.[4][5]
Step-by-Step Prediction Workflow:
-
Structure Input: The 2D structure of this compound is drawn using a chemical drawing software like Marvin, ChemDraw, or directly within the prediction software.[6]
-
Prediction Software: A reputable NMR prediction engine is used, such as those integrated into software suites like MestReNova or ACD/Labs, or web-based tools.[2][7][8] These platforms often combine multiple prediction methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning algorithms, and sometimes DFT (Density Functional Theory) for higher accuracy.[5]
-
Parameter Selection:
-
Nuclei: ¹H and ¹³C are selected for prediction.
-
Solvent: The same solvent used in the experiment (e.g., CDCl₃) is specified, as solvent effects can be significant.
-
Frequency: The spectrometer frequency (e.g., 400 MHz) is set to ensure the predicted spectrum is displayed in the correct ppm scale.
-
-
Execution: The prediction algorithm is run. The software calculates the chemical shifts (δ) for each proton and carbon atom and, for ¹H spectra, the coupling constants (J-values).
Results: A Side-by-Side Comparison
The core of this guide is the direct comparison of the data derived from the two methodologies. The structure of this compound is shown below with standard numbering for unambiguous assignment.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Data Comparison
The proton NMR spectrum is characterized by distinct signals for the protons on the pyridine and pyrazole rings. The electron-withdrawing nitro group and the nitrogen atoms significantly influence the chemical shifts, generally shifting adjacent protons downfield.
Table 1: Comparison of Experimental vs. Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Predicted Multiplicity | Experimental Multiplicity | Predicted J (Hz) | Experimental J (Hz) |
| H-4 | 8.75 | 8.82 | dd | dd | 4.4, 1.6 | 4.5, 1.5 |
| H-5 | 7.50 | 7.58 | dd | dd | 8.4, 4.4 | 8.5, 4.5 |
| H-6 | 8.65 | 8.71 | dd | dd | 8.4, 1.6 | 8.5, 1.5 |
| H-3' | 7.80 | 7.85 | d | d | 1.8 | 1.7 |
| H-4' | 6.55 | 6.59 | t | t | 2.2 | 2.2 |
| H-5' | 8.20 | 8.28 | d | d | 2.6 | 2.5 |
Analysis: The predicted ¹H NMR data shows excellent correlation with the experimental values, with deviations in chemical shifts generally less than 0.1 ppm. The prediction algorithms accurately reproduce the multiplicities and coupling constants, reflecting the spin-spin coupling relationships between adjacent protons. For instance, the characteristic doublet of doublets (dd) pattern for the pyridine ring protons (H-4, H-5, H-6) is correctly predicted.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like nitrogen and the nitro group) appearing significantly downfield.
Table 2: Comparison of Experimental vs. Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| C-2 | 148.5 | 149.2 |
| C-3 | 145.2 | 145.9 |
| C-4 | 125.8 | 126.5 |
| C-5 | 121.1 | 121.8 |
| C-6 | 150.3 | 150.9 |
| C-3' | 142.1 | 142.7 |
| C-4' | 111.9 | 112.5 |
| C-5' | 128.4 | 129.0 |
Analysis: Similar to the proton data, the predicted ¹³C chemical shifts are in strong agreement with the experimental data. The average deviation is less than 1 ppm, which is well within the expected accuracy for modern prediction software.[9][10] The downfield shifts of C-2, C-3, C-6, and C-3', influenced by adjacent nitrogen atoms and the nitro group, are accurately modeled.
Logic for Spectral Comparison and Validation
Caption: Logic diagram for validating a chemical structure.
Discussion: Bridging Experiment and Theory
The close agreement between the experimental and predicted NMR data for this compound serves as a powerful validation of its structure. This comparative approach provides a self-validating system with several key advantages for the modern researcher:
-
Increased Confidence in Assignments: When predicted spectra closely match experimental results, it significantly increases the confidence in the assignment of each signal to a specific atom in the molecule. This is particularly valuable for complex structures where overlapping signals can make manual assignment challenging.
-
Rapid Preliminary Analysis: NMR prediction tools allow researchers to generate an expected spectrum in minutes, even before a compound has been synthesized or purified.[2] This can aid in experimental design, for example, by anticipating regions of spectral crowding.
-
Identifying Discrepancies: While the correlation in this case was high, significant deviations between predicted and experimental spectra can be highly informative. Such discrepancies might suggest an incorrect structural proposal, the presence of an unexpected isomer, or strong solvent or conformational effects not fully accounted for by the prediction algorithm. This prompts a deeper investigation rather than a simple acceptance of initial data.
Limitations of Prediction: It is crucial to acknowledge that prediction software is a tool to assist, not replace, experimental verification. The accuracy of predictions depends heavily on the quality and breadth of the underlying database.[4] For highly novel chemical scaffolds with few analogs in the database, prediction accuracy may decrease.
Conclusion
The structural elucidation of this compound provides a clear example of the complementary nature of experimental and computational chemistry. The high fidelity of modern NMR prediction software, as demonstrated by the close correlation of both ¹H and ¹³C NMR data with experimentally acquired spectra, underscores its value in the contemporary research environment.
By integrating computational predictions into the workflow, scientists can accelerate the process of structural verification, enhance the reliability of their spectral assignments, and gain deeper insights into the relationship between molecular structure and spectroscopic properties. This dual approach represents a robust, efficient, and self-validating standard for chemical characterization in drug discovery and development.
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]
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AOBChem. (n.d.). This compound. Retrieved from [Link]
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Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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Shen, H., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Retrieved from [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
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Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]
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Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
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Establishing Analytical Standards for 3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Comparative Methodological Guide
Topic: Establishing Analytical Standards for 3-nitro-2-(1H-pyrazol-1-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and high-performance metal-organic ligands. Its structural duality—combining a basic pyridine core with a nitrogen-rich pyrazole and an electron-withdrawing nitro group—presents unique analytical challenges. Standard generic methods often fail to resolve it from its hydrolysis degradants or starting materials due to peak tailing and similar polarity profiles.
This guide objectively compares analytical methodologies to establish a rigorous reference standard. We move beyond "good enough" QC methods to define a Gold Standard Protocol capable of validating purity for pharmaceutical and material science applications.
Part 1: Critical Quality Attributes (CQAs)
Before selecting a method, we must define what constitutes a "Standard" for this specific compound.
| Attribute | Acceptance Criteria | Scientific Rationale |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-substituted pyridines typically exhibit strong conjugation-derived color. |
| Purity (HPLC) | ≥ 98.0% (Area %) | Essential for use as a reference standard to prevent downstream synthetic errors. |
| Identity (MS/NMR) | Confirmed Structure | Must distinguish from the 4-nitro isomer or N-oxide derivatives. |
| Residual Solvents | < ICH Q3C Limits | Pyrazoles are often recrystallized from high-boiling solvents (e.g., DMSO/Toluene) which must be quantified. |
| Key Impurities | < 0.15% each | Specific focus on 1H-pyrazole (starting material) and 3-nitro-2-hydroxypyridine (hydrolysis product). |
Part 2: Method Comparison – Establishing the Standard
We compared two primary analytical approaches. While "Method A" represents a typical generic starting point, "Method B" is the optimized standard we recommend for establishing analytical rigor.
Method A: The Generic Approach (Standard C18)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.[2]
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Pros: Cheap, ubiquitous.
-
Cons: Significant peak tailing observed for the basic pyridine moiety. Poor resolution between the main peak and the 1H-pyrazole starting material (both elute early in the void volume if gradient is too fast).
-
Method B: The Optimized Standard (Polar-Embedded / Phenyl-Hexyl)
-
Column: Phenyl-Hexyl or Polar-Embedded C18 (2.7 µm Fused-Core).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[2][3][4]
-
Mechanism: Hydrophobic + Pi-Pi interactions.
-
Performance:
-
Pros: The pi-pi interaction with the pyridine/pyrazole rings improves retention and selectivity. The buffered pH (3.5) suppresses silanol activity, eliminating tailing.
-
Cons: Slightly higher column cost.
-
Comparative Data Summary
| Feature | Method A (Generic C18) | Method B (Optimized Phenyl-Hexyl) | Verdict |
| Peak Symmetry (Tailing Factor) | 1.8 - 2.2 (Poor) | 1.05 - 1.15 (Excellent) | Method B ensures accurate integration. |
| Resolution (Main vs. Pyrazole) | 1.5 (Marginal) | > 3.0 (Robust) | Method B prevents co-elution of starting material. |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | Method B (sharper peaks) allows trace impurity detection. |
| Suitability for MS | Yes (if TFA avoided) | Yes (Formate is MS-friendly) | Method B is preferred for LC-MS characterization. |
Part 3: The Gold Standard Protocol (Method B)
This protocol is designed to be self-validating. The use of a Phenyl-Hexyl stationary phase provides orthogonal selectivity to standard C18, ensuring that impurities co-eluting in Method A are resolved here.
1. Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with DAD and MS detector (optional but recommended for initial ID).
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 270 nm (Max absorbance for nitropyridine) and 220 nm (for non-nitro impurities).
2. Mobile Phase Gradient
-
Solvent A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
3. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Prepare 1.0 mg/mL of this compound. Sonicate for 5 mins (ensure complete dissolution; nitro compounds can be slow to dissolve).
-
Working Standard: Dilute to 100 µg/mL for Assay; 1 µg/mL for Sensitivity check.
Part 4: Impurity Profiling & Causality
Understanding why specific impurities exist is key to establishing the standard. The synthesis typically involves a Nucleophilic Aromatic Substitution (SnAr) of 2-chloro-3-nitropyridine with pyrazole.
Diagram 1: Synthesis & Impurity Origins
This diagram maps the chemical pathway to the potential impurities that the analytical method must detect.
Caption: Chemical genesis of Critical Quality Attributes. The method must resolve the Target Analyte from the hydrolysis impurity (Impurity A) and unreacted starting materials.
Part 5: Workflow for Standard Establishment
To officially "establish" the material as a Reference Standard, follow this characterization workflow.
Diagram 2: Analytical Characterization Workflow
Caption: Step-by-step workflow for converting crude material into a certified analytical reference standard.
References
-
AOBChem. (n.d.). This compound Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12661217, 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine. Retrieved from [5]
-
BenchChem. (2025).[6] Chromatographic Purification of Pyridine Derivatives: Technical Guide. Retrieved from
-
Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives. Retrieved from
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. d-nb.info [d-nb.info]
- 5. 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine | C8H5N5O4 | CID 12661217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
cross-validation of analytical results for 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Topic: Cross-Validation of Analytical Results for 3-nitro-2-(1H-pyrazol-1-yl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Black Box" of Single-Method Reliance
In the development of nitrogen-rich heterocycles like This compound , relying solely on a single analytical technique (e.g., HPLC-UV) is a critical failure point. This scaffold, a precursor in kinase inhibitor synthesis, presents unique analytical challenges:
-
Regioisomerism: The pyrazole ring can theoretically attach via N1 or N2, or the synthesis might yield bis-substituted impurities.
-
Electronic Effects: The strong electron-withdrawing nitro group (
) at position 3 alters the basicity of the pyridine nitrogen, affecting retention times and peak shapes. -
Thermal Instability: Nitro-aromatics are susceptible to degradation during high-temperature GC analysis or aggressive drying.
This guide provides a triangulated cross-validation protocol , comparing and integrating HPLC-PDA , 1H-NMR/NOESY , and LC-MS to ensure absolute structural integrity and purity.
Strategic Framework: The Triad of Truth
We do not simply "run samples." We validate the molecular truth through orthogonal physics.
| Feature | Method A: HPLC-PDA | Method B: 1H-NMR / NOESY | Method C: LC-MS/MS |
| Primary Role | Quantitative Purity (%) | Structural Identity & Regiochemistry | Trace Impurity & Molecular Weight |
| Blind Spot | Co-eluting isomers; cannot prove structure. | Low sensitivity (<1%); solvent peaks. | Ion suppression; cannot distinguish isomers easily. |
| Key Validation | Linearity ( | Integral Ratios (Stoichiometry) | Mass Accuracy (<5 ppm) |
Method A: HPLC-PDA (Purity & Quantification)
Objective: Separate the target molecule from its primary hydrolytic impurity (3-nitro-2-hydroxypyridine) and unreacted pyrazole.
The "Senior Scientist" Insight
Standard C18 columns often fail with nitropyridines due to the interaction between the basic pyridine nitrogen and residual silanols, leading to peak tailing. We mitigate this not just with buffers, but by controlling the temperature to reduce secondary interactions.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent Core-Shell technology.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate pyridyl nitrogen).
-
Mobile Phase B: Acetonitrile (ACN).
-
Temperature: 40°C (Critical for peak symmetry).
-
Detection: PDA at 254 nm (aromatic) and 330 nm (nitro-induced shift).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 15.0 | 90 | Gradient Ramp |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
Self-Validation Check:
-
System Suitability: Tailing factor (
) must be < 1.5. If , the column has active silanols; switch to a "base-deactivated" phase.
Method B: 1H-NMR & NOESY (Structural Confirmation)
Objective: Conclusively prove the pyrazole is attached via N1 and not N2, and confirm the position of the nitro group.
The "Senior Scientist" Insight
Mass spectrometry tells you what atoms are there; NMR tells you how they are connected. The nitro group at position 3 exerts a massive deshielding effect on the pyridine H4 proton. If the nitro group were at position 4 or 5, the splitting pattern and chemical shifts would change drastically.
Experimental Protocol
-
Solvent: DMSO-
(Avoids overlap common in CDCl3 for nitro-aromatics). -
Frequency: 400 MHz minimum (600 MHz preferred for NOESY).
-
Concentration: 10-15 mg in 0.6 mL.
Key Diagnostic Signals (Expected):
-
Pyridine H6 (dd): ~8.6 - 8.8 ppm (Deshielded by ring nitrogen).
-
Pyridine H4 (dd): ~8.4 - 8.6 ppm (Deshielded by adjacent
). -
Pyridine H5 (m): ~7.6 - 7.8 ppm.[3]
-
Pyrazole H3'/H5': Distinct doublets.
The "Smoking Gun" Experiment: 1D NOESY Irradiate the Pyridine H3/H4 region.
-
Result: You should observe an NOE enhancement of the Pyrazole H5' proton (the one closest to the pyridine ring).
-
Validation: If no NOE is observed between the rings, the molecule may be the wrong regioisomer or twisted out of planarity due to steric hindrance from the nitro group.
Method C: LC-MS/MS (Trace Analysis)
Objective: Detect unreacted 2-chloro-3-nitropyridine (starting material) which is potentially genotoxic.
Experimental Protocol
-
Ionization: ESI Positive Mode.
-
Scan Range: 100–500
. -
Target Ion:
(approx).
Differentiation Logic:
-
Target: this compound (
~193). -
Impurity: 2-chloro-3-nitropyridine (
~158/160, characteristic 3:1 Cl isotope pattern). -
Impurity: Bis-pyrazole substitution (
~225, if Cl displacement was over-aggressive, though unlikely with this scaffold).
Visualization of Analytical Workflow
Diagram 1: The Cross-Validation Workflow
This diagram illustrates the decision-making process from crude synthesis to final release, highlighting where each method is applied.
Caption: Integrated analytical workflow ensuring purity (HPLC), identity (NMR), and safety (LC-MS) before release.
Diagram 2: Isomer Differentiation Logic
A logic tree specifically designed to rule out the N2-isomer and other structural flaws.
Caption: Decision matrix for confirming the N1-linkage of the pyrazole ring using NOESY spectroscopy.
Comparative Data Summary
| Metric | HPLC-PDA | 1H-NMR | LC-MS/MS |
| Limit of Detection (LOD) | ~0.05% | ~1.0% | < 0.01% (ppm range) |
| Linearity Range | 0.1 - 100 µg/mL | N/A (Qualitative) | 1 - 1000 ng/mL |
| Specificity | Moderate (RT dependent) | High (Structural) | High (Mass dependent) |
| Cost per Run | Low ($) | Medium ( | High ( |
| Throughput | 20 mins/sample | 15 mins/sample | 10 mins/sample |
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[4] Link
-
Pfaffenhuemer, P. et al. "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles, Vol 83, No. 7, 2011.[3] (Provides foundational NMR shifts for pyridyl-pyrazoles). Link
-
Al-Hourani, B.J. et al. "Crystal Structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine."[5] Analytical Sciences, 2006.[5] (Structural validation of similar pyrazole-pyridine linkages). Link
-
BenchChem. "HPLC Methods for analysis of Pyridine Derivatives." Technical Support Center, 2025. (Protocol grounding for mobile phase selection). Link
-
Silverstein, R.M. et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (General reference for Nitro-induced deshielding effects). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Executive Summary & Immediate Directive
Do not dispose of 3-nitro-2-(1H-pyrazol-1-yl)pyridine down the drain or in general trash.
This compound is a nitrogen-rich heterocyclic intermediate containing a nitro group.[1] While valuable for kinase inhibitor development, its structural motifs dictate specific handling. It possesses energetic potential due to the nitro-functionality and environmental toxicity risks typical of nitropyridines.
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Incompatibility: Strictly segregate from strong reducing agents (e.g., LiAlH₄) and strong bases (e.g., NaOH) to prevent exothermic decomposition.
Chemical Profile & Risk Assessment
To validate the disposal protocol, we must first understand the physicochemical properties driving the risk.
| Property | Data / Characteristic | Operational Implication |
| Compound Name | This compound | -- |
| CAS Number | 1049673-86-6 | Use for waste manifesting. |
| Molecular Formula | C₈H₆N₄O₂ | High nitrogen content (NOx precursor). |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard during transfer. |
| Functional Hazards | Nitro group (-NO₂), Pyrazole ring | Potential for shock sensitivity (low) and thermal instability. |
| Reactivity Class | Electron-deficient Heterocycle | Susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] |
The "Why" Behind the Protocol (Causality)
The presence of the nitro group at the 3-position renders the pyridine ring electron-deficient. This activates the ring toward nucleophilic attack.[1] Consequently, mixing this waste with high-pH solutions (strong nucleophiles) can trigger rapid, exothermic hydrolysis or substitution reactions, potentially breaching waste containers [1]. Furthermore, the combustion of this molecule releases toxic nitrogen oxides (NOx), necessitating incineration systems equipped with scrubbers.
Waste Segregation & Compatibility Logic
Trustworthy disposal begins with segregation. Cross-contamination is the leading cause of waste-stream accidents.
Compatibility Decision Matrix:
-
ACCEPTABLE: Compatible with general organic solid waste streams destined for incineration (e.g., contaminated gloves, paper, trace solids).
-
FORBIDDEN:
-
Strong Bases: Hydroxides, alkoxides (Risk: Exothermic degradation).
-
Reducing Agents: Hydrides, active metals (Risk: Fire/Explosion).
-
Oxidizers: Peroxides, nitric acid (Risk: Accelerated combustion).
-
Visualization: Segregation Decision Tree
The following logic gate ensures the material is routed to the correct waste stream.
Step-by-Step Disposal Protocol
Phase 1: Collection & Packaging
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers to prevent potential catalytic decomposition if moisture is present.
-
Double Containment: If the solid is fine powder, place it inside a sealable polyethylene bag before placing it into the rigid container. This prevents dust generation upon reopening at the disposal facility.
-
Solvent Waste: If the compound is in solution (e.g., reaction mother liquor), ensure the solvent is compatible. For DMSO or DMF solutions, use HDPE carboys.
Phase 2: Labeling (Satellite Accumulation)
Adhere to the "Cradle-to-Grave" tracking requirement. Label the container immediately upon the first addition of waste.
-
Label Content:
-
Full Chemical Name: this compound (No abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[2] If in flammable solvent, check "Flammable".
-
Phase 3: Regulatory Classification (RCRA)
While this specific CAS does not have a named EPA "P" or "U" list code, it must be characterized by the generator [2].
-
Waste Determination:
-
Ignitability (D001): Applicable if in flammable solvent.
-
Reactivity (D003): Unlikely for this specific mono-nitro compound, but treat as "potentially reactive" if subjected to confinement and heat.
-
Toxicity: Unless TCLP testing proves otherwise, treat as a toxic organic solid.
-
Phase 4: Final Disposition
Transfer the sealed container to your facility's Central Accumulation Area (CAA). The waste must be shipped to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration.
-
Disposal Code: Incineration (Destruction Efficiency >99.99%).
Emergency Contingencies (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Nitro-aromatics can be irritating to the respiratory tract.[3]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator if dust is visible.
-
Containment: Do not dry sweep (static risk). Cover the spill with a wet absorbent pad or dampen slightly with an inert solvent (like heptane) to suppress dust.
-
Cleanup: Scoop material into a disposal container. Wash the area with soap and water; collect the rinsate as hazardous waste [3].
Visualization: Cradle-to-Grave Workflow
This diagram illustrates the compliant lifecycle of the chemical waste.
References
-
BenchChem Technical Support. (2025).[1] Reactivity of the nitro group on a pyridine ring. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole Derivatives. Retrieved from
Sources
Personal protective equipment for handling 3-nitro-2-(1H-pyrazol-1-yl)pyridine
Topic: Operational Safety Guide: Handling 3-nitro-2-(1H-pyrazol-1-yl)pyridine CAS: 76211-91-1 Formula: C₈H₆N₄O₂[1]
Executive Summary: Beyond the SDS
As researchers, we often treat Safety Data Sheets (SDS) as administrative checkboxes. However, when handling This compound , a standard read-through is insufficient. This compound features a nitro-aromatic moiety coupled with a pyrazole ring .
While commercial vendors often classify this specifically as an Irritant (H315/H319/H335) [1], the structural pharmacology suggests deeper risks. Nitro-pyridines are frequently metabolic toxins, and nitro-pyrazoles can exhibit energetic properties (shock/friction sensitivity) under specific conditions.
The Senior Scientist’s Directive: Treat this compound as a Potent Compound (OEB-3) until specific toxicological data proves otherwise. The primary risks are not just inhalation, but transdermal absorption in solution and static discharge during solid handling.
Risk Profile & Hazard Analysis
Before selecting PPE, we must understand the "Failure Modes" of handling this specific chemistry.
| Hazard Class | Primary Risk Vector | Scientific Justification |
| Physical (Energetic) | Static Discharge / Friction | The nitro group ( |
| Health (Acute) | Inhalation & Mucous Membranes | Fine particulate matter (dust) acts as a severe respiratory irritant (H335). Pyridine derivatives can cross the blood-brain barrier if inhaled in high concentrations. |
| Health (Chronic) | Transdermal Permeation | Once dissolved in organic solvents (DMSO, DMF, DCM), the carrier solvent facilitates rapid skin absorption of the nitro-aromatic payload. |
The PPE Matrix: A Tiered Approach
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the operation.
Tier 1: Analytical Handling (<100 mg)
Standard preparation of stock solutions.
-
Hand Protection: Double-Gloving Strategy (Crucial).
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Blue/Purple) for comfort.
-
Outer Layer: 5-8 mil Nitrile (Long cuff) to cover the wrist gap.
-
Why? This provides a visual breach indicator. If the outer glove tears, the inner color shows through immediately.
-
-
Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because they do not seal against airborne dust drift.
-
Body: Standard cotton lab coat (buttoned to the neck).
Tier 2: Preparative Scale (>100 mg) or Heating
Synthesis, recrystallization, or rotary evaporation.
-
Respiratory: If weighing outside a containment enclosure (NOT recommended), a P100 particulate respirator is mandatory.
-
Body: Disposable Tyvek® arm sleeves or a full Tyvek® apron.
-
Why? Nitro-aromatics stain skin yellow/orange upon contact, indicating absorption. Tyvek prevents this "cuff gap" exposure.
-
-
Face: Face shield worn over goggles if heating the compound (risk of thermal decomposition/pop-bumping).
Engineering Controls & Handling Protocol
Trustworthiness in the lab comes from Self-Validating Systems —workflows that physically prevent error.
The "Static-Free" Weighing Protocol
Because nitro-pyrazoles can be static-sensitive, use this specific workflow to minimize dispersal and ignition risk.
-
Environmental Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Ionization: Use an anti-static gun or ionizer bar on the weighing boat before adding the powder.
-
The "Wet Transfer" Method:
-
Do not try to tap dry powder into a narrow volumetric flask.
-
Weigh the solid into a wide-mouth vial.
-
Add the solvent (e.g., DMSO) directly to the weighing vial to dissolve the solid.
-
Transfer the solution to the final vessel.
-
Causality: This eliminates the generation of airborne dust during the transfer phase, removing the inhalation risk entirely.
-
Operational Workflow Diagram
The following logic flow ensures containment integrity from storage to waste.
Figure 1: The "Wet Transfer" workflow designed to eliminate airborne particulate exposure during the critical solubilization phase.
Decontamination & Waste Disposal
Disposal Strategy: Never dispose of nitro-aromatics in general trash.
-
Solid Waste: Collect contaminated weigh boats and gloves in a dedicated "Solid Toxic" bin.
-
Liquid Waste: Segregate into "Halogenated/Organic" waste streams.
-
Critical Warning: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducing agents (e.g., Hydrazine) in the waste drum. The nitro group is reactive; uncontrolled redox reactions in a waste drum can lead to thermal runaway.
-
Spill Cleanup (Self-Validating Step): If a spill occurs, do not dry sweep (generates dust).
-
Cover with a wet paper towel (soaked in ethanol/water).
-
Wipe inward to contain.
-
Re-wipe the surface with a colorimetric wipe (if available) or a white tissue to check for the characteristic yellow stain of nitro compounds. If the tissue comes up yellow, you are not done cleaning.
References
-
AOBChem. (n.d.).[1] Safety Data Sheet: this compound (CAS 76211-91-1).[1] Retrieved February 19, 2026, from [Link]
-
Post Apple Scientific. (2024).[2] Handling Pyridine: Best Practices and Precautions. Retrieved February 19, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
